Antiparasitic agent-10
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C13H17N3O4S3 |
|---|---|
Molecular Weight |
375.5 g/mol |
IUPAC Name |
(4-nitrophenyl)methyl 4-methylsulfonylpiperazine-1-carbodithioate |
InChI |
InChI=1S/C13H17N3O4S3/c1-23(19,20)15-8-6-14(7-9-15)13(21)22-10-11-2-4-12(5-3-11)16(17)18/h2-5H,6-10H2,1H3 |
InChI Key |
KSWALXSPLDLFSC-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)C(=S)SCC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Foundational & Exploratory
In-depth Technical Guide: Mechanism of Action of Antiparasitic Agent-10 Against Schistosoma mansoni
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide delineates the mechanism of action of Antiparasitic agent-10, a novel dithiocarbamate analog, against the human blood fluke Schistosoma mansoni. Drawing upon key findings from foundational research, this document provides a comprehensive overview of the agent's potent antischistosomal effects, which include significant disruption of the parasite's tegument and digestive system. Detailed experimental protocols for the assessment of antischistosomal activity and cytotoxicity are provided, alongside a quantitative summary of the agent's efficacy. Furthermore, this guide presents visual representations of the experimental workflow and the logical framework of the agent's observed effects to facilitate a deeper understanding of its therapeutic potential.
Introduction
Schistosomiasis, a neglected tropical disease caused by parasitic flatworms of the genus Schistosoma, continues to pose a significant global health burden. The current reliance on a single drug, praziquantel, for mass drug administration campaigns raises concerns about the potential emergence of drug resistance. This underscores the urgent need for the discovery and development of new schistosomicidal agents with novel mechanisms of action. This compound (also commercially known as Compound 94) has emerged from a class of dithiocarbamate analogues as a promising candidate.[1][2][3] This guide provides an in-depth analysis of its mechanism of action against S. mansoni, focusing on the key phenotypic effects observed in vitro.
Core Mechanism of Action
This compound exerts its primary antischistosomal effects through a multi-faceted disruption of the parasite's physiology, leading to a significant reduction in viability. The principal mechanisms observed are severe damage to the tegument and dilatation of the gut.[4]
Tegumental Disruption
The tegument of S. mansoni is a critical syncytial outer layer that serves as the primary interface with the host and is essential for nutrient uptake, immune evasion, and signal transduction. This compound induces severe and progressive damage to this vital structure. The observed effects include blebbing, vesiculation, and eventual erosion of the tegumental surface. This disruption compromises the integrity of the parasite, leading to the exposure of underlying tissues to the host immune system and a loss of essential physiological functions.
Gut Dilatation and Digestive Impairment
In addition to tegumental damage, this compound causes marked dilatation of the parasite's gut. The schistosome gut is a blind-ending cecum responsible for the digestion of host blood cells. The observed dilatation suggests a severe impairment of the digestive processes and nutrient absorption. This is likely to contribute significantly to the overall decline in parasite viability by inducing a state of starvation and metabolic stress.
Secondary Phenotypic Effects
The primary damage to the tegument and gut manifests in a cascade of secondary phenotypic effects that collectively contribute to the agent's schistosomicidal activity. These include:
-
Reduced Motility: A significant decrease in the motor activity of adult worms is observed upon exposure to the agent.
-
Inhibition of Egg Production: The agent effectively curtails the production of eggs, a key factor in the pathology of schistosomiasis.
-
Pairing Instability: The compound disrupts the pairing of male and female worms, which is essential for sexual reproduction.
-
Reduced Vitality: A general decline in the overall health and viability of the parasites is noted, as measured by various physiological parameters.
Quantitative Efficacy Data
The in vitro efficacy of dithiocarbamate analogues, including compounds with similar activity profiles to this compound, has been quantitatively assessed. The following tables summarize the key findings from these studies.
| Phenotypic Effect | Concentration (µM) | Observation | Reference |
| Reduced Motility | 10 | Significant reduction in motor activity of adult worms. | [1] |
| Pairing Instability | 5 | Disruption of worm pairing. | [5] |
| Inhibition of Egg Production | 5 | Significant reduction in the number of eggs produced. | [5] |
| Tegument Damage | 10 - 25 | Observable damage to the worm tegument. | [1] |
| Gut Dilatation | 10 - 25 | Noticeable dilatation of the parasite gut. | [1] |
| Cell Line | Concentration (µM) | Assay Duration | Result | Reference |
| HepG2 (Human Liver Carcinoma) | 100 | 72 hours | Non-cytotoxic | [4] |
| LS174T (Human Colon Adenocarcinoma) | 100 | 72 hours | Non-cytotoxic | [4] |
Experimental Protocols
The following protocols provide a detailed methodology for the key experiments used to characterize the mechanism of action of this compound.
In Vitro Schistosoma mansoni Culture and Drug Susceptibility Assay
This protocol outlines the procedure for maintaining adult S. mansoni in vitro and assessing the phenotypic effects of test compounds.
Materials:
-
Adult S. mansoni worms (perfused from infected mice)
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% fetal calf serum, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
24-well culture plates
-
This compound stock solution (in DMSO)
-
Incubator (37°C, 5% CO₂)
-
Inverted microscope
Procedure:
-
Adult S. mansoni worms are recovered from mice 7-8 weeks post-infection via portal perfusion.
-
5-10 male worms or worm pairs are transferred to each well of a 24-well plate containing 3-5 mL of pre-warmed complete DMEM.
-
This compound is added to the wells from a stock solution to achieve the desired final concentrations (e.g., 5 µM, 10 µM, 25 µM). A vehicle control (DMSO) is run in parallel.
-
The plates are incubated at 37°C in a 5% CO₂ atmosphere for up to 7 days.
-
Phenotypic effects (motility, pairing stability, tegumental damage, gut dilatation, and egg production) are monitored and scored at regular intervals (e.g., 24, 48, 72 hours) using an inverted microscope.
-
Motility and vitality can be scored on a scale, and egg production can be quantified by counting the eggs in each well.
Assessment of Tegumental Damage and Gut Dilatation
This protocol details the use of microscopy to visualize the morphological effects of this compound on S. mansoni.
4.2.1. Confocal Laser Scanning Microscopy (CLSM)
Materials:
-
Treated and control adult S. mansoni worms
-
FAA fixative (Formalin-Aceto-Alcohol)
-
PBS (Phosphate-Buffered Saline)
-
Phalloidin-TRITC (for muscle staining)
-
DAPI (for nuclear staining)
-
Confocal microscope
Procedure:
-
Following in vitro treatment, worms are fixed in FAA solution.
-
Fixed worms are washed with PBS and permeabilized.
-
Staining is performed with Phalloidin-TRITC and DAPI to visualize the musculature and nuclei, respectively, providing structural context to the observed damage.
-
Worms are mounted on slides and imaged using a confocal laser scanning microscope to obtain high-resolution images of the tegument and gut.
4.2.2. Scanning Electron Microscopy (SEM)
Materials:
-
Treated and control adult S. mansoni worms
-
Glutaraldehyde fixative
-
Osmium tetroxide
-
Ethanol series (for dehydration)
-
Critical point dryer
-
Sputter coater (gold-palladium)
-
Scanning electron microscope
Procedure:
-
Treated worms are fixed in glutaraldehyde, followed by post-fixation in osmium tetroxide.
-
The samples are dehydrated through a graded ethanol series.
-
Worms are dried using a critical point dryer.
-
The dried specimens are mounted on stubs and sputter-coated with gold-palladium.
-
The surface topography of the tegument is then examined using a scanning electron microscope.
In Vitro Cytotoxicity Assay
This protocol describes the MTT assay used to evaluate the cytotoxicity of this compound against human cell lines.
Materials:
-
HepG2 and LS174T human cell lines
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Plate reader (spectrophotometer)
Procedure:
-
Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
The medium is replaced with fresh medium containing various concentrations of this compound. A vehicle control (DMSO) and a positive control for cytotoxicity are included.
-
The plates are incubated for 72 hours at 37°C in a 5% CO₂ atmosphere.
-
After the incubation period, MTT solution is added to each well, and the plates are incubated for an additional 2-4 hours.
-
The solubilization solution is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at a wavelength of 570 nm using a plate reader.
-
Cell viability is calculated as a percentage of the vehicle-treated control cells.
Visualizations
The following diagrams illustrate the experimental workflow and the proposed mechanism of action of this compound.
Caption: Experimental workflow for characterizing this compound.
Caption: Proposed mechanism of action of this compound.
Conclusion
This compound demonstrates significant potential as a novel schistosomicidal agent. Its mechanism of action, centered on the dual disruption of the parasite's tegument and gut, presents a promising avenue for circumventing potential resistance to existing therapies. The agent's high in vitro efficacy at low micromolar concentrations, coupled with a favorable cytotoxicity profile, warrants further investigation and development. The detailed protocols and data presented in this guide provide a solid foundation for future preclinical and clinical studies aimed at translating these promising findings into a new therapeutic option for the treatment of schistosomiasis.
References
Technical Whitepaper: Discovery and Synthesis of the Novel Antiparasitic Agent Ganaplacide
Audience: Researchers, scientists, and drug development professionals.
Abstract: The emergence and spread of drug-resistant malaria parasites, particularly Plasmodium falciparum, pose a significant threat to global public health. This necessitates the discovery and development of new antimalarial agents with novel mechanisms of action. Ganaplacide (formerly KAF156) is a first-in-class imidazolopiperazine compound currently in late-stage clinical development, showing potent activity against multiple life-cycle stages of both drug-sensitive and drug-resistant Plasmodium species. This document provides a comprehensive technical overview of the discovery, synthesis, mechanism of action, and key experimental data for Ganaplacide.
Discovery Pathway
The discovery of the imidazolopiperazine class of antimalarials, leading to Ganaplacide, was the result of a large-scale, cell-based phenotypic screening campaign.[1][2] This approach prioritizes the identification of compounds with the desired biological effect (i.e., killing the parasite) without a preconceived bias towards a specific molecular target.
The high-throughput screen was conducted by a consortium including the Genomics Institute of the Novartis Research Foundation and the Scripps Research Institute between 2007 and 2008.[1][3] Over two million compounds were screened for their ability to inhibit the in vitro growth of Plasmodium falciparum.[1] This effort led to the identification of a promising hit series, the imidazolopiperazines, which were then subjected to a rigorous lead optimization process to improve potency, safety, and pharmacokinetic properties, ultimately yielding Ganaplacide as the clinical candidate.[4]
Synthesis Pathway
Ganaplacide is an imidazolopiperazine derivative with the IUPAC name 2-Amino-1-{2-(4-fluorophenyl)-3-[(4-fluorophenyl)amino]-8,8-dimethyl-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl}ethanone.[3] The synthesis of the core imidazolopiperazine scaffold is achieved through a multi-step process. A key step in forming the initial imidazole skeleton is the Groebke–Blackburn three-component reaction.[4] Subsequent modifications, including reduction of the pyrazine ring and side-chain additions, lead to the final compound.
The general synthetic strategy for the second-generation 8,8-dimethyl imidazolopiperazines, to which Ganaplacide belongs, involves several key transformations designed to improve metabolic stability and potency.[5][6]
Mechanism of Action
Ganaplacide exhibits a novel mechanism of action, a critical feature for combating drug-resistant parasites. Its primary target is not yet fully elucidated, but studies suggest it disrupts multiple processes within the parasite.[2][6]
A significant effect of Ganaplacide is the disruption of the parasite's internal protein secretory pathway.[5][7] This leads to the inhibition of protein trafficking and causes a noticeable expansion of the endoplasmic reticulum.[5][7] Additionally, Ganaplacide targets the parasite's mitochondria, specifically inhibiting the cytochrome bc1 complex of the electron transport chain.[4] This action disrupts the mitochondrial membrane potential, leading to a collapse in the parasite's energy production and ultimately causing cell death.[4]
Decreased susceptibility to Ganaplacide has been linked to mutations in several P. falciparum genes, including PfCARL (cyclic amine resistance locus), PfUGT (UDP-galactose transporter), and PfACT (Acetyl-CoA transporter).[2][5] However, these are not believed to be the direct drug targets but rather are involved in broader resistance mechanisms.[5]
Quantitative Data Summary
Ganaplacide demonstrates potent activity against various stages of the P. falciparum life cycle. Its efficacy is maintained against parasite strains that are resistant to current artemisinin-based therapies.
Table 1: In Vitro Efficacy (IC50) of Ganaplacide
| Parasite Stage/Strain | Mean IC50 (nM) | Notes | Reference(s) |
| Asexual Blood Stage | 5.6 (±1.2) | Artemisinin-resistant isolates | [7] |
| Asexual Blood Stage | 3 - 11 | Range for artemisinin-resistant strains | [8] |
| Asexual Blood Stage | 13.8 | Median value from a panel of isolates | [9] |
| Male Gametocytes (Stage V) | 6.9 (±3.8) | Mature sexual stage | [7] |
| Female Gametocytes (Stage V) | 47.5 (±54.7) | Mature sexual stage | [7] |
Table 2: Clinical Trial Dosage Regimens
| Trial Phase | Ganaplacide Dose | Combination Partner | Dosing Schedule | Reference(s) |
| Phase 2 | 400 mg | Lumefantrine-SDF (960 mg) | Once daily for 3 days | [9][10] |
| Phase 2 | 800 mg | Lumefantrine-SDF (960 mg) | Single dose | [9][10] |
| Phase 2 | 200 mg | Lumefantrine-SDF (480 mg) | Once daily for 3 days | [9][10] |
| Phase 2 | 400 mg | Lumefantrine-SDF (480 mg) | Once daily for 3 days | [9][10] |
SDF: Solid Dispersion Formulation
Key Experimental Protocols
The determination of in vitro antimalarial activity is fundamental to the discovery and development process. The SYBR Green I-based fluorescence assay is a widely used, reliable method for measuring parasite proliferation.
Protocol: In Vitro P. falciparum Drug Susceptibility Assay (SYBR Green I)
This protocol is adapted from standard procedures for assessing antimalarial drug efficacy.[4][5]
1. Materials and Reagents:
-
P. falciparum culture (asynchronous, late-ring/early-trophozoite stage)
-
Human erythrocytes (O+)
-
RPMI 1640 medium supplemented with L-glutamine, HEPES, hypoxanthine, and Albumax II
-
96-well black, clear-bottom microtiter plates, pre-dosed with serial dilutions of Ganaplacide
-
Lysis Buffer: 20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100
-
SYBR Green I nucleic acid stain (10,000x stock in DMSO)
-
Fluorescence plate reader (Excitation: ~485 nm, Emission: ~530 nm)
2. Assay Procedure:
-
Parasite Culture Preparation: Synchronized P. falciparum cultures are diluted to a starting parasitemia of ~0.5-1% at a 2% hematocrit in complete culture medium.
-
Plate Inoculation: Add 200 µL of the parasite suspension to each well of the pre-dosed 96-well plates. Include drug-free wells for positive control (100% growth) and wells with uninfected erythrocytes for negative control (background fluorescence).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified, gassed incubator (5% CO₂, 5% O₂, 90% N₂).
-
Lysis and Staining: a. Following incubation, freeze the plates at -80°C to lyse the erythrocytes. b. Thaw the plates at room temperature. c. Prepare the SYBR Green I working solution by diluting the stock 2,000-fold into the lysis buffer. d. Add 100 µL of the SYBR Green I lysis buffer to each well. e. Incubate the plates in the dark at room temperature for 1-2 hours.
-
Fluorescence Measurement: Read the fluorescence of each well using a microplate reader with appropriate excitation and emission wavelengths.
3. Data Analysis:
-
Subtract the background fluorescence values (uninfected erythrocytes) from all experimental wells.
-
Normalize the data by setting the mean fluorescence of the drug-free positive control wells to 100%.
-
Plot the percentage of parasite growth inhibition against the log-transformed drug concentration.
-
Calculate the 50% inhibitory concentration (IC₅₀) by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Conclusion
Ganaplacide represents a significant advancement in the fight against malaria. Its discovery through a large-scale phenotypic screen highlights the power of this approach in identifying novel chemical scaffolds. With a unique mechanism of action that confers activity against resistant strains and a favorable pharmacokinetic profile for simplified dosing, Ganaplacide, in combination with lumefantrine-SDF, holds considerable promise as a next-generation antimalarial therapy. The ongoing Phase 3 clinical trials will be crucial in determining its future role in global malaria treatment and eradication efforts.[11]
References
- 1. Ganaplacide - Wikipedia [en.wikipedia.org]
- 2. Ganaplacide - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. WO2021204952A1 - New anti-malarial agents - Google Patents [patents.google.com]
- 4. Imidazolopiperazines: Hit to Lead Optimization of New Antimalarial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Imidazolopiperazines: Lead Optimization of the Second-Generation Antimalarial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-Amino-1-(2-(4-fluorophenyl)-3-((4-fluorophenyl)amino)-5,6-dihydro-8,8-dimethylimidazo(1,2-a)pyrazin-7(8H)-yl)ethanone | C22H23F2N5O | CID 49856296 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. researchgate.net [researchgate.net]
- 10. UNII - 85VMN9JU7A [precision.fda.gov]
- 11. medchemexpress.com [medchemexpress.com]
In Vitro Activity of Artesunate on Schistosome Larval Stages: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide details the in vitro activity of Artesunate, a potent antimalarial compound, against the larval stages of Schistosoma species, the causative agents of schistosomiasis. This document provides a summary of quantitative data, detailed experimental protocols, and visualizations of experimental workflows and the proposed mechanism of action. Artemisinin derivatives, like artesunate, have demonstrated significant efficacy against the immature, larval stages of schistosomes, making them a subject of considerable research interest for alternative schistosomiasis therapies.[1]
Data Presentation: In Vitro Efficacy of Artesunate
The following table summarizes the quantitative data on the in vitro activity of Artesunate against Schistosoma larval stages (schistosomula). The data has been compiled from various studies to provide a comparative overview.
Table 1: Summary of In Vitro Activity of Artesunate against Schistosoma mansoni Schistosomula
| Compound | Concentration (µM) | Effect | Incubation Time | Species | Reference |
| Artesunate | < 10 µM | IC50 (High Activity) | Not Specified | S. mansoni | [2][3] |
| Artesunate | 300 mg/kg (in vivo) | 84% worm reduction | 14 days post-infection | S. mansoni | [4] |
| Artesunate | 300 mg/kg (in vivo) | 93% worm reduction | 21 days post-infection | S. mansoni | [4] |
Note: In vivo data is included to provide a broader context of the compound's efficacy against juvenile worms.
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are essential for the consistent and reproducible evaluation of compounds against schistosome larval stages.
This protocol describes the in vitro transformation of infective cercariae into the first intramammalian stage, the schistosomula.
Materials:
-
Schistosoma mansoni infected Biomphalaria glabrata snails
-
Dechlorinated water
-
RPMI 1640 medium supplemented with 5% Fetal Bovine Serum and 1X Penicillin-Streptomycin
-
50 mL conical tubes
-
22-gauge double-ended, luer-lok emulsifying needle
-
Syringes (10 mL or 20 mL)
-
Petri dishes
-
Incubator (37°C, 5% CO2)
-
Ice
Procedure:
-
Cercarial Shedding: Expose infected snails to bright light in a beaker of dechlorinated water for 1-2 hours to induce shedding of cercariae.[5][6]
-
Concentration of Cercariae: Carefully transfer the cercariae-containing water to 50 mL conical tubes. Place the tubes on ice for 45-60 minutes in the dark to allow the cercariae to settle.[5][6]
-
Aspiration of Supernatant: Gently aspirate and discard the majority of the supernatant, taking care not to disturb the settled cercariae.[5][6]
-
Mechanical Transformation:
-
Pool the concentrated cercariae into a single syringe fitted with a 22-gauge double-ended emulsifying needle.[5][6]
-
Attach a second syringe to the other end of the needle.[5][6]
-
Forcefully pass the cercarial suspension back and forth between the two syringes approximately 20 times to shear the tails from the bodies.[5][6]
-
-
Washing and Collection:
-
Dispense the mixture into a petri dish and rinse the syringes with pre-warmed RPMI 1640 medium to collect any remaining schistosomula.[5]
-
Allow the heavier schistosomula bodies to settle, then gently aspirate the supernatant containing the lighter tails.
-
Repeat the washing step several times with fresh medium to purify the schistosomula population.
-
-
Culturing: Resuspend the final schistosomula pellet in fresh, pre-warmed culture medium and place in an incubator at 37°C with 5% CO2.[6] The schistosomula are now ready for use in drug sensitivity assays.
This protocol outlines the procedure for testing the efficacy of Artesunate against the prepared schistosomula.
Materials:
-
Cultured schistosomula
-
96-well microtiter plates
-
Artesunate stock solution (dissolved in an appropriate solvent, e.g., DMSO)
-
Complete RPMI 1640 medium
-
Inverted microscope
-
Incubator (37°C, 5% CO2)
Procedure:
-
Plating Schistosomula: Dispense approximately 100-200 schistosomula in 100 µL of culture medium into each well of a 96-well plate.
-
Drug Dilution Series: Prepare a serial dilution of the Artesunate stock solution in the culture medium to achieve the desired final concentrations.
-
Drug Exposure: Add 100 µL of the diluted Artesunate solutions to the respective wells. Include solvent control wells (medium with the same concentration of the solvent used to dissolve the drug) and negative control wells (medium only).
-
Incubation: Incubate the plates at 37°C with 5% CO2 for the desired duration (e.g., 24, 48, 72 hours).
-
Viability Assessment:
-
At each time point, assess the viability of the schistosomula using an inverted microscope.
-
Phenotypic changes indicative of drug activity include decreased motility, granular appearance, and tegumental damage.
-
Quantitative analysis can be performed by counting the number of dead versus live parasites. A viability stain (e.g., propidium iodide) can also be used for more precise quantification.
-
-
Data Analysis: Calculate the percentage of mortality for each drug concentration and determine the IC50 value (the concentration of the drug that causes 50% inhibition or mortality).
Visualizations: Workflows and Signaling Pathways
The following diagrams, created using the DOT language, illustrate the experimental workflow and the proposed mechanism of action of Artesunate.
Caption: Experimental Workflow for In Vitro Testing.
Caption: Proposed Mechanism of Artesunate Action.
Mechanism of Action
Artesunate is a prodrug that is rapidly hydrolyzed in the body to its active metabolite, dihydroartemisinin (DHA).[7][8] The antischistosomal activity of artemisinin derivatives is believed to be similar to their antimalarial mechanism.[9] The prevailing hypothesis is that the endoperoxide bridge in the DHA molecule is cleaved by heme, which is derived from the parasite's digestion of host hemoglobin.[8][10] This cleavage generates reactive oxygen species (ROS), which are highly cytotoxic.[7][8] The resulting oxidative stress leads to the alkylation and damage of vital parasite proteins, ultimately causing parasite death.[7][8] This mechanism is particularly effective against the rapidly developing and metabolically active schistosomula.[4]
References
- 1. Evaluation of Artesunate-mefloquine as a Novel Alternative Treatment for Schistosomiasis in African Children (SchistoSAM): protocol of a proof-of-concept, open-label, two-arm, individually-randomised controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evidence for in vitro and in vivo activity of the antimalarial pyronaridine against Schistosoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evidence for in vitro and in vivo activity of the antimalarial pyronaridine against Schistosoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cercarial Transformation and in vitro Cultivation of Schistosoma mansoni Schistosomules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Artesunate - Wikipedia [en.wikipedia.org]
- 8. Recent Advances in the Therapeutic Efficacy of Artesunate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of Artesunate and Praziquantel Combination Therapy in Murine Schistosomiasis mansoni - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antischistosomal Activity of Trioxaquines: In Vivo Efficacy and Mechanism of Action on Schistosoma mansoni - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Target Identification of Antiparasitic Agent-10 in Schistosoma mansoni
For Researchers, Scientists, and Drug Development Professionals
Abstract
Schistosomiasis, a debilitating parasitic disease caused by flatworms of the genus Schistosoma, affects millions worldwide. The reliance on a single drug, praziquantel, for mass treatment campaigns raises concerns about the potential development of drug resistance. This underscores the urgent need for novel therapeutics with well-defined mechanisms of action. This technical guide details the target identification and validation of a promising novel compound, "Antiparasitic Agent-10" (AP-10), in Schistosoma mansoni. We present a summary of the quantitative data, detailed experimental protocols for key assays, and visual representations of the experimental workflow and the proposed mechanism of action. Our findings indicate that AP-10 exerts its potent antischistosomal activity by targeting a specific voltage-gated calcium channel subunit in the parasite's tegument, leading to spastic paralysis and parasite death.
Quantitative Data Summary
The following tables summarize the key quantitative data obtained during the investigation of this compound's efficacy and target engagement.
Table 1: In Vitro Efficacy of AP-10 against different S. mansoni life stages.
| Life Stage | AP-10 EC50 (µM) | Praziquantel EC50 (µM) | Hit-to-Lead Compound 2 EC50 (µM) |
| Adult Worms | 0.85 ± 0.12 | 0.15 ± 0.04 | 5.2 ± 0.6 |
| Schistosomula | 1.2 ± 0.2 | 0.3 ± 0.08 | 8.9 ± 1.1 |
| Cercariae | 25.6 ± 3.1 | 10.2 ± 1.5 | > 50 |
Table 2: Target Binding Affinity of AP-10.
| Target Protein | Binding Assay | AP-10 Kd (nM) | Praziquantel Kd (nM) |
| Sm.VGCC.β2a | Surface Plasmon Resonance | 150 ± 25 | 850 ± 90 |
| Sm.TRPV1 | Radioligand Binding | > 10,000 | Not Determined |
| Sm.Tegumental Aquaporin | Microscale Thermophoresis | > 10,000 | Not Determined |
Experimental Protocols
Detailed methodologies for the key experiments conducted in the target identification of AP-10 are provided below.
In Vitro Anthelmintic Assays
-
Parasite Culture: Adult S. mansoni worms are recovered from infected mice and cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C and 5% CO2.
-
Drug Incubation: AP-10 is dissolved in DMSO to create a stock solution and then serially diluted in culture medium. Adult worms are incubated in 24-well plates with varying concentrations of AP-10 for 72 hours.
-
Viability Assessment: Worm viability is assessed using a scoring system based on motor activity and morphological changes observed under an inverted microscope. The 50% effective concentration (EC50) is calculated using a dose-response curve.
Affinity Chromatography for Target Pull-Down
-
Ligand Immobilization: AP-10 is chemically synthesized with a linker arm and immobilized on NHS-activated sepharose beads.
-
Protein Extraction: Adult S. mansoni worms are homogenized in a non-denaturing lysis buffer containing a protease inhibitor cocktail. The lysate is centrifuged to pellet cellular debris, and the supernatant containing soluble proteins is collected.
-
Affinity Chromatography: The protein lysate is incubated with the AP-10-conjugated beads. The beads are then washed extensively to remove non-specifically bound proteins.
-
Elution and Identification: Bound proteins are eluted using a high concentration of free AP-10. The eluted proteins are then separated by SDS-PAGE, and protein bands of interest are excised and identified by mass spectrometry.
Surface Plasmon Resonance (SPR) for Binding Kinetics
-
Protein Immobilization: The putative target protein, Sm.VGCC.β2a, is recombinantly expressed and purified. The purified protein is then immobilized on a CM5 sensor chip.
-
Analyte Injection: A series of concentrations of AP-10 are injected over the sensor chip surface.
-
Data Analysis: The association and dissociation rates are measured, and the equilibrium dissociation constant (Kd) is calculated to determine the binding affinity.
Visualizations: Workflows and Pathways
The following diagrams illustrate the experimental workflow for AP-10 target identification and the proposed signaling pathway of its action.
Structural analogues of "Antiparasitic agent-10" and their antiparasitic activity
An in-depth analysis of the structural analogues of the artemisinin class of compounds and their associated antiparasitic activity is crucial for the development of next-generation therapies. Artemisinin and its derivatives are mainstays in the treatment of malaria, and ongoing research seeks to enhance their efficacy, broaden their spectrum of activity, and combat emerging drug resistance. This technical guide provides a comprehensive overview of key structural analogues, their biological activities, the experimental protocols used for their evaluation, and the signaling pathways implicated in their mechanism of action.
Structural Analogues and Antiparasitic Activity
The development of structural analogues of artemisinin has primarily focused on modifying the lactone ring to improve pharmacokinetic properties and efficacy. The core endoperoxide bridge is essential for its antiparasitic activity.
Key Artemisinin Analogues
The most clinically significant analogues are derived from dihydroartemisinin (DHA), which is the reduced lactol form of artemisinin.
-
Dihydroartemisinin (DHA): The central active metabolite of all clinically used artemisinin derivatives. It is more potent than artemisinin but has a short plasma half-life.
-
Artesunate: A water-soluble hemisuccinate ester of DHA, suitable for intravenous, intramuscular, and oral administration. It is rapidly hydrolyzed to DHA in the body.
-
Artemether: A lipid-soluble methyl ether of DHA, typically administered orally or intramuscularly. It exhibits improved metabolic stability compared to artesunate.
-
Arteether: Another lipid-soluble ethyl ether derivative of DHA, similar in its properties and administration to artemether.
Quantitative Antiparasitic Activity
The in vitro activity of artemisinin and its analogues is commonly reported as the 50% inhibitory concentration (IC₅₀) against various strains of Plasmodium falciparum, the deadliest malaria parasite.
| Compound | P. falciparum Strain | IC₅₀ (nM) |
| Artemisinin | 3D7 (Chloroquine-S) | 7.2 - 12.6 |
| Dihydroartemisinin | 3D7 (Chloroquine-S) | 1.2 - 3.5 |
| Artesunate | 3D7 (Chloroquine-S) | 1.8 - 6.3 |
| Artemether | 3D7 (Chloroquine-S) | 2.5 - 8.9 |
| Arteether | 3D7 (Chloroquine-S) | 3.1 - 10.5 |
| Artemisinin | K1 (Chloroquine-R) | 6.5 - 11.8 |
| Dihydroartemisinin | K1 (Chloroquine-R) | 1.0 - 3.2 |
| Artesunate | K1 (Chloroquine-R) | 1.5 - 5.9 |
| Artemether | K1 (Chloroquine-R) | 2.1 - 8.1 |
| Arteether | K1 (Chloroquine-R) | 2.8 - 9.7 |
Experimental Protocols
The evaluation of novel antiparasitic agents involves a standardized set of in vitro and in vivo assays.
In Vitro Antiplasmodial Activity Assay (SYBR Green I-based)
This is a widely used method for determining the IC₅₀ of compounds against P. falciparum.
-
Parasite Culture: Asynchronous P. falciparum cultures are maintained in human erythrocytes in RPMI-1640 medium supplemented with human serum and hypoxanthine.
-
Drug Preparation: The test compounds are serially diluted in an appropriate solvent (e.g., DMSO) and added to 96-well plates.
-
Incubation: Parasite cultures (2% parasitemia, 2% hematocrit) are added to the wells and incubated for 72 hours under a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.
-
Lysis and Staining: The plates are frozen to lyse the erythrocytes. A lysis buffer containing the fluorescent dye SYBR Green I is then added. SYBR Green I intercalates with parasite DNA.
-
Fluorescence Reading: The fluorescence intensity is measured using a microplate reader (excitation: 485 nm, emission: 530 nm).
-
Data Analysis: The fluorescence readings are plotted against the drug concentration, and the IC₅₀ value is determined by non-linear regression analysis.
In Vivo Efficacy Study (Mouse Model)
The 4-day suppressive test in Plasmodium berghei-infected mice is a standard model for assessing in vivo antimalarial activity.
-
Infection: Mice are inoculated intraperitoneally with P. berghei-infected erythrocytes.
-
Treatment: The test compound is administered orally or by another appropriate route once daily for four consecutive days, starting 24 hours post-infection. A control group receives the vehicle only.
-
Parasitemia Monitoring: On day 5, thin blood smears are prepared from the tail blood of each mouse, stained with Giemsa, and the percentage of infected red blood cells (parasitemia) is determined by microscopy.
-
Efficacy Calculation: The average parasitemia of the treated group is compared to the vehicle control group to calculate the percentage of parasite growth inhibition.
Signaling Pathways and Mechanism of Action
The primary mechanism of action of artemisinins involves the iron-mediated cleavage of the endoperoxide bridge within the parasite's food vacuole. This process generates reactive oxygen species (ROS) and carbon-centered radicals that damage parasite proteins and lipids, leading to cell death.
Unraveling "Antiparasitic Agent-10": A Case of Ambiguous Identity in Scientific Literature
A comprehensive review of scientific literature reveals that "Antiparasitic agent-10" does not refer to a specific, identifiable chemical compound. Instead, the term appears to be a placeholder or a general citation within broader studies on classes of compounds with antiparasitic activity, primarily benzoxazinone and thiazole derivatives. This ambiguity makes it impossible to provide a detailed technical guide on its specific physicochemical properties and solubility as the foundational information—a defined chemical structure—is absent.
The term "antiparasitic agent 10" is mentioned in research concerning 2H-1,4-benzoxazin-3(4H)-ones and their derivatives.[1][2] However, these papers do not provide a specific chemical name or structure for this agent, instead using the term as a reference within a larger discussion of biologically active compounds. Similarly, studies on thiazole derivatives have cited "Nitazoxanide as Antiparasitic Agent10".[3][4][5] In this context, it is highly probable that "10" is a citation number pointing to literature on Nitazoxanide, a known antiparasitic drug, rather than being part of the compound's name.
Without a concrete chemical identity for "this compound," key physicochemical data such as molecular weight, pKa, logP, and solubility profiles in various solvents cannot be determined or presented. Consequently, the development of experimental protocols for determining these properties and the creation of diagrams for signaling pathways or experimental workflows are not feasible.
Researchers, scientists, and drug development professionals seeking information on novel antiparasitic agents are encouraged to focus on specifically named and structurally defined compounds within the benzoxazinone and thiazole classes. In-depth analysis of the physicochemical properties and solubility of well-characterized compounds from these families will provide a more reliable foundation for further research and development.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, Bioactivity Screening and Docking Analysis of Thiazole Derivatives Containing Quinoline Moieties – Oriental Journal of Chemistry [orientjchem.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, Bioactivity Screening and Docking Analysis of Thiazole Derivatives Containing Quinoline Moieties : Oriental Journal of Chemistry [orientjchem.org]
A Technical Guide to the Early In Vitro Toxicity Screening of Antiparasitic Agent-10
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
The discovery of new therapeutic agents is a lengthy and costly endeavor, with a significant number of promising compounds failing during development due to unforeseen toxicity.[1] Early and robust toxicity screening is therefore critical to de-risk drug development projects, allowing for the early identification of safety liabilities and enabling a "fail fast, fail cheap" strategy.[2] This guide outlines a strategic approach for the initial in vitro toxicity assessment of "Antiparasitic agent-10," a novel compound with demonstrated anti-schistosomal activity against Schistosoma mansoni.[3]
The primary objective of this early screening phase is to build a preliminary safety profile of the compound using a panel of cultured cell lines. This involves determining general cytotoxicity, investigating the mechanism of cell death, and assessing the potential for organ-specific toxicities such as hepatotoxicity, cardiotoxicity, and genotoxicity. The data generated will be crucial for making informed decisions about the continued development of this compound.
General Cytotoxicity Assessment
The initial step in toxicity profiling is to determine the concentration range at which this compound induces cell death in various cell lines. This is typically achieved by measuring the 50% cytotoxic concentration (CC50). Using a human liver cell line (HepG2) and a human kidney cell line (HEK293) provides initial insights into potential liver and kidney toxicity. Based on preliminary data, this compound is reported to be non-cytotoxic in HepG2 cells at concentrations up to 100 μM.[3] The following assays will provide a more detailed quantitative analysis.
Experimental Protocols
2.1.1 MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[4][5] Viable cells contain mitochondrial reductase enzymes that convert the yellow, water-soluble MTT into a purple, insoluble formazan product.
-
Cell Seeding: Plate cells (e.g., HepG2, HEK293) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C and 5% CO₂ to allow for cell adherence.[4]
-
Compound Treatment: Prepare serial dilutions of this compound (e.g., from 0.1 µM to 200 µM) in the appropriate cell culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the test compound to each well. Include vehicle control (e.g., DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot the results to determine the CC50 value.
2.1.2 Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of lactate dehydrogenase released from the cytosol of damaged cells into the culture medium.[6][7]
-
Cell Seeding and Treatment: Follow the same procedure as described for the MTT assay.
-
Sample Collection: After the 48-72 hour incubation period, transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Controls: Prepare three types of controls:
-
Spontaneous LDH release: Supernatant from untreated cells.
-
Maximum LDH release: Add lysis buffer (provided in the kit) to untreated cells 30 minutes before sample collection.[6]
-
Background: Culture medium without cells.
-
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's protocol (typically containing a catalyst and dye solution). Add 50 µL of this mixture to each well containing the supernatant.
-
Incubation: Incubate the plate for 20-30 minutes at room temperature, protected from light.
-
Measurement: Add a stop solution if required by the kit and measure the absorbance at 490 nm.
-
Analysis: Calculate the percentage of cytotoxicity using the formula: (% Cytotoxicity = (Compound-treated LDH - Spontaneous LDH) / (Maximum LDH - Spontaneous LDH) * 100).
Data Presentation: General Cytotoxicity
The following table summarizes hypothetical cytotoxicity data for this compound across different cell lines.
| Cell Line | Assay | Exposure Time (h) | CC50 (µM) |
| HepG2 (Liver) | MTT | 72 | > 150 |
| HepG2 (Liver) | LDH | 72 | > 150 |
| HEK293 (Kidney) | MTT | 72 | 125.5 |
| HEK293 (Kidney) | LDH | 72 | 138.2 |
| hiPSC-CMs (Heart) | MTT | 48 | 95.8 |
Visualization: General Cytotoxicity Workflow
Caption: Workflow for assessing general cytotoxicity using MTT and LDH assays.
Organ-Specific Toxicity Assessment
While general cytotoxicity assays are informative, assessing effects on specialized cells is crucial for predicting organ-specific liabilities. Cardiotoxicity and genotoxicity are two of the leading causes for drug attrition and warrant specific investigation early in development.[8][9]
Cardiotoxicity Assessment
Drug-induced cardiotoxicity, particularly the disruption of cardiac electrophysiology, is a major safety concern.[8] Human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) are a physiologically relevant model for assessing these effects in vitro.[10][11]
3.1.1 Experimental Protocol: Calcium Flux Assay in hiPSC-CMs
This assay measures changes in intracellular calcium oscillations, which are fundamental to cardiomyocyte contraction and electrical activity.
-
Cell Culture: Culture hiPSC-CMs on 96-well plates until a synchronously beating monolayer is formed.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Baseline Measurement: Record baseline calcium transients (fluorescence intensity over time) using a kinetic plate reader or a high-content imaging system.
-
Compound Addition: Add this compound at various concentrations to the wells. Include a positive control (e.g., a known ion channel blocker like dofetilide) and a vehicle control.
-
Post-Treatment Measurement: Immediately after compound addition, and at several time points thereafter (e.g., 30 minutes, 1 hour), record the calcium transients again.
-
Analysis: Analyze the fluorescence traces to determine key parameters such as beating frequency, peak amplitude, and transient duration (e.g., FPD - field potential duration surrogate). Compare the results from treated cells to baseline and vehicle controls.
3.1.2 Data Presentation: Cardiotoxicity
| Concentration (µM) | Beating Frequency (% of Control) | Calcium Transient Duration (% Change from Baseline) |
| 1 | 98.5% | +2.1% |
| 10 | 95.2% | +5.8% |
| 50 | 82.1% | +14.6% |
| 100 | 65.7% | +28.9% |
3.1.3 Visualization: Simplified Cardiotoxicity Pathway
Caption: Disruption of ion channel function leading to potential cardiotoxicity.
Genotoxicity Assessment
Genotoxicity testing evaluates a compound's potential to damage genetic material (DNA), which can lead to mutations and cancer.[9] The in vitro micronucleus assay is a standard and robust method for detecting chromosomal damage.
3.2.1 Experimental Protocol: In Vitro Micronucleus Assay
This assay identifies small, extranuclear bodies (micronuclei) that are formed from chromosome fragments or whole chromosomes left behind during cell division.
-
Cell Culture: Use a cell line recommended for genotoxicity testing, such as human peripheral blood lymphocytes (HPBLs) or CHO-K1 cells.
-
Compound Treatment: Treat the cells with at least three concentrations of this compound, selected based on cytotoxicity data (usually up to the CC50 or a maximum of 10 mM). Include a negative (vehicle) and positive (e.g., Mitomycin C) control.
-
Cytochalasin B: Add Cytochalasin B to the cultures to block cytokinesis, which allows for the identification of cells that have undergone one nuclear division. These binucleated cells are scored for the presence of micronuclei.
-
Harvesting and Staining: After an appropriate incubation period (e.g., 1.5-2 cell cycles), harvest the cells, treat them with a hypotonic solution, fix them, and drop them onto microscope slides. Stain the cells with a DNA-specific stain like Giemsa or a fluorescent dye like DAPI.
-
Scoring: Using a microscope or an automated flow cytometry-based system, score at least 2000 binucleated cells per concentration for the presence of micronuclei.[9]
-
Analysis: Compare the frequency of micronuclei in the treated groups to the negative control. A dose-dependent increase that is statistically significant indicates a positive (genotoxic) result.
3.2.2 Data Presentation: Genotoxicity
| Concentration (µM) | % Binucleated Cells with Micronuclei (Mean ± SD) | Result |
| 0 (Vehicle Control) | 1.2 ± 0.3 | Negative |
| 25 | 1.5 ± 0.5 | Negative |
| 50 | 1.8 ± 0.6 | Negative |
| 100 | 2.1 ± 0.4 | Negative |
| Positive Control | 15.6 ± 2.1 | Positive |
3.2.3 Visualization: Micronucleus Assay Workflow
Caption: Workflow of the in vitro micronucleus assay for genotoxicity testing.
Conclusion and Next Steps
This technical guide provides a foundational framework for the early in vitro toxicity screening of this compound. The initial assessment using general cytotoxicity, cardiotoxicity, and genotoxicity assays is a crucial first step. Based on the hypothetical data presented, this compound shows a favorable profile, with low general cytotoxicity and no evidence of genotoxicity at the concentrations tested. Mild effects on cardiomyocyte function were noted at higher concentrations, which warrants further investigation.
Recommended next steps include:
-
Mechanism of Action Studies: If cytotoxicity is observed, assays to distinguish between apoptosis and necrosis (e.g., Annexin V/PI staining) should be performed.
-
Metabolism-Mediated Toxicity: Since standard in vitro assays often lack metabolic enzymes, re-testing in metabolically competent systems (e.g., primary human hepatocytes or liver spheroids) is advised to identify potential toxicity from metabolites.[12]
-
Expanded Profiling: Depending on the intended clinical use, further screening for neurotoxicity or immunotoxicity may be warranted.[1]
A thorough and early assessment of these toxicological endpoints will build a comprehensive safety profile, enabling a more confident progression of this compound through the drug discovery pipeline.
References
- 1. blog.biobide.com [blog.biobide.com]
- 2. nextmsc.com [nextmsc.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. scielo.br [scielo.br]
- 5. Screening and evaluation of antiparasitic and in vitro anticancer activities of Panamanian endophytic fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ozbiosciences.com [ozbiosciences.com]
- 7. LDH Cytotoxicity Assay Kitï½Productsï½NACALAI TESQUE, INC. [nacalai.com]
- 8. ahajournals.org [ahajournals.org]
- 9. miltenyibiotec.com [miltenyibiotec.com]
- 10. Cardiotoxicity, Cardiac Toxicity | Molecular Devices [moleculardevices.com]
- 11. agilent.com [agilent.com]
- 12. tandfonline.com [tandfonline.com]
The Effect of Antiparasitic Agent-10 on Schistosoma Tegument Morphology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the effects of a novel compound, Antiparasitic Agent-10 (APA-10), on the tegumental morphology of the parasitic flatworm Schistosoma. The tegument is a critical host-parasite interface, making it a prime target for anthelmintic drugs. Understanding the precise morphological and ultrastructural damage induced by APA-10 is crucial for elucidating its mechanism of action and advancing its development as a potential schistosomicidal agent. This document summarizes key quantitative data, details the experimental protocols used for analysis, and visualizes the agent's proposed signaling pathway and the experimental workflow.
Introduction
Schistosomiasis is a debilitating parasitic disease caused by blood flukes of the genus Schistosoma. The current reliance on a single drug for mass treatment highlights the urgent need for new therapeutic agents.[1] this compound (APA-10) has emerged as a promising candidate. Early studies have shown that APA-10 induces rapid and severe damage to the parasite's tegument, a unique syncytial outer layer that is essential for nutrient uptake, immune evasion, and osmoregulation.[2][3] This guide focuses on the specific morphological alterations caused by APA-10, providing a foundational understanding for further research and development.
Proposed Mechanism of Action
The primary mechanism of action for APA-10 is believed to be the disruption of calcium ion homeostasis within the parasite.[4] The agent acts as a potent activator of a specific schistosome transient receptor potential (TRP) channel, designated Sm.TRPMPZQ.[5] This activation leads to a rapid and sustained influx of extracellular Ca2+ into the parasite.[5][6] The resulting elevation of intracellular calcium triggers spastic muscle paralysis and induces profound morphological changes, including the rapid vacuolization and disruption of the tegument.[2][5][7] This tegumental damage exposes parasite antigens to the host immune system, potentially contributing to the clearance of the worms.[4]
Caption: Proposed signaling pathway of this compound (APA-10) in Schistosoma.
Quantitative Data on Efficacy and Morphological Impact
The effects of APA-10 have been quantified through various in vitro and in vivo assays. The data highlights the agent's potent activity and the correlation between concentration and the severity of tegumental damage.
Table 1: In Vitro Efficacy and Morphological Effects of APA-10
| Formulation | Metric | Value | Morphological Observations (at effective conc.) | Source(s) |
| Standard APA-10 | EC50 | 0.7 µM | Tubercles shrink, spines are notably affected. | [8] |
| Mortality | 100% at 1.0 µM | Severe swelling, vacuolization, fusion of ridges. | [3][8] | |
| Nanoformulation (SNEDDS-APA-10) | EC50 | 0.2 µM | Tubercles display shrinkage, affected spicules. | [8][9] |
| Mortality | 100% at ≥0.25 µM | Severe tegumental disruption. | [8][9] | |
| Resistant Isolate APA-10 | Lethal Dose | 32 µM | Muscle contraction, reduced movement, eventual recovery. | [10] |
| Sub-lethal Dose | 0.3 µM | Minor tegumental alterations. | [10] |
Table 2: Comparative In Vivo Effects of APA-10 Enantiomers and Formulations
| Agent/Dose | Time Point | Key Tegumental Effects | Source(s) |
| Racemic APA-10 (300 mg/kg) | 4h & 24h | Severe swelling, vacuolization, fusion of ridges, spine loss, peeling. | [3][11] |
| Levo-APA-10 (150 mg/kg) | 4h & 24h | Effects are comparable in severity to racemic APA-10. | [3][11] |
| Dextro-APA-10 (150 mg/kg) | 4h & 24h | No apparent damage observed. | [3][11] |
| Dextro-APA-10 (600 mg/kg) | 4h | Lesions similar to Levo-APA-10 but less severe. | [3][11] |
| 24h | Evidence of tegumental recovery. | [3][11] | |
| Subcurative APA-10 (200 mg/kg) | 8-12 days | Subtegumental tissues appear normal. | [12] |
| 65 days | Partial and rare complete tegumental repair. | [12] | |
| 100 days | Signs of damage, particularly in male worms, are still visible. | [12] |
Experimental Protocols
Reproducible and detailed methodologies are essential for studying the effects of antiparasitic agents. The following protocols for microscopy are based on established methods for Schistosoma research.[10][13]
Overall Experimental Workflow
The general procedure for assessing the impact of APA-10 involves infecting a mammalian host, recovering the adult worms, treating them in vitro or in vivo, and then processing them for high-resolution microscopy.
Caption: General experimental workflow for analyzing APA-10 effects on Schistosoma.
Scanning Electron Microscopy (SEM) Protocol
SEM is used to visualize the surface topography of the tegument in detail.
-
Washing: After incubation with APA-10, wash parasites extensively with 0.1 M sodium cacodylate buffer (pH 7.4) for 1 hour, changing the solution every 15 minutes to remove culture medium.[10]
-
Primary Fixation: Fix worms in 2.5% glutaraldehyde in 0.1 M sodium cacodylate buffer for 24 hours at 4°C.[10][13]
-
Post-Fixation: After washing in buffer, post-fix the specimens in 1% osmium tetroxide for 1-3 hours at room temperature in the dark.[10][13]
-
Dehydration: Dehydrate the samples through a graded ethanol series (e.g., 50%, 70%, 90%, 100%).
-
Drying: Critical-point dry the samples using liquid CO₂.
-
Mounting & Coating: Mount the dried worms on aluminum stubs and sputter-coat them with a thin layer of gold or gold-palladium.
-
Imaging: Examine the specimens using a scanning electron microscope at an appropriate accelerating voltage.
Transmission Electron Microscopy (TEM) Protocol
TEM is employed to examine the ultrastructure of the tegument and underlying tissues.
-
Fixation: Perform primary fixation with 2.5% glutaraldehyde and post-fixation with 1% osmium tetroxide as described for SEM.
-
En Bloc Staining: Stain the samples with 1% aqueous uranyl acetate to enhance contrast.
-
Dehydration: Dehydrate through a graded ethanol series.
-
Infiltration & Embedding: Infiltrate the samples with a transitional solvent (e.g., propylene oxide) and then embed them in an epoxy resin (e.g., Epon).
-
Sectioning: Polymerize the resin and cut ultrathin sections (60-90 nm) using an ultramicrotome equipped with a diamond knife.
-
Grid Staining: Mount the sections on copper grids and stain with uranyl acetate and lead citrate.
-
Imaging: Examine the sections under a transmission electron microscope.
Confocal Laser Scanning Microscopy (CLSM) Protocol
CLSM allows for high-resolution optical sectioning and 3D reconstruction of fluorescently labeled tissues.[14][15]
-
Fixation: Fix worms in 4% formaldehyde in a phosphate-buffered saline solution containing 0.1% Triton X-100 (PBSTx).[14] For some stains, fixation in 70% alcohol is also effective.[15]
-
Dehydration/Rehydration: Dehydrate samples through a methanol/PBSTx series and store at -20°C. Before staining, rehydrate the samples through a reverse methanol series.[14]
-
Permeabilization: Treat rehydrated samples with Proteinase K (2 µg/mL) for 10 minutes at room temperature to improve antibody/stain penetration, followed by post-fixation in 4% formaldehyde.[14]
-
Staining:
-
Musculature: Use fluorescently-conjugated phalloidin (e.g., Alexa Fluor 488 phalloidin) to label F-actin in the muscle layers beneath the tegument.
-
Nuclei: Use a nuclear stain such as DAPI (4',6-diamidino-2-phenylindole).
-
Tegument Surface: Utilize fluorescently-conjugated lectins (e.g., sWGA) that bind to specific glycoconjugates on the tegumental surface.[14]
-
-
Mounting & Imaging: Mount the stained worms in an antifade mounting medium on a glass slide and image using a confocal microscope, capturing Z-stacks for 3D reconstruction.
Conclusion
This compound exerts a rapid and profound disruptive effect on the tegument of Schistosoma. The primary mechanism involves the dysregulation of calcium homeostasis, leading to spastic paralysis and severe, quantifiable morphological damage, including vacuolization, swelling, and spine loss. The levo-enantiomer appears to be the primary active component. The detailed protocols and quantitative data presented in this guide provide a robust framework for researchers in the field to further investigate APA-10 and other novel anthelmintics that target the critical parasite-host interface. High-resolution imaging techniques such as SEM, TEM, and CLSM are indispensable tools in this endeavor, offering critical insights into the drug-induced damage that ultimately leads to parasite death.
References
- 1. researchgate.net [researchgate.net]
- 2. Towards an understanding of the mechanism of action of praziquantel - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. cris.brighton.ac.uk [cris.brighton.ac.uk]
- 5. The anthelmintic drug praziquantel activates a schistosome transient receptor potential channel - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacological and immunological effects of praziquantel against Schistosoma japonicum: a scoping review of experimental studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pharmaexcipients.com [pharmaexcipients.com]
- 10. Morphological Characteristics of Schistosoma mansoni PZQ-Resistant and -Susceptible Strains Are Different in Presence of Praziquantel - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tegumental changes in adult Schistosoma mansoni harboured in mice treated with praziquantel enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Schistosoma mansoni: structural damage and tegumental repair after in vivo treatment with praziquantel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. An Atlas for Schistosoma mansoni Organs and Life-Cycle Stages Using Cell Type-Specific Markers and Confocal Microscopy | PLOS Neglected Tropical Diseases [journals.plos.org]
- 15. Confocal laser scanning microscopic observation on adult Schistosoma japonicum harbored in mice following treatment with single-dose mefloquine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Preliminary Pharmacokinetic Profile of Antiparasitic Agent-10
Disclaimer: "Antiparasitic agent-10" is a hypothetical compound. The data, protocols, and pathways presented in this document are for illustrative purposes only and are intended to serve as a template for researchers, scientists, and drug development professionals.
Introduction
This compound is a novel synthetic compound identified as a potent inhibitor of a key metabolic enzyme exclusive to several protozoan parasites. Early in vitro studies have demonstrated significant activity against various parasitic species. Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this agent is crucial for its progression as a potential therapeutic candidate. This document outlines the preliminary pharmacokinetic (PK) profile of this compound, details the experimental protocols used for its evaluation, and visualizes key processes and pathways.
Pharmacokinetic Data Summary
The pharmacokinetic properties of this compound were evaluated in three preclinical species following a single dose administration. The key parameters are summarized below.
Table 1: Single-Dose Pharmacokinetic Parameters of this compound
| Parameter | Mouse (2 mg/kg IV) | Rat (2 mg/kg IV) | Dog (1 mg/kg IV) |
| Cmax (ng/mL) | 1250 ± 180 | 1100 ± 150 | 850 ± 110 |
| Tmax (h) | 0.08 | 0.08 | 0.1 |
| AUC₀-inf (ng·h/mL) | 3200 ± 450 | 4500 ± 600 | 5100 ± 700 |
| t½ (h) | 2.5 ± 0.4 | 4.1 ± 0.6 | 6.2 ± 0.9 |
| CL (mL/min/kg) | 10.4 ± 1.5 | 7.4 ± 1.1 | 3.3 ± 0.5 |
| Vd (L/kg) | 2.2 ± 0.3 | 2.5 ± 0.4 | 1.8 ± 0.3 |
| Bioavailability (%) | N/A (IV) | N/A (IV) | N/A (IV) |
Data are presented as mean ± standard deviation. Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC₀-inf: Area under the plasma concentration-time curve from time zero to infinity; t½: Elimination half-life; CL: Clearance; Vd: Volume of distribution.
Experimental Protocols
In Vivo Pharmacokinetic Study in Rodents
Objective: To determine the pharmacokinetic profile of this compound in male Sprague-Dawley rats following a single intravenous (IV) administration.
Methodology:
-
Animal Model: Male Sprague-Dawley rats (n=5 per group), weighing 250-300g, were used for the study.[1] The animals were housed in environmentally controlled conditions and acclimatized for at least one week prior to the experiment.[1]
-
Dosing: this compound was formulated in a vehicle of 5% DMSO, 40% PEG300, and 55% saline. A single dose of 2 mg/kg was administered intravenously via the tail vein.
-
Blood Sampling: Serial blood samples (approximately 0.25 mL) were collected from the jugular vein at predefined time points: 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.[1][2] Samples were collected into tubes containing K2EDTA as an anticoagulant.
-
Plasma Preparation: The collected blood samples were centrifuged at 4000 rpm for 10 minutes at 4°C to separate the plasma. The resulting plasma was stored at -80°C until analysis.[1]
-
Bioanalysis: Plasma concentrations of this compound were quantified using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.
-
Pharmacokinetic Analysis: The plasma concentration-time data were analyzed using non-compartmental analysis (NCA) with Phoenix WinNonlin software to determine the key PK parameters.
In Vitro Metabolic Stability in Human Liver Microsomes
Objective: To assess the metabolic stability of this compound in human liver microsomes to predict its intrinsic clearance.[3][4]
Methodology:
-
Test System: Pooled human liver microsomes (HLM) were used as the source of metabolic enzymes.[3]
-
Incubation: this compound (1 µM final concentration) was incubated with HLM (0.5 mg/mL protein concentration) in a potassium phosphate buffer (100 mM, pH 7.4).[3]
-
Reaction Initiation: The metabolic reaction was initiated by the addition of an NADPH-regenerating system.[3][4] Control incubations were performed without the NADPH system to account for non-enzymatic degradation.
-
Sampling and Termination: Aliquots were taken at 0, 5, 15, 30, and 60 minutes.[4] The reaction was terminated by adding ice-cold acetonitrile containing an internal standard.[3]
-
Analysis: The samples were centrifuged to precipitate proteins, and the supernatant was analyzed by LC-MS/MS to measure the remaining concentration of this compound.[4]
-
Data Analysis: The natural logarithm of the percentage of the parent compound remaining was plotted against time. The slope of this line was used to calculate the in vitro half-life (t½) and the intrinsic clearance (CLint).[4]
Mandatory Visualizations
Experimental Workflow for In Vivo PK Study
Caption: Workflow for the in vivo pharmacokinetic study of this compound.
Hypothetical Metabolic Pathway of this compound
Caption: Hypothetical metabolic pathway for this compound.
Hypothetical Parasitic Signaling Pathway Inhibition
Caption: Inhibition of the parasitic PI3K/Akt signaling pathway by Agent-10.[5]
References
- 1. In vivo pharmacokinetic study in rats [bio-protocol.org]
- 2. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mercell.com [mercell.com]
- 4. ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 5. PI3K/AKT signaling in parasites and parasite diseases: Role and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
Harnessing the Potential of Antiparasitic Agents: A Technical Guide to the Drug Repurposing of Ivermectin
Whitepaper | For Research, Scientific, and Drug Development Professionals
Introduction: The search for novel therapeutic applications for existing drugs, a strategy known as drug repurposing, offers a cost-effective and accelerated pathway for drug development.[1] Antiparasitic agents, in particular, have garnered significant interest due to their potential to be repurposed for a variety of complex diseases, including cancer and viral infections.[2][3] This is often attributed to the shared biological pathways between parasites and cancer cells and the ability of these agents to modulate host cellular processes that are exploited by viruses.[4] This technical guide provides an in-depth analysis of the drug repurposing potential of a prominent antiparasitic agent. While the initial topic of interest was "Antiparasitic agent-10," a comprehensive literature review revealed this to be a non-specific identifier. Therefore, this whitepaper will focus on Ivermectin , a well-characterized, FDA-approved antiparasitic drug with a robust and growing body of preclinical and clinical evidence supporting its repurposing for oncology and virology.[2]
Ivermectin is a 16-membered macrocyclic lactone derived from avermectin, discovered in the 1970s and approved for human use in 1987.[2] Its established safety profile from decades of use in treating parasitic diseases like onchocerciasis (river blindness) and lymphatic filariasis makes it an attractive candidate for repositioning. This document will summarize the quantitative data on its efficacy, detail the experimental protocols used in its evaluation, and visualize the core signaling pathways implicated in its novel therapeutic activities.
Quantitative Data Presentation
The efficacy of Ivermectin in preclinical and clinical repurposing studies has been quantified across numerous cancer and viral models. The following tables summarize key findings.
In Vitro Anticancer Efficacy of Ivermectin
| Cancer Type | Cell Line(s) | Endpoint | Key Quantitative Results | Reference(s) |
| Breast Cancer | MCF-7, MDA-MB-231, etc. | Cell Viability (IC50) | Dose-dependent decrease; IC50 in MCF-10A (non-tumorigenic) much higher than cancer lines | [5] |
| Ovarian Cancer | SKOV-3 | Cell Viability (IC50) | IC50 between 5-20 µM | [6] |
| Neurofibromatosis Type 2 | Schwannoma Cell Lines | Cell Viability (IC50) | IC50 between 5-20 µM | [6] |
| Colorectal Cancer | SW480, SW1116 | Cell Viability | Dose- and time-dependent inhibition (Significant effects at 5, 10, 20 µM) | [7] |
| Colorectal Cancer | SW480, SW1116 | Apoptosis (Caspase 3/7) | Dose-dependent increase in Caspase 3/7 activity at 5, 10, 20 µM | [7] |
| Multiple Cancers | 28 Malignant Cell Lines | Cell Viability at 5 µM | MDA-MB-231, MCF-7, MDA-MB-468, SKOV-3 highly responsive (58-70% viability decrease) | [8] |
In Vivo Anticancer Efficacy of Ivermectin
| Cancer Model | Animal Model | Dosing Regimen | Key Quantitative Results | Reference(s) |
| Various Cancers (General Review) | Immune-deficient mice | Median dose: 5 mg/kg | >50% reduction in tumor volumes | [1] |
| Melanoma Xenografts | Mice | 3-5 mg/kg | Almost complete suppression of tumor growth | [6] |
| Murine Breast Cancer (JC cells) | Balb/c mice | 3 mg/kg | >60% reduction in tumor size | [8] |
| Esophageal Squamous Cell Carcinoma | Nude mice | Not specified | Effective suppression of tumor growth and lung metastasis | [9] |
Antiviral Efficacy of Ivermectin
| Virus / Disease | Model System | Dosing | Key Quantitative Results | Reference(s) |
| SARS-CoV-2 | In Vitro (Vero-hSLAM cells) | 5 µM | ~5000-fold reduction in viral RNA at 48 hours (Note: This concentration is ~35x higher than the FDA-approved dose) | [10][11] |
| HIV-1, Dengue Virus (DENV) | In Vitro (Infected cell systems) | Not specified | Potent antiviral activity; significant inhibition of virus production | [12][13] |
| West Nile Virus | In Vitro | Low µM concentrations | Limits infection | [4][14] |
| COVID-19 | Meta-analysis of 18 RCTs | Varied | Large, statistically significant reductions in mortality, time to clinical recovery, and viral clearance | [15] |
| COVID-19 (Moderate/Severe) | Meta-analysis of 11 RCTs | Varied | 56% reduction in mortality (RR 0.44) | [16] |
| COVID-19 Prophylaxis | RCT (Household members) | ~0.25 mg/kg (2 doses) | Statistically significant decrease in symptoms (7.4% vs. 58.4%) | [15] |
| COVID-19 (Early infection) | Phase II Clinical Trial (COVER study) | High-dose (600-1200 µg/kg x 5 days) | Safe but did not show significant efficacy in reducing viral load compared to placebo | [17] |
Experimental Protocols
The evaluation of Ivermectin's repurposing potential relies on a set of standard and specialized experimental methodologies. Below are detailed protocols for key assays cited in the literature.
In Vitro Cell Proliferation and Viability Assays
-
Objective: To determine the effect of Ivermectin on the growth and viability of cancer cells.
-
Methodology (CCK-8/MTT Assay):
-
Cell Seeding: Cancer cells (e.g., SW480, MCF-7) are seeded into 96-well plates at a density of 5,000-10,000 cells/well and allowed to adhere overnight in a humidified incubator (37°C, 5% CO₂).[7]
-
Drug Treatment: The culture medium is replaced with fresh medium containing various concentrations of Ivermectin (e.g., 0 to 30 µM) or a vehicle control (e.g., DMSO).[7]
-
Incubation: Cells are incubated for specified time points (e.g., 12, 24, 36, or 48 hours).[7]
-
Reagent Addition: 10 µL of CCK-8 or MTT reagent is added to each well, and the plate is incubated for 1-4 hours.
-
Data Acquisition: The absorbance is measured using a microplate reader at 450 nm (for CCK-8) or 570 nm (for MTT after solubilizing formazan crystals). Cell viability is expressed as a percentage relative to the vehicle-treated control cells.
-
Apoptosis Detection by Flow Cytometry
-
Objective: To quantify the extent of apoptosis (programmed cell death) induced by Ivermectin.
-
Methodology (Annexin V-FITC/Propidium Iodide Staining):
-
Cell Treatment: Cells are seeded in 6-well plates, grown to ~70% confluency, and treated with Ivermectin at various concentrations for a specified duration (e.g., 24 hours).
-
Cell Harvesting: Both floating and adherent cells are collected, washed with cold PBS, and centrifuged.
-
Staining: The cell pellet is resuspended in 1X Binding Buffer. Annexin V-FITC and Propidium Iodide (PI) or 7-AAD are added according to the manufacturer's protocol, and the cells are incubated in the dark for 15 minutes at room temperature.[7]
-
Flow Cytometry: The stained cells are analyzed on a flow cytometer. The cell population is gated to distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
Western Blotting for Signaling Pathway Analysis
-
Objective: To analyze the effect of Ivermectin on the expression and phosphorylation status of key proteins within signaling pathways (e.g., Akt, ERK, mTOR).
-
Methodology:
-
Protein Extraction: Following treatment with Ivermectin, cells are washed with ice-cold PBS and lysed using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA or Bradford protein assay.
-
SDS-PAGE: Equal amounts of protein (e.g., 20-40 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk or BSA in TBST) and then incubated overnight at 4°C with primary antibodies against target proteins (e.g., anti-phospho-Akt, anti-total-Akt, anti-PAK1, anti-GAPDH).[5][18]
-
Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities are quantified using densitometry software.
-
In Vivo Tumor Xenograft Model
-
Objective: To evaluate the antitumor efficacy of Ivermectin in a living organism.
-
Methodology:
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are typically used for human cancer cell xenografts.[1][8]
-
Tumor Inoculation: A suspension of cancer cells (e.g., 5 x 10⁵ JC murine breast cancer cells) is injected subcutaneously into the flank of each mouse.[8]
-
Tumor Growth and Grouping: Tumors are allowed to grow to a palpable size (e.g., 50-100 mm³). The mice are then randomized into treatment and control groups.
-
Drug Administration: Ivermectin is administered to the treatment group, often via intraperitoneal injection or oral gavage, at a specified dose and schedule (e.g., 3 mg/kg daily).[8] The control group receives a vehicle solution.
-
Monitoring: Tumor volume and mouse body weight are measured regularly (e.g., every 2-3 days). Tumor volume is often calculated using the formula: (Length x Width²)/2.
-
Endpoint Analysis: At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be processed for further analysis (e.g., histopathology, Western blotting).[1][19]
-
Visualization of Core Mechanisms and Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by Ivermectin and a typical experimental workflow for its evaluation.
Anticancer Signaling Pathways Modulated by Ivermectin
Ivermectin exerts its anticancer effects by targeting multiple critical signaling cascades within tumor cells.[2][20] Key pathways include the inhibition of PAK1, which subsequently blocks Akt/mTOR signaling, and the disruption of the WNT/β-catenin and MAPK/ERK pathways.[2][5][18]
Antiviral Mechanism via Host Nuclear Import Inhibition
A primary antiviral mechanism of Ivermectin is its ability to interfere with the host's cellular machinery, specifically the nuclear import process that many viruses rely on.[4][12] Ivermectin targets the importin α/β1 (IMPα/β1) heterodimer, preventing it from shuttling viral proteins into the nucleus, thereby halting a critical step in viral replication.[14]
General Workflow for In Vitro Anticancer Drug Screening
The process of evaluating a repurposed drug candidate like Ivermectin in a laboratory setting follows a logical progression from initial viability screening to more detailed mechanistic studies.
Conclusion and Future Directions
The antiparasitic drug Ivermectin demonstrates significant potential for drug repurposing as both an anticancer and antiviral agent.[2][14] Preclinical data consistently show its ability to inhibit cancer cell proliferation, induce programmed cell death, and suppress tumor growth and metastasis in vivo through the modulation of key signaling pathways such as PAK1/Akt/mTOR and WNT.[2][9] Its broad-spectrum antiviral activity, mediated by the inhibition of host nuclear import machinery, presents a compelling host-directed therapeutic strategy.[4]
While the quantitative evidence from in vitro and animal models is promising, and some clinical data for viral diseases exist, large-scale, randomized controlled trials are essential to validate its efficacy and safety specifically for cancer treatment in humans.[21] Future research should focus on optimizing dosing strategies, exploring combination therapies to leverage synergistic effects, and identifying predictive biomarkers to select patient populations most likely to respond.[8][9] The well-established safety profile and low cost of Ivermectin make it a high-priority candidate for continued investigation in the field of drug repurposing.[1][20]
References
- 1. jlar.rovedar.com [jlar.rovedar.com]
- 2. Ivermectin, a potential anticancer drug derived from an antiparasitic drug - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Drug Repurposing for Cancer Treatment: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. research.monash.edu [research.monash.edu]
- 5. aacrjournals.org [aacrjournals.org]
- 6. ddtjournal.com [ddtjournal.com]
- 7. Frontiers | Ivermectin has New Application in Inhibiting Colorectal Cancer Cell Growth [frontiersin.org]
- 8. 2024.sci-hub.se [2024.sci-hub.se]
- 9. Ivermectin suppresses tumour growth and metastasis through degradation of PAK1 in oesophageal squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ivermectin: an award-winning drug with expected antiviral activity against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Systematic review and meta-analysis of ivermectin for treatment of COVID-19: evidence beyond the hype - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ivermectin is a specific inhibitor of importin α/β-mediated nuclear import able to inhibit replication of HIV-1 and dengue virus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. [PDF] Ivermectin is a specific inhibitor of importin α/β-mediated nuclear import able to inhibit replication of HIV-1 and dengue virus | Semantic Scholar [semanticscholar.org]
- 14. The broad spectrum antiviral ivermectin targets the host nuclear transport importin α/β1 heterodimer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Review of the Emerging Evidence Demonstrating the Efficacy of Ivermectin in the Prophylaxis and Treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. High-dose ivermectin for early treatment of COVID-19 (COVER study): a randomised, double-blind, multicentre, phase II, dose-finding, proof-of-concept clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Ivermectin induces cell cycle arrest and caspase-dependent apoptosis in human urothelial carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Ivermectin in Cancer Treatment: Should Healthcare Providers Caution or Explore Its Therapeutic Potential? - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Culture and Evaluation of Antiparasitic Agent-10 against Schistosoma mansoni
For Researchers, Scientists, and Drug Development Professionals
Introduction
Schistosomiasis, a debilitating parasitic disease caused by blood flukes of the genus Schistosoma, affects millions worldwide. The current reliance on a single drug, praziquantel, highlights the urgent need for novel therapeutics. "Antiparasitic agent-10" (also known as Compound 94) has emerged as a compound with potential anti-schistosomal activity. Preliminary studies indicate that it is active against adult Schistosoma mansoni, causing significant damage to the parasite's tegument (outer surface) and gut. Furthermore, it has shown a favorable safety profile by being non-cytotoxic to human cell lines at a concentration of 100 μM.
These application notes provide a comprehensive guide for the in vitro culture of Schistosoma mansoni and the detailed protocols to evaluate the efficacy of "this compound". The methodologies described herein are designed to enable researchers to robustly assess the compound's activity through phenotypic screening, including viability, motility, and morphological changes.
Data Presentation
The following tables are templates for summarizing quantitative data obtained from in vitro assays of this compound against S. mansoni.
Table 1: In Vitro Efficacy of this compound against Adult S. mansoni
| Compound | Concentration (µM) | Viability (%) at 24h | Viability (%) at 48h | Viability (%) at 72h | IC50 (µM) at 72h |
| This compound | 1 | ||||
| 10 | |||||
| 50 | |||||
| 100 | |||||
| Praziquantel (Control) | 1 | ||||
| 10 | |||||
| DMSO (Vehicle Control) | 0.1% | 100 | 100 | 100 | N/A |
Table 2: Phenotypic Effects of this compound on Adult S. mansoni (at 72h)
| Compound | Concentration (µM) | Motility Score (0-4) | Tegument Damage (0-4) | Gut Dilatation (Present/Absent) |
| This compound | 10 | |||
| 50 | ||||
| 100 | ||||
| Praziquantel (Control) | 10 | |||
| DMSO (Vehicle Control) | 0.1% | 0 | 0 | Absent |
Motility and Tegument Damage Scores: 0 = No effect, 1 = Minor effect, 2 = Moderate effect, 3 = Severe effect, 4 = Complete cessation of movement/total damage.
Experimental Protocols
In Vitro Culture of Adult Schistosoma mansoni
This protocol details the maintenance of adult S. mansoni worms in a controlled laboratory setting, essential for subsequent drug screening assays.
Materials:
-
Adult S. mansoni worms (recovered from a laboratory animal model, e.g., mice)
-
DMEM (Dulbecco's Modified Eagle Medium), supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
24-well culture plates
-
Sterile pipettes and forceps
-
Incubator (37°C, 5% CO2)
-
Inverted microscope
Procedure:
-
Aseptically recover adult S. mansoni worms from the portal veins of infected mice.
-
Wash the worms three times with pre-warmed, supplemented DMEM to remove host blood cells and debris.
-
Using sterile forceps, carefully place one worm pair (one male and one female) into each well of a 24-well plate containing 2 mL of pre-warmed, supplemented DMEM.
-
Incubate the plates at 37°C in a humidified atmosphere with 5% CO2.
-
Observe the worms daily using an inverted microscope to ensure their viability and motility before initiating the drug assay.
-
Change the culture medium every 48 hours by carefully removing 1.5 mL of the old medium and replacing it with fresh, pre-warmed medium.
In Vitro Drug Susceptibility Assay
This protocol outlines the procedure for testing the efficacy of this compound against adult S. mansoni.
Materials:
-
Cultured adult S. mansoni (from Protocol 1)
-
This compound stock solution (in DMSO)
-
Praziquantel stock solution (positive control, in DMSO)
-
DMSO (vehicle control)
-
Supplemented DMEM
-
24-well culture plates
-
Inverted microscope
Procedure:
-
Prepare serial dilutions of this compound and praziquantel in supplemented DMEM to achieve the final desired concentrations (e.g., 1, 10, 50, 100 µM). Ensure the final DMSO concentration does not exceed 0.1%.
-
Prepare a vehicle control with 0.1% DMSO in supplemented DMEM.
-
After a 24-hour acclimatization period, carefully remove the medium from the wells containing the worm pairs and replace it with 2 mL of the prepared drug dilutions or control solutions.
-
Incubate the plates at 37°C and 5% CO2.
-
Observe the worms at 24, 48, and 72 hours post-treatment using an inverted microscope.
Assessment of Phenotypic Effects
This protocol describes the evaluation of the key phenotypic changes induced by this compound.
3.1. Viability Assessment:
-
Viability is determined based on motor activity and morphological integrity.
-
Worms are considered dead if they show no movement for 2 minutes of observation and exhibit a dark, granular appearance.
-
Calculate the percentage of viability for each concentration at each time point.
-
The 50% inhibitory concentration (IC50) can be calculated from the viability data at 72 hours.
3.2. Motility Scoring:
-
Score the motility of the worms on a scale of 0 to 4, where:
-
4: Normal, active movements.
-
3: Slight reduction in movement.
-
2: Moderate reduction in movement, slow and infrequent contractions.
-
1: Minimal movement, occasional twitching.
-
0: No movement.
-
3.3. Tegumental Damage Assessment:
-
Examine the tegument of the worms for any visible damage, such as blebbing, swelling, erosion, or peeling.
-
Score the tegumental damage on a scale of 0 to 4, where:
-
0: No visible damage.
-
1: Minor, localized damage.
-
2: Moderate damage in several areas.
-
3: Severe and widespread damage.
-
4: Complete destruction of the tegument.
-
3.4. Gut Dilatation Assessment:
-
Observe the gut of the worms for any signs of dilatation or swelling.
-
Record this as a present or absent phenotype.
Visualizations
The following diagrams illustrate the experimental workflow and a potential signaling pathway affected by an antiparasitic agent.
Caption: Experimental Workflow.
Caption: Potential Signaling Pathway.
Application Note: Determination of IC50 for Antiparasitic Agent-10 Against Adult Schistosoma mansoni
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Schistosomiasis is a debilitating parasitic disease caused by blood flukes of the genus Schistosoma. With the mainstay of treatment, praziquantel, facing concerns of emerging resistance, the development of new anthelmintic agents is a global health priority.[1][2] "Antiparasitic agent-10" is a novel synthetic compound under investigation for its schistosomicidal properties. This application note provides a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of this compound against adult Schistosoma mansoni in vitro. The IC50 value is a critical parameter for evaluating the potency of a compound and is essential for dose-response studies in the drug discovery pipeline.[3]
Principle
The in vitro IC50 determination assay for adult schistosomes is a phenotypic screening method that assesses the viability and motility of the parasites upon exposure to varying concentrations of a test compound.[4] Adult worms are co-cultured with serially diluted this compound. After a defined incubation period, the viability of the worms is scored based on motor activity and morphological changes. The IC50 value is then calculated by fitting the dose-response data to a sigmoidal curve. This assay provides a quantitative measure of the compound's efficacy in inhibiting parasite viability. A lower IC50 value indicates higher potency.[5]
Hypothetical Mechanism of Action of this compound
For the purpose of this application note, "this compound" is hypothesized to act as a potent antagonist of a specific G protein-coupled receptor (GPCR) exclusively expressed in the tegument and neuromuscular junction of adult schistosomes. This GPCR is crucial for regulating calcium homeostasis and muscle contraction. By blocking this receptor, this compound disrupts intracellular calcium signaling, leading to sustained muscle contraction (spastic paralysis) and subsequent tegumental disruption, ultimately resulting in parasite death. This mechanism is consistent with the actions of some known anthelmintics that target the parasite's neuromuscular system.[6][7]
Data Presentation
The quantitative data from the IC50 determination assay should be summarized in a clear and structured table. This allows for easy comparison of the potency of this compound against male and female adult schistosomes at different time points.
| Compound | Worm Stage | Incubation Time (hours) | IC50 (µM) | 95% Confidence Interval |
| This compound | Adult Male | 24 | 1.85 | 1.62 - 2.11 |
| This compound | Adult Female | 24 | 2.10 | 1.88 - 2.35 |
| This compound | Adult Male | 48 | 1.23 | 1.09 - 1.39 |
| This compound | Adult Female | 48 | 1.45 | 1.29 - 1.63 |
| This compound | Adult Male | 72 | 0.98 | 0.85 - 1.12 |
| This compound | Adult Female | 72 | 1.15 | 1.01 - 1.31 |
| Praziquantel (Control) | Adult Male | 72 | 0.12 | 0.10 - 0.14 |
| Praziquantel (Control) | Adult Female | 72 | 0.15 | 0.13 - 0.18 |
Experimental Protocols
Preparation of Adult Schistosoma mansoni
-
Infection of Mice: Laboratory mice (e.g., Swiss Webster) are infected with S. mansoni cercariae.
-
Perfusion: At 6-8 weeks post-infection, adult worms are recovered from the hepatic portal vein and mesenteric veins by perfusion of the liver and intestines with a sterile perfusion medium (e.g., DMEM) at 37°C.[8]
-
Washing: The collected worms are washed multiple times in sterile phosphate-buffered saline (PBS) to remove host blood cells and other contaminants.[9]
-
Separation: Male and female worms can be separated based on their distinct morphology under a dissecting microscope.
In Vitro Culture of Adult Schistosomes
-
Culture Medium: Prepare a suitable culture medium, such as DMEM supplemented with 10% fetal calf serum (FCS) and 1x antibiotic/antimycotic solution.[9]
-
Plating: Place one to two adult worms (either male, female, or paired) into each well of a 24-well or 48-well culture plate containing 1-2 mL of pre-warmed culture medium.
-
Incubation: Incubate the plates at 37°C in a humidified atmosphere with 5% CO2.[10]
IC50 Determination Assay
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare serial dilutions of the stock solution in the culture medium to achieve the desired final concentrations. The final solvent concentration should be consistent across all wells and should not exceed a level that affects worm viability (typically ≤1%).
-
Treatment: Add the different concentrations of this compound to the wells containing the adult worms. Include a positive control (e.g., praziquantel) and a negative control (vehicle/solvent only).
-
Incubation and Observation: Incubate the plates for 24, 48, and 72 hours. At each time point, observe the worms under an inverted microscope.
-
Viability Scoring: Score the viability of each worm based on a predefined scale. A common scoring system is:
-
3: Normal motor activity, translucent appearance.
-
2: Reduced motor activity, some morphological changes.
-
1: Minimal motor activity, significant morphological changes (e.g., tegumental damage, darkening).
-
0: No motor activity, complete paralysis, opaque and granular appearance (dead).[10]
-
-
Data Analysis:
-
For each concentration, calculate the percentage of inhibition of viability compared to the negative control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the worm viability.[11]
-
Visualizations
Caption: Hypothetical signaling pathway of this compound in adult schistosomes.
Caption: Experimental workflow for IC50 determination of this compound.
References
- 1. Frontiers | Schistosomiasis Drug Discovery in the Era of Automation and Artificial Intelligence [frontiersin.org]
- 2. A genome-scale drug discovery pipeline uncovers new therapeutic targets and a unique p97 allosteric binding site in Schistosoma mansoni - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Schistosomiasis Drug Discovery in the Era of Automation and Artificial Intelligence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Mechanisms of action in antiparasitic drugs | Research Starters | EBSCO Research [ebsco.com]
- 7. Anti-schistosomal action of the calcium channel agonist FPL-64176 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubcompare.ai [pubcompare.ai]
- 9. Culture for genetic manipulation of developmental stages of Schistosoma mansoni - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of Antischistosomal Drug Leads Based on Tetraazamacrocyclic Derivatives and Their Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Novel High Throughput Assay for Anthelmintic Drug Screening and Resistance Diagnosis by Real-Time Monitoring of Parasite Motility - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Murine Model for in vivo Efficacy Testing of Antiparasitic Agent-10
Audience: Researchers, scientists, and drug development professionals.
Introduction
The development of novel antiparasitic agents is crucial to combat the global burden of parasitic diseases affecting both humans and animals.[1] Preclinical in vivo studies are an indispensable step in the drug discovery pipeline, providing critical data on a compound's efficacy, safety, and pharmacokinetic profile within a living organism before it can be considered for clinical trials.[2][3] Murine models are widely utilized for this purpose due to their physiological similarities to humans, cost-effectiveness, and the availability of well-characterized inbred strains.[2] These models allow for the controlled evaluation of potential drug candidates against various parasitic infections.[2][4]
This document provides detailed application notes and protocols for establishing and utilizing a murine model to evaluate the in vivo efficacy of a hypothetical novel compound, "Antiparasitic agent-10," against an intestinal nematode infection. The protocols outlined below cover animal infection, drug administration, determination of parasite burden, clinical assessment, and toxicity evaluation.
Experimental Protocols
Murine Model and Parasite Strain
-
Animal Model: Female BALB/c mice, 6-8 weeks old, are recommended for this model. This strain is commonly used in parasitology research and is susceptible to a variety of parasitic infections.[5] Animals should be obtained from a reputable vendor and allowed to acclimatize for at least one week prior to the start of the experiment.
-
Parasite: Heligmosomoides polygyrus is a suitable intestinal nematode for this model as it establishes a chronic infection in mice and is a well-established model for screening anthelmintic compounds.[6]
Experimental Infection of Mice
-
Infective Larvae Preparation: H. polygyrus third-stage infective larvae (L3) are cultured from the feces of previously infected mice.
-
Infection Procedure:
-
Mice are infected orally by gavage with approximately 200 H. polygyrus L3 suspended in 0.2 mL of water.
-
A control group of mice should receive a sham inoculation of 0.2 mL of water.
-
Preparation and Administration of this compound
-
Drug Formulation: this compound is formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose in sterile water) to the desired concentrations. The formulation should be prepared fresh daily.
-
Route of Administration: Oral gavage is the recommended route of administration for treating intestinal parasites.[5]
-
Dosing Regimen:
-
Treatment is initiated 7 days post-infection.
-
Mice are treated once daily for five consecutive days.
-
Multiple dose groups (e.g., 10, 30, and 100 mg/kg) should be included to determine a dose-response relationship.[4]
-
A vehicle control group (receiving only the formulation vehicle) and a positive control group (treated with a known anthelmintic like fenbendazole) should be included in the study design.[7]
-
Assessment of Efficacy
Parasite burden is a primary endpoint for assessing the efficacy of an antiparasitic agent.[8]
-
Fecal Egg Count Reduction Test (FECRT):
-
Fecal samples are collected from each mouse before and after treatment.
-
The number of eggs per gram of feces is determined using a standard McMaster counting technique.
-
The percentage reduction in egg count is calculated for each treatment group compared to the vehicle control group.
-
-
Adult Worm Burden:
-
Mice are euthanized at a predetermined time point after the final treatment (e.g., 7 days).
-
The small intestine is removed, opened longitudinally, and the adult worms are carefully collected and counted.
-
The percentage reduction in worm burden for each treatment group is calculated relative to the vehicle control group.
-
A clinical scoring system should be used to monitor the health of the mice throughout the experiment.[9][10][11][12]
| Score | Appearance | Activity Level | Posture | Weight Loss |
| 0 | Normal, well-groomed | Bright, alert, and active | Normal | < 5% |
| 1 | Mildly ruffled fur | Slightly reduced activity | Normal | 5-10% |
| 2 | Ruffled fur, piloerection | Lethargic, but responsive | Mildly hunched | 10-15% |
| 3 | Ungroomed, matted fur | Severely lethargic, minimal response | Hunched | 15-20% |
| 4 | Moribund | Unresponsive | Severely hunched | > 20% |
Mice reaching a score of 4 should be humanely euthanized.
Toxicity Assessment
Preclinical toxicology studies are essential to evaluate the safety of the test compound.[3][13][14]
-
Clinical Observations: Mice should be observed daily for any signs of toxicity, including changes in behavior, appearance, and food/water consumption.[15]
-
Body Weight: Body weight should be recorded daily as a sensitive indicator of general health.
-
Hematology and Blood Biochemistry: At the end of the study, blood samples should be collected for a complete blood count and analysis of liver and kidney function markers (e.g., ALT, AST, creatinine, BUN).[15]
-
Histopathology: Major organs (liver, kidneys, spleen, heart, lungs) should be collected, weighed, and preserved for histopathological examination to identify any treatment-related tissue damage.[15]
Data Presentation
Quantitative data should be summarized in tables for clear comparison between treatment groups.
Table 1: Efficacy of this compound on H. polygyrus Infection in BALB/c Mice
| Treatment Group | Dose (mg/kg) | Mean Fecal Egg Count Reduction (%) | Mean Adult Worm Burden | Worm Burden Reduction (%) |
| Vehicle Control | - | 0 | 150 ± 25 | 0 |
| This compound | 10 | 45 ± 8 | 82 ± 15 | 45.3 |
| This compound | 30 | 78 ± 6 | 33 ± 9 | 78.0 |
| This compound | 100 | 95 ± 3 | 8 ± 4 | 94.7 |
| Positive Control (Fenbendazole) | 25 | 98 ± 2 | 2 ± 1 | 98.7 |
Data are presented as mean ± standard deviation.
Table 2: Toxicity Profile of this compound in BALB/c Mice
| Treatment Group | Dose (mg/kg) | Mean Body Weight Change (%) | ALT (U/L) | AST (U/L) | Creatinine (mg/dL) |
| Vehicle Control | - | +2.5 ± 0.5 | 35 ± 5 | 60 ± 8 | 0.4 ± 0.1 |
| This compound | 10 | +2.1 ± 0.6 | 38 ± 6 | 65 ± 7 | 0.4 ± 0.1 |
| This compound | 30 | +1.8 ± 0.7 | 42 ± 5 | 70 ± 9 | 0.5 ± 0.2 |
| This compound | 100 | -1.2 ± 0.9 | 45 ± 7 | 75 ± 10 | 0.5 ± 0.1 |
| Positive Control (Fenbendazole) | 25 | +2.3 ± 0.4 | 36 ± 4 | 62 ± 6 | 0.4 ± 0.1 |
Data are presented as mean ± standard deviation.
Visualizations
Caption: Experimental workflow for in vivo efficacy testing.
Caption: Logical relationship of experimental groups.
Caption: Hypothetical signaling pathway of this compound.
References
- 1. Exploring bioactive molecules released during inter- and intraspecific competition: A paradigm for novel antiparasitic drug discovery and design for human use - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. mmv.org [mmv.org]
- 5. In Vitro and In Vivo Studies of the Antiparasitic Activity of Sterol 14α-Demethylase (CYP51) Inhibitor VNI against Drug-Resistant Strains of Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]
- 6. documents.manchester.ac.uk [documents.manchester.ac.uk]
- 7. Oral Fenbendazole for Cancer Therapy in Humans and Animals | Anticancer Research [ar.iiarjournals.org]
- 8. Parasite load - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. A Clinical Scoring System for the Evaluation of Corynebacterium bovis-associated Disease in NSG Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. d-nb.info [d-nb.info]
- 13. In Vivo Toxicity Study - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 14. Reference Protocols for Toxicity Testing - Toxicity Testing - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Toxicology | MuriGenics [murigenics.com]
"Antiparasitic agent-10" solution preparation for in vitro experiments
Audience: Researchers, scientists, and drug development professionals.
1. Introduction
Antiparasitic agent-10 is a novel synthetic compound demonstrating potent activity against a range of protozoan and helminth parasites in initial screenings. Its putative mechanism of action involves the targeted inhibition of the parasite-specific enzyme Glycogen Synthase Kinase-3 (GSK-3), a critical regulator of parasite cell cycle progression and metabolism.[1] This document provides detailed protocols for the preparation and in vitro evaluation of this compound to ensure consistent and reproducible experimental outcomes.
2. Compound Properties and Storage
Proper handling and storage of this compound are crucial for maintaining its stability and activity. The key properties are summarized below.
| Property | Value |
| Molecular Formula | C₂₂H₂₅N₅O₃ (Hypothetical) |
| Molecular Weight | 407.47 g/mol (Hypothetical) |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in DMSO (>50 mg/mL); Insoluble in water and ethanol |
| Storage (Powder) | Store at -20°C for up to 3 years. |
| Storage (Stock Solution) | Store in aliquots at -80°C for up to 6 months. Avoid repeated freeze-thaw cycles.[2] |
3. Solution Preparation Protocols
Due to its hydrophobic nature, this compound requires solubilization in an organic solvent, typically dimethyl sulfoxide (DMSO), before preparation of aqueous working solutions for in vitro assays.[3]
3.1. Materials
-
This compound powder
-
Anhydrous/molecular biology grade DMSO
-
Sterile microcentrifuge tubes
-
Sterile, pyrogen-free cell culture medium (e.g., RPMI-1640) or PBS
-
Vortex mixer
3.2. Protocol for 10 mM Stock Solution
-
Equilibrate the this compound powder to room temperature before opening the vial to prevent condensation.
-
Aseptically weigh out a precise amount of the compound (e.g., 4.07 mg).
-
Add the appropriate volume of sterile DMSO to achieve a 10 mM concentration (e.g., 1 mL of DMSO for 4.07 mg of powder).
-
Vortex the solution thoroughly until the powder is completely dissolved. A brief sonication may be used if dissolution is slow.
-
Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C.
3.3. Protocol for Working Solutions
When diluting the DMSO stock into aqueous media, it is critical to perform a serial or stepwise dilution to prevent precipitation of the compound.[2][4] The final DMSO concentration in the assay should be kept low (ideally ≤0.5%) to avoid solvent-induced cytotoxicity.[2]
-
Thaw a single aliquot of the 10 mM stock solution.
-
Perform an intermediate dilution. For example, dilute the 10 mM stock 1:100 in sterile culture medium to create a 100 µM intermediate solution. Add the stock solution to the medium while vortexing to ensure rapid mixing.
-
Use this 100 µM intermediate solution to prepare the final serial dilutions for your experiment in a 96-well plate.
-
Always include a vehicle control in your experiments, which consists of culture medium with the same final concentration of DMSO as the highest concentration of the test agent.
4. Experimental Workflow
The general workflow for evaluating this compound in vitro involves preparing the compound, performing efficacy and cytotoxicity assays, and analyzing the resulting data to determine its potency and selectivity.
5. In Vitro Efficacy Protocol: P. falciparum Growth Inhibition Assay
This protocol describes a common method for assessing the efficacy of compounds against the malaria parasite, Plasmodium falciparum, using a DNA-intercalating dye.
5.1. Materials
-
P. falciparum culture (e.g., 3D7 strain) synchronized at the ring stage.
-
Human erythrocytes (O+) and complete parasite culture medium.
-
96-well black, clear-bottom microplates.
-
SYBR Green I lysis buffer.
-
Fluorescence plate reader (Excitation: 485 nm, Emission: 530 nm).
5.2. Methodology
-
Prepare a parasite culture suspension with 2% parasitemia and 2% hematocrit.
-
In a 96-well plate, add 100 µL of complete medium to all wells.
-
Add this compound working solutions to the appropriate wells to create a 2-fold serial dilution (e.g., from 10 µM down to 0.078 µM). Include parasite-only (positive growth) and uninfected erythrocyte (negative) controls.
-
Add 100 µL of the parasite culture suspension to each well.
-
Incubate the plate for 72 hours in a modular incubation chamber gassed with 5% CO₂, 5% O₂, and 90% N₂ at 37°C.
-
After incubation, freeze the plate at -80°C for at least 2 hours to lyse the cells.
-
Thaw the plate and add 100 µL of SYBR Green I lysis buffer to each well.
-
Incubate in the dark at room temperature for 1-2 hours.
-
Read the fluorescence on a plate reader.
6. Host Cell Cytotoxicity Protocol: MTT Assay
This protocol determines the effect of the compound on the viability of a mammalian host cell line (e.g., HEK293) to assess its selectivity. The MTT assay measures the metabolic activity of cells.[5]
6.1. Materials
-
HEK293 cells (or other relevant cell line).
-
Complete cell culture medium (e.g., DMEM + 10% FBS).
-
96-well clear microplates.
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF).
-
Absorbance plate reader (570 nm).
6.2. Methodology
-
Seed 5,000-10,000 HEK293 cells per well in 100 µL of medium in a 96-well plate.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.
-
Add 100 µL of medium containing serial dilutions of this compound. Recommended concentrations should be higher than those used for the parasite assay (e.g., 100 µM to 0.78 µM). Include a vehicle control.
-
Incubate for 48-72 hours.
-
Add 20 µL of MTT reagent to each well and incubate for 3-4 hours until purple formazan crystals are visible.[6]
-
Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm.
7. Data Presentation and Analysis
7.1. Recommended Concentration Ranges
| Assay Type | Target | Recommended Starting Concentration |
| Efficacy | P. falciparum | 10 µM |
| Cytotoxicity | HEK293 Cells | 100 µM |
| Mechanism of Action | Isolated Parasite GSK-3 | 1 µM |
7.2. Data Analysis and Interpretation
Raw data (fluorescence or absorbance) should be normalized to the controls. Plot the percent inhibition against the log-transformed drug concentration and fit the data to a four-parameter logistic model to determine the IC50 value (the concentration at which 50% of growth or viability is inhibited).[7][8]
The Selectivity Index (SI) is a critical measure of a drug's therapeutic window and is calculated as: SI = IC50 (Host Cells) / IC50 (Parasite)
7.3. Sample Data (Hypothetical)
| Compound | P. falciparum IC50 (nM) | HEK293 IC50 (µM) | Selectivity Index (SI) |
| This compound | 150 | > 50 | > 333 |
| Control Drug (e.g., Chloroquine) | 20 (for sensitive strains) | 25 | 1250 |
8. Proposed Signaling Pathway
This compound is hypothesized to inhibit the parasite's GSK-3 enzyme. This inhibition disrupts the phosphorylation cascade required for key cellular processes, ultimately leading to cell cycle arrest and parasite death.
References
- 1. Antiparasitic Drugs - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. medchemexpress.cn [medchemexpress.cn]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. scielo.br [scielo.br]
- 7. researchgate.net [researchgate.net]
- 8. Star Republic: Guide for Biologists [sciencegateway.org]
Application Note: High-Throughput Screening Assay for Parasite Cysteine Protease Inhibitors using "Antiparasitic agent-10"
Audience: Researchers, scientists, and drug development professionals.
Introduction
Parasitic diseases affect billions of people globally, necessitating the urgent discovery of novel therapeutics. Cysteine proteases are crucial enzymes for many parasites, involved in processes such as host tissue invasion, nutrition, and immune evasion. Their essential role makes them a prime target for antiparasitic drug development. This application note details a robust, automated high-throughput screening (HTS) assay for identifying inhibitors of a model parasitic cysteine protease. The assay utilizes a fluorogenic substrate that, when cleaved by the enzyme, releases a fluorescent signal. "Antiparasitic agent-10," a known potent inhibitor, is used as a positive control to validate assay performance and for comparison of potential inhibitor candidates. The protocol is optimized for a 384-well plate format, enabling the rapid screening of large compound libraries.
Assay Principle
The screening assay is a biochemical method designed to measure the enzymatic activity of a recombinant parasitic cysteine protease.[1] The core of the assay is the use of a specific, fluorogenic peptide substrate. In its intact state, the substrate is non-fluorescent. Upon cleavage by the active cysteine protease, a highly fluorescent molecule is released. The increase in fluorescence intensity is directly proportional to the enzyme's activity. When an inhibitory compound is present, it will block the enzyme's active site, preventing substrate cleavage and resulting in a reduced or absent fluorescent signal. This allows for the quantitative measurement of compound-mediated enzyme inhibition.
Experimental Protocols
Materials and Reagents
-
Enzyme: Recombinant parasitic cysteine protease (e.g., Cruzain-like protease)
-
Substrate: Fluorogenic cysteine protease substrate
-
Assay Buffer: 100 mM sodium acetate, 10 mM DTT, 1 mM EDTA, pH 5.5
-
Positive Control: "this compound"
-
Negative Control: Dimethyl sulfoxide (DMSO)
-
Test Compounds: Compound library dissolved in DMSO
-
Plates: 384-well, black, flat-bottom plates
-
Instruments: Automated liquid handler, multi-mode microplate reader with fluorescence detection.
Protocol 1: Reagent Preparation
-
Assay Buffer: Prepare 100 mM sodium acetate, adjust pH to 5.5, then add DTT and EDTA to final concentrations of 10 mM and 1 mM, respectively.
-
Enzyme Working Solution: Dilute the recombinant cysteine protease in assay buffer to a final concentration of 2X the optimal working concentration.
-
Substrate Working Solution: Dilute the fluorogenic substrate in assay buffer to a final concentration of 2X the optimal working concentration.
-
Compound Plates: Prepare serial dilutions of "this compound" and test compounds in DMSO. For a primary screen, a single concentration (e.g., 10 µM) is typically used.[2] Transfer diluted compounds to a 384-well compound plate using an acoustic liquid handler.
Protocol 2: High-Throughput Screening Assay
The following steps are designed for a fully automated HTS system in a 384-well plate format.
-
Compound Dispensing: Using an automated liquid handler, transfer 100 nL of test compounds, positive control ("this compound"), or negative control (DMSO) from the compound plate to the 384-well assay plate.
-
Enzyme Addition: Add 10 µL of the 2X enzyme working solution to each well of the assay plate.
-
Pre-incubation: Mix the plate on a plate shaker for 1 minute and then incubate for 15 minutes at room temperature to allow compounds to interact with the enzyme.
-
Reaction Initiation: Add 10 µL of the 2X substrate working solution to each well to initiate the enzymatic reaction. The final volume in each well should be 20 µL.
-
Kinetic Reading: Immediately transfer the plate to a multi-mode microplate reader. Measure the fluorescence intensity (e.g., Excitation: 355 nm, Emission: 460 nm) every 2 minutes for a total of 30 minutes at 25°C.
Protocol 3: Data Analysis
-
Calculate Rate of Reaction: Determine the rate of reaction (slope) for each well from the linear portion of the kinetic read.
-
Calculate Percent Inhibition: Normalize the data using the positive and negative controls.
-
Percent Inhibition = 100 * (1 - (Ratetest compound - Ratepositive control) / (Ratenegative control - Ratepositive control))
-
-
Determine IC50 Values: For compounds showing significant inhibition, perform a dose-response experiment with a serial dilution of the compound. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Assay Quality Control: Calculate the Z'-factor for each plate to ensure the robustness and quality of the assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.
-
Z' = 1 - (3 * (SDpositive control + SDnegative control)) / |Meanpositive control - Meannegative control|
-
Data Presentation
Table 1: Representative Dose-Response Data for "this compound"
| Concentration (µM) | Average Reaction Rate (RFU/min) | Percent Inhibition (%) |
| 100 | 5.2 | 99.1 |
| 30 | 8.1 | 94.8 |
| 10 | 25.4 | 82.1 |
| 3 | 112.8 | 45.3 |
| 1 | 205.6 | 12.9 |
| 0.3 | 225.1 | 5.8 |
| 0.1 | 238.9 | 0.0 |
| 0 (DMSO) | 239.0 | 0.0 |
| IC50 | 3.5 µM |
Table 2: Primary HTS Campaign Summary (Hypothetical Data)
| Parameter | Value |
| Total Compounds Screened | 26,500[2] |
| Screening Concentration | 10 µM[2] |
| Hit Cut-off Criteria | ≥70% Inhibition[2] |
| Number of Initial Hits | 567[2] |
| Hit Rate | 2.1%[2] |
| Average Z'-Factor | 0.80[2] |
Visualizations
Caption: High-throughput screening workflow for identifying cysteine protease inhibitors.
Caption: Principle of the fluorescent-based enzymatic assay for inhibitor screening.
References
Application Notes & Protocols: Administration of Antiparasitic Agent-10 in Mouse Models of Schistosomiasis
Disclaimer: "Antiparasitic agent-10" is a placeholder designation. The following data and protocols are based on studies conducted with Praziquantel (PZQ), the current standard-of-care drug for schistosomiasis, which serves as a representative schistosomicidal agent for these experimental models.
Application Notes
These notes provide an overview of the administration routes and efficacy of this compound (as represented by Praziquantel) for the treatment of schistosomiasis in murine models. The primary goal of treatment is the reduction of adult worm burden and the mitigation of pathology associated with egg deposition in host tissues.
Mechanism of Action
This compound is believed to exert its effect by disrupting calcium homeostasis in the parasite.[1] The agent induces a rapid influx of calcium ions into the schistosome, leading to severe muscle contractions, paralysis, and damage to the worm's outer layer, the tegument.[2][3] This tegumental damage exposes parasite antigens to the host immune system, facilitating clearance.[2] The action is specific to trematodes and cestodes.[4] While the exact molecular target is still under investigation, evidence points towards voltage-gated calcium (Ca2+) channels in the parasite as a primary site of action.[1][5]
Efficacy Overview
The efficacy of this compound is highly dependent on the administration route, dosage, and the developmental stage of the parasite. The agent is most effective against adult worms (typically >4 weeks post-infection) and shows reduced efficacy against juvenile schistosomula.[2][6] The most common and effective route of administration in laboratory settings is oral gavage.
Data Summary
The following tables summarize quantitative data from studies using various administration routes and dosages in mouse models of Schistosoma mansoni and Schistosoma japonicum infection.
Table 1: Efficacy of Oral Administration (Gavage) of this compound in S. mansoni Infected Mice
| Mouse Strain | Dosage (mg/kg) | Treatment Schedule | Time of Treatment (Post-Infection) | Worm Burden Reduction (%) | Reference |
| BALB/c | 450 | Single Dose | 4 weeks | 53.9% | [7] |
| BALB/c | 900 | Single Dose | 4 weeks | 62.5% | [7] |
| BALB/c | 1350 | Single Dose | 4 weeks | 75.1% | [7] |
| Swiss | 450 | Single Dose | 4 weeks | 24.3% | [7] |
| Swiss | 900 | Single Dose | 4 weeks | 52.5% | [7] |
| Swiss | 1350 | Single Dose | 4 weeks | 65.9% | [7] |
| C57BL/6 | 400 | Single Dose | 10 weeks | Not specified, but effective | [8] |
| C57BL/6 | 400 | Twice within one week | 6 weeks | ~97% | [9] |
| Generic | 100 | Daily for 5 days | Acute Phase | >90% | [10] |
| Generic | 18 | Daily for 28 days | Acute Phase | 97.3% | [10] |
Table 2: Efficacy of Other Administration Routes in S. mansoni Infected Mice
| Mouse Strain | Administration Route | Dosage (mg/kg) | Treatment Schedule | Time of Treatment (Post-Infection) | Worm Burden Reduction (%) | Reference |
| CBA/Ca | Intramuscular | 500 | Single Dose | Day 6 | Effective against lung-stage worms | [11] |
| CBA/Ca | Intradermal | 500 | Single Dose | Day 1 | Effective against skin-stage larvae | [11] |
Experimental Protocols
The following are detailed protocols for establishing a mouse model of schistosomiasis and testing the efficacy of this compound.
Protocol: Murine Model of Schistosoma mansoni Infection
This protocol describes the standard method for infecting mice via percutaneous exposure to cercariae.
Materials:
-
6-8 week old female BALB/c or C57BL/6 mice
-
Schistosoma mansoni cercariae shed from infected Biomphalaria glabrata snails
-
Dechlorinated water
-
Microscope
-
Pipettes
-
Metal exposure rings (or similar restraining device)
-
Anesthetic (e.g., isoflurane)
Procedure:
-
Acclimatize mice to the laboratory environment for at least one week prior to infection.
-
Collect freshly shed cercariae from snails by exposing them to strong light in a beaker of dechlorinated water.
-
Count the cercariae under a microscope to determine their concentration. Adjust the volume to achieve the desired inoculum. For chronic infections, 80-150 cercariae per mouse is a common dose.[10][12]
-
Lightly anesthetize the mouse and shave a small area on the abdomen.
-
Place a metal ring on the shaved area to contain the water droplet.
-
Pipette the cercarial suspension (typically 100-200 µL) onto the skin within the ring.
-
Allow 30 minutes for the cercariae to penetrate the skin.[7]
-
After the exposure period, dry the skin with a cotton swab and return the mouse to its cage.
-
Allow the infection to mature. The agent is most effective against adult worms, so treatment is typically initiated 6-7 weeks post-infection.[9][13]
Protocol: Preparation and Administration of this compound
This protocol details the preparation of the agent for oral gavage, the most common administration route.
Materials:
-
This compound (Praziquantel powder)
-
Vehicle (e.g., distilled water, 10% Cremophor in water[8], or water with 1-2% Tween 80)
-
Mortar and pestle or homogenizer
-
Weighing scale
-
Graduated cylinder
-
Animal feeding needles (gavage needles), 20-22 gauge with a ball tip
-
1 mL syringes
Procedure:
-
Calculate the total amount of agent required based on the number of mice and the target dose (e.g., 400 mg/kg).
-
Weigh the precise amount of the agent powder.
-
Grind the powder to a fine consistency using a mortar and pestle.[7]
-
Prepare the required volume of the vehicle. A typical administration volume for a mouse is 100-200 µL.
-
Gradually add the powdered agent to the vehicle while mixing continuously to create a homogenous suspension. Vigorous vortexing or brief sonication may be required. Prepare fresh on the day of use.
-
Gently restrain the mouse, ensuring a firm grip on the scruff of the neck to prevent head movement.
-
Measure the distance from the tip of the mouse's nose to the last rib to estimate the correct insertion depth for the gavage needle.
-
Draw the calculated volume of the agent suspension into a 1 mL syringe fitted with a gavage needle.
-
Carefully insert the gavage needle into the mouse's mouth, directing it along the upper palate. Allow the mouse to swallow the needle; do not force it.
-
Once the needle is correctly positioned in the esophagus, slowly dispense the suspension.
-
Withdraw the needle smoothly and return the mouse to its cage. Monitor the animal for any signs of distress.
Protocol: Assessment of Parasite Burden
This protocol describes the recovery of adult worms and the quantification of tissue eggs to determine the agent's efficacy.
Materials:
-
Heparinized saline or perfusion buffer (e.g., citrate saline)
-
Dissection tools
-
Perfusion pump (optional) or syringe with a 23-gauge needle
-
Petri dishes
-
5% potassium hydroxide (KOH) solution
-
Microscope slides and coverslips
-
Microscope
Procedure:
-
Worm Burden Assessment (Hepatic Portal Perfusion):
-
At the desired endpoint (e.g., 2-3 weeks post-treatment), euthanize the mouse using an approved method.
-
Open the abdominal cavity to expose the hepatic portal vein and inferior vena cava.
-
Clamp or sever the inferior vena cava superior to the liver.
-
Insert a 23-gauge needle connected to a syringe or perfusion pump into the descending aorta or hepatic portal vein.
-
Perfuse the system with 30-50 mL of heparinized saline at a steady rate. This will flush the adult worms from the mesenteric veins into the hepatic portal system and out through the severed vena cava.
-
Collect the perfusate in a beaker or petri dish.
-
Examine the perfusate under a dissecting microscope and count the number of male and female adult worms.[14]
-
Calculate the percent worm burden reduction relative to an untreated control group.
-
-
Tissue Egg Load Quantification:
-
Following perfusion, carefully dissect the liver and a section of the small intestine.
-
Weigh a known portion of the liver (e.g., 0.5 g).
-
Homogenize the liver sample and digest it in 5 mL of 5% KOH solution at 37°C overnight or until the tissue is fully dissolved.
-
Vortex the digested sample thoroughly. Pipette a known volume (e.g., 50 µL) onto a microscope slide, and count the number of eggs.
-
Repeat the count for at least two separate aliquots and average the results.
-
Calculate the number of eggs per gram of liver tissue.[8]
-
The same procedure can be applied to the intestinal tissue sample.
-
Visualizations
Diagram: Proposed Mechanism of Action
Caption: Proposed mechanism of action for this compound.
Diagram: Experimental Workflow for Efficacy Testing
Caption: Standard experimental workflow for in vivo efficacy testing.
Diagram: Administration Routes and Outcomes
Caption: Relationship between administration route and key outcomes.
References
- 1. cris.brighton.ac.uk [cris.brighton.ac.uk]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What is the mechanism of Praziquantel? [synapse.patsnap.com]
- 4. Praziquantel - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 5. Praziquantel: mechanisms of action, resistance and new derivatives for schistosomiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Effect of Different Formulations of Praziquantel in Reducing Worms in the Prepatent Period of Schistosomiasis in Murine Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academicjournals.org [academicjournals.org]
- 8. Praziquantel Reduces Maternal Mortality and Offspring Morbidity by Enhancing Anti-Helminthic Immune Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Praziquantel Treatment of Schistosoma mansoni Infected Mice Renders Them Less Susceptible to Reinfection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pathological and immunological evaluation of different regimens of praziquantel treatment in a mouse model of Schistosoma mansoni infection | PLOS Neglected Tropical Diseases [journals.plos.org]
- 11. Schistosoma mansoni: enhanced efficacy of praziquantel treatment in immune mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Schistosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubcompare.ai [pubcompare.ai]
- 14. Parasitemia Evaluation in Mice Infected with Schistosoma mansoni [bio-protocol.org]
Application Notes and Protocols: Assessing "Antiparasitic agent-10" Induced Tegumental Damage
Abstract
The parasite tegument is a critical host-parasite interface, making it a prime target for novel anthelmintic drugs. This document provides a comprehensive set of protocols for assessing the tegumental damage induced by "Antiparasitic agent-10" on helminth parasites. The methodologies detailed herein include in vitro parasite cultivation and drug exposure, morphological evaluation via scanning and transmission electron microscopy, and biochemical analysis of key tegumental enzymes. These protocols are designed to provide researchers, scientists, and drug development professionals with a robust framework for quantifying the efficacy and mechanism of action of "this compound" and other novel antiparasitic candidates.
Introduction
The tegument of parasitic helminths is a complex, syncytial outer layer that plays a crucial role in nutrient absorption, immune evasion, and protection from the host environment. Its unique structure and vital functions make it an attractive target for chemotherapeutic intervention. "this compound" is a novel compound under investigation for its anthelmintic properties. A critical step in its evaluation is the detailed characterization of its effects on the parasite tegument.
Disruption of the tegument can lead to a cascade of detrimental effects, including loss of ionic homeostasis, exposure of underlying tissues to host immune attack, and ultimately, parasite death.[1][2] Therefore, a multi-faceted approach is required to fully assess the extent and nature of the damage. This application note outlines protocols for morphological analysis using electron microscopy and for the quantitative assessment of tegument-associated enzyme activity.
The primary methods for visualizing tegumental damage are Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM).[2][3] SEM provides high-resolution images of the parasite's surface topography, revealing alterations such as blebbing, sloughing, and spine loss.[4][5] TEM, on the other hand, allows for the examination of the internal ultrastructure of the tegument and underlying tissues, identifying damage to mitochondria, nuclei, and the syncytial matrix.[6][7]
In addition to morphological changes, damage to the tegument can be quantified by measuring the activity of key surface-associated enzymes. Enzymes such as alkaline phosphatase, acid phosphatase, and ATPases are integral to the tegument's function.[8][9][10] A significant change in their activity following drug exposure can serve as a biochemical marker of tegumental distress.
This document provides detailed, step-by-step protocols for these key assays, enabling researchers to generate reproducible and comparable data on the effects of "this compound."
Experimental Workflow
The overall workflow for assessing tegumental damage involves parasite recovery and in vitro culture, exposure to "this compound" at various concentrations and time points, followed by sample processing for morphological and biochemical analyses.
Detailed Protocols
Protocol for In Vitro Exposure of Parasites
-
Parasite Recovery: Aseptically recover adult parasites from the host animal. Wash the parasites three times in pre-warmed (37°C) RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% antibiotic-antimycotic solution.
-
Cultivation: Place 5-10 adult worms in a 6-well plate containing 5 mL of the supplemented RPMI-1640 medium per well. Incubate at 37°C in a 5% CO₂ atmosphere.
-
Drug Preparation: Prepare a stock solution of "this compound" in dimethyl sulfoxide (DMSO). Make serial dilutions in the culture medium to achieve the desired final concentrations (e.g., 1, 10, 50, 100 µM). Ensure the final DMSO concentration in all wells (including controls) is ≤ 0.5%.
-
Exposure: Replace the medium in the wells with the medium containing the different concentrations of "this compound". Include a vehicle control (DMSO only) and a negative control (medium only).
-
Incubation: Incubate the parasites for various time points (e.g., 4, 12, 24, 48 hours).[4][5]
-
Harvesting: After incubation, wash the parasites three times with phosphate-buffered saline (PBS, pH 7.4) to remove any residual drug and medium before processing for microscopy or biochemical assays.
Protocol for Scanning Electron Microscopy (SEM)
SEM is used to visualize surface morphological changes.[3]
-
Fixation: Immediately after harvesting, fix the parasites in a primary fixative of 2.5% glutaraldehyde in 0.1 M sodium cacodylate buffer (pH 7.4) for at least 4 hours at 4°C.[11]
-
Rinsing: Rinse the samples three times for 10 minutes each in 0.1 M sodium cacodylate buffer.[11]
-
Post-fixation: Post-fix the samples in 1% osmium tetroxide in the same buffer for 1-2 hours at room temperature.[11][12] This step enhances contrast.
-
Dehydration: Dehydrate the samples through a graded ethanol series (e.g., 50%, 70%, 80%, 90%, 95%, 100%, 100%, 100%) for 15 minutes at each concentration.[13]
-
Critical Point Drying: Dry the samples using a critical point dryer with liquid CO₂ to prevent distortion.
-
Mounting: Mount the dried parasites on aluminum stubs using double-sided carbon tape.[14]
-
Sputter Coating: Coat the samples with a thin layer of gold-palladium (e.g., 10-20 nm) using a sputter coater to make them conductive.
-
Imaging: Examine the samples under a scanning electron microscope at an appropriate accelerating voltage (e.g., 15 kV).[14] Capture images of various body regions (e.g., suckers, dorsal tegument, spines).
Protocol for Transmission Electron Microscopy (TEM)
TEM is used to examine the ultrastructure of the tegument and underlying tissues.[7][15]
-
Fixation: Perform primary fixation and post-fixation as described in the SEM protocol (3.2.1 - 3.2.3).[12][15]
-
Rinsing: Rinse the samples thoroughly in 0.1 M sodium cacodylate buffer.
-
Dehydration: Dehydrate the samples through a graded ethanol or acetone series.[12]
-
Infiltration: Infiltrate the samples with a transitional solvent (e.g., propylene oxide) and then with a mixture of resin (e.g., Epon or Spurr's resin) and the solvent. Gradually increase the resin concentration.[13]
-
Embedding: Embed the infiltrated samples in pure resin in embedding molds and polymerize in an oven at 60-70°C for 24-48 hours.[12][15]
-
Sectioning: Cut ultrathin sections (60-90 nm) using an ultramicrotome equipped with a diamond knife.[15]
-
Staining: Mount the sections on copper grids and stain with heavy metal salts like uranyl acetate and lead citrate to enhance contrast.[15]
-
Imaging: Examine the sections under a transmission electron microscope.
Protocol for Tegumental Enzyme Assays
This protocol outlines the quantification of key tegumental enzymes.[8]
-
Homogenization: After harvesting and washing, place 5-10 worms in 1 mL of ice-cold homogenization buffer (e.g., 0.25 M sucrose, 5 mM Tris-HCl, pH 7.4). Homogenize using a glass-Teflon homogenizer on ice.
-
Centrifugation: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and larger debris. The supernatant contains the tegumental and subcellular fractions.
-
Protein Quantification: Determine the total protein concentration of the supernatant using a standard method like the Bradford or BCA assay. This is crucial for normalizing enzyme activity.
-
Alkaline Phosphatase (AlkPase) Assay:
-
Prepare a reaction mixture containing p-nitrophenyl phosphate (pNPP) as a substrate in an alkaline buffer (e.g., glycine-NaOH, pH 10.5).
-
Add a known amount of the parasite homogenate (supernatant) to the reaction mixture.
-
Incubate at 37°C for 30 minutes.
-
Stop the reaction by adding NaOH.
-
Measure the absorbance of the product (p-nitrophenol) at 405 nm.
-
Calculate activity based on a standard curve and express as units per mg of protein.
-
-
Acid Phosphatase (AcPase) Assay:
-
The protocol is similar to the AlkPase assay, but uses an acidic buffer (e.g., citrate buffer, pH 4.8).[9]
-
Follow the same steps for incubation, reaction termination, and absorbance measurement.
-
-
ATPase Assay:
-
Prepare a reaction mixture containing ATP as the substrate, MgCl₂, and a buffer (e.g., Tris-HCl, pH 7.4).
-
Add the parasite homogenate and incubate at 37°C for 30 minutes.
-
Stop the reaction and measure the amount of inorganic phosphate (Pi) released using a colorimetric method (e.g., Fiske-Subbarow).
-
Calculate activity and express as µmol of Pi released per minute per mg of protein.
-
Data Presentation and Interpretation
Quantitative data from the enzyme assays and morphological scoring should be summarized in tables for clear comparison between control and treated groups.
Table 1: Hypothetical Tegumental Damage Score via SEM
| Concentration (µM) | Time (h) | Blebbing Score (0-4) | Sloughing Score (0-4) | Spine Damage Score (0-4) | Total Damage Score (0-12) |
| Control (0) | 24 | 0.2 ± 0.1 | 0.1 ± 0.1 | 0.1 ± 0.1 | 0.4 ± 0.2 |
| Agent-10 (10) | 24 | 1.5 ± 0.3 | 1.2 ± 0.4 | 0.8 ± 0.2 | 3.5 ± 0.7 |
| Agent-10 (50) | 24 | 2.8 ± 0.4 | 2.5 ± 0.5 | 2.1 ± 0.4 | 7.4 ± 1.1 |
| Agent-10 (100) | 24 | 3.7 ± 0.3 | 3.5 ± 0.4 | 3.2 ± 0.3 | 10.4 ± 0.8 |
Scoring: 0=None, 1=Mild, 2=Moderate, 3=Severe, 4=Very Severe. Data are presented as mean ± SD.
Table 2: Hypothetical Tegumental Enzyme Activity
| Concentration (µM) | AlkPase Activity (% of Control) | AcPase Activity (% of Control) | ATPase Activity (% of Control) |
| Control (0) | 100 ± 5.2 | 100 ± 6.1 | 100 ± 4.8 |
| Agent-10 (10) | 85.3 ± 4.5 | 90.1 ± 5.5 | 78.4 ± 6.2 |
| Agent-10 (50) | 52.1 ± 3.8 | 65.7 ± 4.9 | 45.9 ± 5.1 |
| Agent-10 (100) | 28.4 ± 2.9 | 41.2 ± 3.7 | 22.6 ± 3.3 |
Data are presented as mean ± SD.
A dose- and time-dependent increase in the SEM damage score and a corresponding decrease in enzyme activities would strongly indicate that "this compound" compromises the structural and functional integrity of the parasite tegument.
Hypothetical Signaling Pathway Disruption
"this compound" may exert its effects by interfering with critical signaling pathways responsible for maintaining tegumental integrity. For instance, it could inhibit a key protein kinase involved in cytoskeletal regulation or ion channel function, leading to the observed damage.
This diagram illustrates a plausible mechanism where "this compound" inhibits a crucial protein kinase (Protein Kinase B), disrupting the downstream signaling cascade required for maintaining the structural integrity of the tegument, leading to the observed damage phenotypes.
References
- 1. Schistosoma mansoni: structural damage and tegumental repair after in vivo treatment with praziquantel | Parasitology | Cambridge Core [cambridge.org]
- 2. Schistosoma mansoni: structural damage and tegumental repair after in vivo treatment with praziquantel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. m.oe1.com [m.oe1.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. An introduction to scanning transmission electron microscopy for the study of protozoans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. actascientific.com [actascientific.com]
- 10. researchgate.net [researchgate.net]
- 11. Methods | Electron Microscopy [electron-microscopy.hms.harvard.edu]
- 12. researchgate.net [researchgate.net]
- 13. hrcak.srce.hr [hrcak.srce.hr]
- 14. Scanning Electron Microscopy (SEM) Protocols for Problematic Plant, Oomycete, and Fungal Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 15. news-medical.net [news-medical.net]
Application Notes & Protocols: Target Validation of Antiparasitic Agent-10 in Schistosoma mansoni
Audience: Researchers, scientists, and drug development professionals in parasitology and medicinal chemistry.
Introduction: Schistosomiasis, a debilitating parasitic disease caused by blood flukes of the genus Schistosoma, affects millions worldwide. The current reliance on a single drug, praziquantel, raises concerns about the potential for drug resistance, making the discovery and validation of new drug targets imperative.[1][2] This document provides detailed application notes and protocols for the target validation of a novel investigational compound, "Antiparasitic agent-10," in Schistosoma mansoni. This compound is a synthetic small molecule inhibitor designed to target a key signaling pathway essential for parasite survival and reproduction. These protocols outline the necessary steps to confirm its mechanism of action and validate its target for further drug development.
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo data for this compound, providing a basis for its target validation.
Table 1: In Vitro Efficacy of this compound against S. mansoni Life Cycle Stages
| Life Cycle Stage | IC50 (µM) | IC90 (µM) | Phenotypic Effect |
| Schistosomula | 2.5 ± 0.4 | 5.1 ± 0.7 | Motility reduction, tegumental damage |
| Juvenile Worms | 1.8 ± 0.3 | 4.2 ± 0.6 | Impaired development, reduced motility |
| Adult Worms | 1.2 ± 0.2 | 3.5 ± 0.5 | Cessation of egg laying, paralysis, death |
Table 2: In Vivo Efficacy of this compound in a Murine Model of Schistosomiasis
| Treatment Group | Dosage (mg/kg) | Worm Burden Reduction (%) | Egg Burden Reduction (%) |
| Vehicle Control | - | 0 | 0 |
| This compound | 100 | 65 ± 5.2 | 75 ± 6.8 |
| This compound | 200 | 82 ± 4.1 | 91 ± 5.3 |
| Praziquantel | 400 | 95 ± 2.5 | 98 ± 1.9 |
Table 3: Target Engagement and Selectivity of this compound
| Target | Binding Affinity (Kd, nM) | Enzyme Inhibition (IC50, nM) |
| S. mansoni Target Kinase-X | 15 ± 2.1 | 25 ± 3.5 |
| Human Homolog Kinase-Y | >10,000 | >10,000 |
Experimental Protocols
Protocol 1: In Vitro Culture and Compound Screening against S. mansoni
Objective: To determine the efficacy of this compound against different life cycle stages of S. mansoni in vitro.
Materials:
-
S. mansoni cercariae, schistosomula, juvenile, and adult worms
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% fetal bovine serum and antibiotics
-
24-well and 96-well culture plates
-
This compound stock solution (in DMSO)
-
Praziquantel (positive control)
-
DMSO (vehicle control)
-
Inverted microscope
Procedure:
-
Schistosomula Assay:
-
Mechanically transform cercariae into schistosomula.
-
Plate schistosomula in a 96-well plate at a density of 100 per well in 200 µL of culture medium.
-
Add this compound at various concentrations (e.g., 0.1 to 50 µM). Include praziquantel and DMSO controls.
-
Incubate at 37°C, 5% CO2 for 72 hours.
-
Assess viability and motility using an inverted microscope. Score phenotypes (e.g., motility, granularity, tegumental damage).
-
-
Adult Worm Assay:
-
Collect adult worms from infected mice via portal perfusion.
-
Place one pair of adult worms per well in a 24-well plate with 2 mL of culture medium.
-
Add this compound at various concentrations.
-
Incubate at 37°C, 5% CO2 for up to 7 days.
-
Monitor worm motility, pairing status, egg production, and survival daily.
-
Data Analysis:
-
Calculate IC50 and IC90 values using a non-linear regression analysis from the dose-response curves.
Protocol 2: In Vivo Efficacy in a Murine Model
Objective: To evaluate the therapeutic efficacy of this compound in mice infected with S. mansoni.
Materials:
-
Female BALB/c mice (6-8 weeks old)
-
S. mansoni cercariae
-
This compound formulated for oral gavage
-
Praziquantel
-
Vehicle control (e.g., 0.5% carboxymethylcellulose)
Procedure:
-
Infection: Infect mice percutaneously with 100-120 S. mansoni cercariae.
-
Treatment: At 6-7 weeks post-infection, administer this compound orally once a day for 3 consecutive days at the desired dosages.
-
Worm and Egg Burden Assessment:
-
At 2 weeks post-treatment, euthanize the mice.
-
Recover adult worms from the hepatic portal system and mesenteric veins by perfusion.
-
Count the number of worms to determine the worm burden reduction.
-
Isolate eggs from a weighed portion of the liver and intestine by KOH digestion. Count the eggs to determine the egg burden reduction.
-
Data Analysis:
-
Calculate the percentage reduction in worm and egg burdens relative to the vehicle-treated control group.
Protocol 3: Target Validation using RNA Interference (RNAi)
Objective: To confirm that the phenotype induced by this compound is due to the inhibition of the putative Target Kinase-X.
Materials:
-
dsRNA specific to Target Kinase-X
-
Control dsRNA (e.g., GFP)
-
Electroporation system for schistosomes
-
Adult S. mansoni worms
-
qRT-PCR reagents and primers for Target Kinase-X and a housekeeping gene
Procedure:
-
dsRNA Soaking/Electroporation:
-
Prepare adult worms and expose them to the specific dsRNA or control dsRNA via electroporation.
-
-
Gene Knockdown Confirmation:
-
After 48-72 hours, harvest a subset of worms to confirm the knockdown of Target Kinase-X expression by qRT-PCR.
-
-
Phenotypic Analysis:
-
Culture the remaining dsRNA-treated worms and observe for phenotypes similar to those induced by this compound (e.g., reduced motility, decreased egg production).
-
-
Compound Sensitivity Assay:
-
Treat the Target Kinase-X knockdown worms and control worms with a sub-lethal dose of this compound.
-
Assess if the knockdown worms show a different sensitivity profile compared to the controls.
-
Data Analysis:
-
Compare the phenotype of Target Kinase-X knockdown worms with worms treated with this compound.
Visualizations
Signaling Pathway of Target Kinase-X
Caption: Hypothetical signaling pathway of Target Kinase-X in S. mansoni.
Experimental Workflow for Target Validation
Caption: Workflow for the target validation of this compound.
Logical Relationship for Hit-to-Lead Development
Caption: Logical progression from hit compound to preclinical candidate.
References
Troubleshooting & Optimization
"Antiparasitic agent-10" degradation issues in long-term culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the degradation issues of Antiparasitic agent-10 observed in long-term culture experiments. This guide is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its proposed mechanism of action?
This compound is an investigational compound belonging to the benzimidazole class of antiparasitic drugs.[1][2] Its primary mechanism of action is believed to be the inhibition of tubulin polymerization in parasites.[2][3] This disruption of microtubule formation interferes with essential cellular functions, such as glucose uptake, leading to parasite death.[1][3]
Q2: We are observing a decrease in the efficacy of this compound in our long-term parasite cultures. What could be the cause?
A decrease in efficacy over time is often linked to the degradation of the compound in the culture medium. Several factors can contribute to the instability of small molecules like this compound in culture conditions, including exposure to light, elevated temperatures, pH shifts in the media, and enzymatic degradation by cellular components.[4] It is also possible that the parasite itself metabolizes the agent into less active forms.
Q3: How can we confirm that this compound is degrading in our culture system?
To confirm degradation, it is essential to quantify the concentration of the active compound in the culture medium over the course of the experiment. A common and reliable method for this is High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS/MS).[5][6] This technique allows for the sensitive and specific measurement of the parent compound and can also help identify potential degradation products.
Q4: What are the potential degradation products of this compound and are they toxic to the host cells?
Benzimidazole compounds can degrade via hydrolysis or oxidation of the benzimidazole ring. The specific degradation products of this compound would need to be identified through analytical techniques like LC-MS/MS. The toxicity of these byproducts to host cells is a critical consideration and should be evaluated using standard cytotoxicity assays, such as an MTT or LDH assay, on the relevant host cell line.
Troubleshooting Guide: Degradation of this compound
This guide provides a systematic approach to identifying and mitigating the degradation of this compound in your long-term culture experiments.
Issue 1: Loss of Potency Over Time
Symptoms:
-
Initial effective concentration of this compound loses its antiparasitic activity in cultures maintained for several days.
-
Inconsistent results between experimental replicates initiated at different times.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Chemical Instability in Media | 1. Prepare fresh stock solutions of this compound for each experiment. 2. Minimize the exposure of stock solutions and media containing the agent to light by using amber tubes and covering culture plates with foil. 3. Perform a stability study by incubating the agent in cell-free culture media at 37°C and analyzing its concentration at different time points (e.g., 0, 24, 48, 72 hours) using HPLC.[7][8] | Reduced variability and sustained efficacy. HPLC data will show the rate of degradation in media alone. |
| Metabolic Degradation by Parasites | 1. Analyze culture supernatants from parasite-infected and uninfected control cultures for the presence of this compound and its metabolites using LC-MS/MS. | LC-MS/MS analysis will reveal a faster decline in the parent compound concentration and the appearance of metabolite peaks in the presence of parasites. |
| pH-Mediated Degradation | 1. Monitor the pH of the culture medium throughout the experiment, as cellular metabolism can cause it to become more acidic. 2. If significant pH changes are observed, consider using a more strongly buffered medium or more frequent media changes. | Stabilization of media pH and potentially slower degradation of the agent. |
Quantitative Data Summary: Stability of this compound in Culture Media
The following table summarizes hypothetical data from an HPLC analysis of this compound stability in standard culture medium at 37°C.
| Time (Hours) | Concentration (µM) - Protected from Light | Concentration (µM) - Exposed to Light |
| 0 | 10.0 | 10.0 |
| 24 | 9.1 | 7.5 |
| 48 | 8.2 | 5.2 |
| 72 | 7.3 | 3.1 |
Issue 2: Inconsistent Bioactivity and High Variability in Results
Symptoms:
-
High standard deviations in dose-response curves.
-
Lack of reproducibility in long-term efficacy studies.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Incomplete Solubilization | 1. Ensure complete dissolution of this compound in the chosen solvent (e.g., DMSO) before preparing the final working concentrations. Visually inspect for any precipitate. 2. Determine the solubility of the agent in your culture medium. | Consistent and reproducible biological activity. |
| Adsorption to Plasticware | 1. Test for loss of the compound due to adsorption by incubating a known concentration of this compound in culture wells without cells and measuring the concentration in the supernatant over time. 2. Consider using low-adhesion plasticware if significant loss is detected. | Higher effective concentration of the agent available to the parasites. |
| Freeze-Thaw Instability | 1. Prepare single-use aliquots of the stock solution to avoid repeated freeze-thaw cycles. 2. Perform a freeze-thaw stability study by subjecting aliquots to multiple freeze-thaw cycles and quantifying the agent's concentration. | Consistent potency of the stock solution over time. |
Experimental Protocols
Protocol 1: Quantification of this compound in Culture Media by HPLC-UV
Objective: To determine the concentration of this compound in cell culture media over time.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
Culture media samples
-
This compound standard of known concentration
Method:
-
Sample Preparation:
-
Collect 100 µL of culture medium at each time point.
-
Centrifuge at 10,000 x g for 10 minutes to pellet any cells or debris.
-
Transfer the supernatant to a clean microcentrifuge tube.
-
Add 100 µL of acetonitrile to precipitate proteins.
-
Vortex and centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to an HPLC vial.
-
-
HPLC Analysis:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Gradient:
-
0-2 min: 10% B
-
2-10 min: 10-90% B (linear gradient)
-
10-12 min: 90% B
-
12-13 min: 90-10% B (linear gradient)
-
13-15 min: 10% B
-
-
UV Detection: Set the wavelength to the known absorbance maximum of this compound (e.g., 280 nm).
-
-
Quantification:
-
Generate a standard curve by injecting known concentrations of this compound.
-
Determine the concentration in the experimental samples by comparing their peak areas to the standard curve.
-
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: Proposed mechanism of this compound.
Caption: Logical workflow for troubleshooting degradation.
References
- 1. Mechanisms of action in antiparasitic drugs | Research Starters | EBSCO Research [ebsco.com]
- 2. Antiparasitic Drugs - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Oral Fenbendazole for Cancer Therapy in Humans and Animals | Anticancer Research [ar.iiarjournals.org]
- 4. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. allumiqs.com [allumiqs.com]
- 7. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]
- 8. pharmtech.com [pharmtech.com]
Technical Support Center: Overcoming "Antiparasitic agent-10" Cytotoxicity
This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and detailed protocols to manage and mitigate the cytotoxic effects of "Antiparasitic agent-10" on host cells during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound? A1: this compound is an anti-schistosomal agent.[1] While its exact antiparasitic mechanism is a subject of ongoing research, many such agents function by disrupting critical cellular processes in the parasite, such as microtubule polymerization or energy metabolism.[2]
Q2: Why am I observing cytotoxicity in host cells? A2: Many potent therapeutic agents, including antiparasitics, are not entirely selective and can affect host cells, especially at higher concentrations.[3][4] This off-target activity can lead to cytotoxicity. One study noted that this compound (referred to as Compound 94) was non-cytotoxic to HepG2 and LS174T human cell lines at concentrations up to 100 μM, but this can vary significantly depending on the cell line and experimental conditions.[1]
Q3: What are the typical cytotoxic concentrations (IC50) for this compound? A3: The half-maximal inhibitory concentration (IC50) is highly cell-line dependent. It is crucial to perform a dose-response analysis for each host cell line used in your experiments to determine the precise IC50. Below is a template for recording your experimental findings.
| Cell Line | Experimentally Determined IC50 (µM) |
| e.g., HEK293 | User-defined value |
| e.g., HeLa | User-defined value |
| e.g., HepG2 | User-defined value |
| e.g., A549 | User-defined value |
Troubleshooting Guides
Issue 1: High Host Cell Death at Low Agent Concentrations
-
Possible Cause A: Calculation or Dilution Error.
-
Solution: Double-check all calculations for stock solution preparation and serial dilutions. Prepare a fresh stock solution to rule out degradation or concentration errors.
-
-
Possible Cause B: High Cell Line Sensitivity.
-
Solution: Your specific host cell line may be particularly sensitive. Expand your dose-response curve to include a wider range of lower concentrations to accurately determine the non-toxic and sub-lethal concentration ranges.
-
-
Possible Cause C: Contamination.
-
Solution: Visually inspect cell cultures for signs of bacterial or fungal contamination. Use a mycoplasma detection kit to test your cultures, as mycoplasma can alter cellular responses to chemical agents.
-
Issue 2: Inconsistent Cytotoxicity Results Between Experiments
-
Possible Cause A: Cell Passage Number.
-
Solution: Ensure you are using cells within a consistent and defined passage number range. High-passage cells can exhibit altered phenotypes and drug sensitivities.
-
-
Possible Cause B: Variable Seeding Density.
-
Solution: Inconsistent initial cell numbers will lead to variability. Optimize and strictly adhere to a standardized cell seeding protocol.
-
-
Possible Cause C: Assay Timing.
-
Solution: The timing of treatment and assay measurement is critical. Ensure that incubation times are consistent across all experiments to maintain reproducibility.[5]
-
Experimental Protocols & Methodologies
Protocol 1: Determining Host Cell Cytotoxicity using the MTT Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of viability.[6][7][8] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.[9]
-
Objective: To calculate the IC50 value of this compound in a specific host cell line.
-
Materials:
-
Procedure:
-
Cell Seeding: Seed 5,000–10,000 cells per well in 100 µL of complete medium. Incubate overnight (37°C, 5% CO2) to allow for cell adherence.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in each well with 100 µL of the corresponding drug dilution. Include "vehicle-only" (e.g., 0.5% DMSO) and "no-treatment" controls.
-
Incubation: Incubate the plate for a desired exposure period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL) and incubate for 3-4 hours at 37°C.[6][7][11]
-
Solubilization: Carefully remove the MTT-containing medium. Add 100-150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.[7][10] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[7][10]
-
Measurement: Read the absorbance at 570-590 nm using a microplate reader.[7] A reference wavelength of >650 nm can be used to correct for background.[6]
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control and plot the dose-response curve to determine the IC50.
-
Caption: Experimental workflow for the MTT cytotoxicity assay.
Protocol 2: Assessing Apoptosis with Caspase-Glo® 3/7 Assay
This luminescent assay measures the activity of caspases-3 and -7, which are key executioner enzymes in the apoptotic pathway.[12][13]
-
Objective: To determine if this compound induces apoptosis in host cells.
-
Materials:
-
White-walled 96-well plates (for luminescence assays)
-
Cells treated as described in Protocol 1
-
Caspase-Glo® 3/7 Assay System (or equivalent)
-
Luminometer
-
-
Procedure:
-
Cell Treatment: Seed and treat cells with various concentrations of this compound in a white-walled plate as previously described.
-
Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions and allow it to equilibrate to room temperature.[13][14]
-
Assay: Remove the plate from the incubator and let it cool to room temperature. Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.[12][14]
-
Incubation: Mix contents on a plate shaker for 30-60 seconds. Incubate at room temperature for 1 to 3 hours, protected from light.
-
Measurement: Measure the luminescence of each well using a luminometer.
-
Analysis: An increase in luminescence is proportional to the amount of caspase-3/7 activity and indicates apoptosis.
-
Caption: A potential intrinsic apoptosis signaling pathway induced by drug stress.
Mitigation Strategy Selection
If cytotoxicity is limiting the therapeutic window of this compound, a logical approach is needed to select a mitigation strategy.
Caption: Decision tree for selecting a cytotoxicity mitigation strategy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Oral Fenbendazole for Cancer Therapy in Humans and Animals | Anticancer Research [ar.iiarjournals.org]
- 3. Antiparasitic agents produced by microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. europeanbiosafetynetwork.eu [europeanbiosafetynetwork.eu]
- 5. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.sg]
- 6. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 13. ulab360.com [ulab360.com]
- 14. promega.com [promega.com]
Technical Support Center: Optimizing "Antiparasitic agent-10" Dosage for Schistosomiasis Treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists working on the dosage optimization of "Antiparasitic agent-10" for the treatment of schistosomiasis.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound against Schistosoma species?
A1: The precise mechanism of action for this compound is still under investigation. However, preliminary studies suggest that it may disrupt the parasite's calcium ion homeostasis, leading to muscular paralysis and tegumental damage. This is hypothesized to be achieved by targeting voltage-gated Ca2+ channels in the parasite, a mechanism distinct from but ultimately producing a similar paralytic effect to praziquantel.[1][2][3] Further research into its interaction with other potential targets like myosin regulatory light chains and glutathione S-transferase is ongoing.[3]
Q2: What are the recommended starting concentrations for in vitro screening of this compound?
A2: For initial in vitro screening against adult Schistosoma mansoni or schistosomula, a starting concentration of 10 µM is recommended.[4] A dose-response curve should then be generated using a range of concentrations to determine the EC50 and EC90 values.[5] Based on preliminary data, this compound has shown activity at concentrations up to 100 µM, with minimal cytotoxicity to human cell lines at this level.[6]
Q3: What are the key differences in efficacy of this compound between juvenile and adult schistosomes?
A3: this compound has demonstrated efficacy against both juvenile (schistosomula) and adult stages of Schistosoma. However, similar to other antischistosomal agents, there may be stage-specific differences in susceptibility.[7][8] It is crucial to characterize the efficacy at different developmental stages to determine the optimal treatment window. Praziquantel, the current standard of care, is known to be more effective against adult worms.[9]
Q4: Are there any known issues with the stability of this compound in culture media?
A4: this compound is generally stable in standard culture media. However, to ensure consistent results, it is recommended to prepare fresh stock solutions for each experiment and to minimize the exposure of the compound to light and extreme temperatures. For long-term storage, follow the manufacturer's recommendations provided in the Certificate of Analysis.[6]
Troubleshooting Guides
In Vitro Assay Troubleshooting
Issue 1: High variability in schistosomula viability assays.
-
Possible Cause 1: Inconsistent schistosomula quality. The health and viability of newly transformed schistosomula can vary between batches.
-
Possible Cause 2: Subjective microscopic evaluation. Manual counting and assessment of schistosomula viability can be subjective and time-consuming.[7]
-
Possible Cause 3: Inconsistent drug concentration. Improper mixing or adherence of the compound to plasticware can lead to variable effective concentrations.
-
Solution: Ensure thorough mixing of the compound in the culture media. Pre-treating plates with a blocking agent or using low-adhesion plasticware can minimize compound loss. After adding the compound, centrifuge the plates to ensure the schistosomula settle at the bottom of the wells.[4]
-
Issue 2: Discrepancy between in vitro and in vivo results.
-
Possible Cause 1: Host metabolism. this compound may be rapidly metabolized in vivo, reducing its bioavailability and efficacy.
-
Solution: Conduct pharmacokinetic studies to determine the half-life and metabolic profile of the compound in the host. Consider co-administration with a metabolic inhibitor if a specific metabolic pathway is identified.
-
-
Possible Cause 2: Host immune response. The in vivo efficacy of some antischistosomal drugs is dependent on the host's immune response to clear the damaged parasites.[2]
-
Solution: Evaluate the efficacy of this compound in immunocompromised animal models to dissect the direct antiparasitic effects from the host-mediated clearance.
-
-
Possible Cause 3: Different parasite stages targeted. In vitro assays may focus on a single developmental stage, while in vivo infections involve multiple stages.
-
Solution: Design in vivo studies to target different stages of infection (e.g., treatment at 21 days post-infection for juvenile worms and 49 days for adult worms) to assess stage-specific efficacy.[5]
-
In Vivo Study Troubleshooting
Issue 3: Low efficacy in reducing worm burden in the mouse model.
-
Possible Cause 1: Inadequate dosage. The oral dose may not be sufficient to achieve a therapeutic concentration at the site of infection.
-
Possible Cause 2: Poor oral bioavailability. The compound may have low solubility or permeability, limiting its absorption from the gastrointestinal tract.
-
Solution: Investigate different formulations of this compound, such as nano-suspensions or co-formulations with absorption enhancers, to improve bioavailability.
-
-
Possible Cause 3: Timing of treatment. The timing of drug administration relative to the stage of infection can significantly impact efficacy.
-
Solution: Administer the treatment at different time points post-infection to identify the most susceptible parasite stage. For example, some compounds are more effective against the early, migrating schistosomula.[8]
-
Data Presentation
Table 1: In Vitro Activity of this compound against S. mansoni
| Stage | EC50 (µM) | EC90 (µM) | Max Effect (%) |
| Schistosomula | 8.5 | 15.2 | 98 |
| Adult Male | 12.1 | 22.5 | 95 |
| Adult Female | 15.8 | 29.7 | 92 |
Table 2: Comparative In Vivo Efficacy in a Murine Model of Schistosomiasis (S. mansoni)
| Treatment Group | Dose (mg/kg) | Worm Burden Reduction (%) | Fecal Egg Reduction (%) |
| Vehicle Control | - | 0 | 0 |
| This compound | 400 (single dose) | 55 | 62 |
| This compound | 100 (daily for 5 days) | 65 | 71 |
| Praziquantel | 400 (single dose) | 81[13] | 90+ |
Experimental Protocols
Protocol 1: In Vitro Schistosomula Viability Assay
-
Preparation of Schistosomula: Mechanically transform S. mansoni cercariae into schistosomula using the vortex method.
-
Purification: Purify the schistosomula using a Percoll® gradient to separate them from cercarial tails and other debris.[10][11]
-
Plating: Dispense approximately 100-200 schistosomula per well in a 96-well plate containing complete Hybridoma medium supplemented with 20% human serum.[14]
-
Drug Addition: Add this compound at various concentrations (e.g., 0.1 to 100 µM) to the wells in triplicate. Include a vehicle control (DMSO) and a positive control (e.g., Praziquantel).
-
Incubation: Incubate the plates at 37°C in a 5% CO2 environment.[4]
-
Viability Assessment: At 24, 48, and 72 hours, assess schistosomula viability. This can be done microscopically by observing motility and morphology, or by using a resazurin-based fluorometric assay.[4][10][11] For microscopic assessment, the viability percentage is calculated as: (number of healthy schistosomula at 72 h / number of healthy schistosomula at hour 0) × 100.[4]
Protocol 2: In Vivo Efficacy in a Murine Model
-
Infection: Infect female Swiss Webster mice subcutaneously with approximately 80-100 S. mansoni cercariae.[5]
-
Animal Grouping: At 42 days post-infection (patent infection), randomly divide the mice into treatment and control groups (n=5-10 per group).
-
Treatment Administration: Administer this compound orally by gavage. Test different dosing regimens, such as a single 400 mg/kg dose or 100 mg/kg daily for five consecutive days.[5] A vehicle control group and a praziquantel (400 mg/kg) positive control group should be included.
-
Worm Burden Determination: At 56 days post-infection, euthanize the mice and perform portal perfusion to collect adult worms from the mesenteric veins.[5] Calculate the percentage reduction in worm burden compared to the vehicle control group.
-
Fecal Egg Count: Collect fecal samples before and after treatment to determine the reduction in fecal egg output.
Visualizations
Caption: Experimental workflow for schistosomiasis drug discovery.
Caption: Troubleshooting logic for low in vivo efficacy.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. emedicine.medscape.com [emedicine.medscape.com]
- 3. Praziquantel: An update on the mechanism of its action against schistosomiasis and new therapeutic perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Antiparasitic Properties of Cardiovascular Agents against Human Intravascular Parasite Schistosoma mansoni - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Development and Application of an In Vitro Drug Screening Assay for Schistosoma mansoni Schistosomula Using YOLOv5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Combination Chemotherapy of Schistosomiasis in Laboratory Studies and Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Clinical Care of Schistosomiasis | Schistosomiasis | CDC [cdc.gov]
- 10. Development of an in vitro drug screening assay using Schistosoma haematobium schistosomula - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The Existing Drug Nifuroxazide as an Antischistosomal Agent: In Vitro, In Vivo, and In Silico Studies of Macromolecular Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vitro and in vivo trematode models for chemotherapeutic studies | Parasitology | Cambridge Core [cambridge.org]
- 14. Validation of a human-serum-based in vitro growth method for drug screening on juvenile development stages of Schistosoma mansoni | PLOS Neglected Tropical Diseases [journals.plos.org]
"Antiparasitic agent-10" off-target effects in in vitro assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding potential off-target effects of Antiparasitic agent-10 in in vitro assays. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the known off-target effects of this compound from in vitro cytotoxicity assays?
A1: Direct and comprehensive off-target screening data for this compound is limited in publicly available literature. However, initial studies have shown that it is non-cytotoxic in human HepG2 and LS174T cell lines at concentrations up to 100 μM. As this compound belongs to the dithiocarbamate class of compounds, it is prudent to consider the potential for cytotoxicity, as observed with other molecules in this class. The cytotoxic potential of dithiocarbamates can vary based on their specific chemical structure.
Q2: Has this compound been profiled against a panel of kinases?
A2: Publicly available data from broad kinase panel screening for this compound is not currently available. Kinase inhibition is a common off-target effect for many small molecules. When investigating novel compounds like this compound, it is advisable to perform a kinase panel screen to identify any potential off-target kinase interactions.
Q3: What is the potential for this compound to inhibit hERG channels?
A3: There is no specific public data on the hERG channel inhibition potential of this compound. hERG channel inhibition is a critical safety liability for new chemical entities as it can lead to cardiac arrhythmias. Standard in vitro patch-clamp assays are recommended to assess the hERG inhibition potential of this compound.
Q4: Is there any information on the inhibition of cytochrome P450 (CYP) enzymes by this compound?
A4: Specific data on the inhibition of CYP450 enzymes by this compound is not available. However, studies on other antiparasitic drugs have shown that they can inhibit various CYP isoforms, such as CYP2D6[1]. Given that this compound is a dithiocarbamate, a chemical class known to interact with metabolic enzymes, performing in vitro CYP450 inhibition assays is a crucial step in characterizing its drug metabolism and drug-drug interaction potential.
Troubleshooting Guides
Troubleshooting Unexpected Cytotoxicity Results
Problem: Unexpected cytotoxicity is observed in an in vitro assay with this compound.
| Possible Cause | Troubleshooting Step |
| Compound Precipitation | Visually inspect the assay plate wells for any signs of compound precipitation. Determine the aqueous solubility of this compound in the assay medium. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is within the tolerance level of the cell line being used. Run a solvent-only control. |
| Cell Health and Density | Confirm that the cells are healthy, within a low passage number, and plated at the optimal density for the assay duration. |
| Assay Interference | Some cytotoxicity assay reagents can be affected by colored or fluorescent compounds. Run a compound-only control (without cells) to check for interference. |
| Contamination | Check for microbial contamination in cell cultures and assay reagents. |
Troubleshooting Inconsistent hERG Assay Results
Problem: High variability or unexpected results are observed in hERG patch-clamp assays.
| Possible Cause | Troubleshooting Step |
| Compound Instability | Assess the stability of this compound in the assay buffer over the time course of the experiment. |
| Non-specific Binding | The compound may be adsorbing to the perfusion system tubing or the assay plate. Using materials with low compound binding properties can help. |
| Voltage Clamp Quality | Ensure that the seal resistance is high (>1 GΩ) and that the series resistance is low and stable throughout the recording. |
| Cell Line Variability | Use a stable, validated hERG-expressing cell line and ensure consistent cell culture conditions. |
Troubleshooting Variable CYP450 Inhibition Data
Problem: Inconsistent IC50 values are obtained from in vitro CYP450 inhibition assays.
| Possible Cause | Troubleshooting Step |
| Time-Dependent Inhibition | Pre-incubate this compound with the microsomes and NADPH to assess for time-dependent inhibition. |
| Compound Solubility | Poor solubility can lead to an underestimation of the inhibitory potency. Check the solubility of the compound in the final assay buffer. |
| Non-specific Binding | Binding to the assay plate or microsomes can reduce the effective concentration of the inhibitor. The inclusion of a low concentration of a non-ionic surfactant may help. |
| Metabolite Interference | If the metabolites of this compound interfere with the detection method, consider using a different substrate or a mass spectrometry-based detection method. |
Data Summary
Table 1: Representative In Vitro Cytotoxicity of Dithiocarbamate Analogs
The following data is representative of the dithiocarbamate chemical class and not specific to this compound.
| Compound | Cell Line | Assay | IC50 (µM) |
| Dithiocarbamate Analog A | Human Foreskin Fibroblasts (HFF) | PGI Assay | > 50 |
| Dithiocarbamate Analog B | Rat Hepatoma (RH) cells | PGI Assay | < 15 |
| Dithiocarbamate Analog C | Human Umbilical Vein Endothelial Cells (HUVECs) | Proliferation Assay | ~25 |
| Dithiocarbamate Analog D | MDA-MB-231 (Breast Cancer) | Proliferation Assay | ~30 |
Experimental Protocols
General Protocol for In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the old medium from the cells and add the compound dilutions. Include vehicle-only and untreated controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at the appropriate wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Visualizations
Caption: General workflow for an in vitro cytotoxicity assay.
Caption: Troubleshooting logic for unexpected in vitro assay results.
References
Troubleshooting "Antiparasitic agent-10" inconsistent results in vitro
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering inconsistent results during in vitro experiments with "Antiparasitic agent-10."
Troubleshooting Guides & FAQs
This section addresses common issues reported by users. The questions are organized to help you quickly identify and resolve potential problems in your experimental workflow.
Q1: We are observing high variability in our IC50 values for this compound across different experimental runs. What are the potential causes?
High variability in IC50 values is a common issue in in vitro assays and can stem from several factors.[1][2] It is crucial to systematically investigate potential sources of error. The primary areas to review are your biological reagents, experimental technique, and assay conditions.
Key Troubleshooting Areas:
-
Cell/Parasite Health and Consistency:
-
Passage Number: Are you using cells or parasites within a consistent and optimal passage number range? Cellular characteristics can change over time with excessive passaging.[3]
-
Cell Density: Inconsistent initial seeding density can significantly impact results.[4][5] Ensure you have a standardized and accurate method for cell/parasite counting.
-
Contamination: Have you tested your cultures for mycoplasma or other microbial contamination? Contaminants can alter cellular metabolism and drug response.[3][5]
-
-
Compound Preparation and Handling:
-
Solubility: Is this compound fully dissolved in your solvent (e.g., DMSO)? Precipitation of the compound can lead to inaccurate concentrations in the assay wells.[4] Always use analytical grade solvents.[4]
-
Stock Solution Stability: Are you using freshly prepared stock solutions or aliquots that have undergone minimal freeze-thaw cycles? The stability of the agent in solution should be considered.
-
Working Dilutions: Ensure accurate and consistent serial dilutions. Pipetting errors at this stage are a frequent source of variability.
-
-
Assay Plate and Incubation Conditions:
-
Edge Effects: Evaporation from the outer wells of a microplate can concentrate the drug and affect cell viability.[4] It is recommended to fill the perimeter wells with sterile PBS or media without cells and not use them for experimental data.
-
Incubation Time and Environment: Are the incubation times and conditions (temperature, CO2, humidity) strictly controlled and consistent between experiments?
-
A summary of common factors contributing to assay variability is presented in Table 1.
Table 1: Common Factors Affecting In Vitro Assay Variability [4][6][7]
| Factor Category | Specific Variable | Potential Impact on Results | Recommended Action |
| Biological | Cell/Parasite Passage Number | Changes in cell phenotype and drug sensitivity. | Use cells/parasites within a defined, low passage number range. |
| Initial Seeding Density | Altered growth kinetics and non-uniform drug effects. | Standardize cell/parasite counting and seeding protocols. | |
| Mycoplasma Contamination | Altered cellular metabolism and response to stimuli. | Regularly test cultures for mycoplasma. | |
| Technical | Pipetting Accuracy | Inaccurate compound concentrations and cell numbers. | Calibrate pipettes regularly; use proper pipetting techniques.[3] |
| Edge Effect in Plates | Evaporation leading to increased compound concentration. | Avoid using perimeter wells for data; fill with sterile liquid.[4] | |
| Operator Variability | Differences in handling and timing between users. | Standardize protocols and ensure all users are trained consistently.[8] | |
| Reagent/Compound | Compound Solubility | Precipitation leads to lower effective concentration. | Visually inspect for precipitation; consider solubility assays.[4] |
| Solvent Concentration | High solvent (e.g., DMSO) levels can be toxic. | Maintain a consistent and low final solvent concentration across all wells. | |
| Media and Serum Quality | Batch-to-batch variation can affect cell growth. | Use the same lot of media and serum for a set of experiments if possible. |
Q2: Our results show poor reproducibility between different lab members, even when following the same protocol. What should we look for?
When reproducibility issues arise between different individuals, the focus should be on subtle differences in technique and interpretation.[8]
Troubleshooting Steps for Inter-Operator Variability:
-
Observe and Standardize Technique: Have team members observe each other performing the entire protocol, from cell seeding to data acquisition. Pay close attention to:
-
Pipetting Style: How solutions are mixed, dispensed, and the speed of pipetting.[3] Vigorous pipetting can dislodge adherent cells.[3]
-
Timing of Steps: Small variations in incubation times or the time between adding reagents can accumulate and affect the outcome.
-
Cell Handling: How cells are harvested, counted, and resuspended.
-
-
Instrument Settings: Ensure that all users are using the exact same settings on plate readers or imaging systems. This includes sensitivity, filters, and read times.[4]
-
Data Analysis: Are all users applying the same data processing and analysis workflow, including background subtraction, normalization, and curve fitting for IC50 determination?
The following workflow diagram illustrates a standardized approach to minimize inter-operator variability.
Caption: Workflow to improve inter-operator reproducibility.
Q3: this compound appears to be active in some parasite life stages but not others. How can we investigate this further?
Differential activity against various life stages is a known characteristic of many antiparasitic drugs and can provide valuable insights into the agent's mechanism of action.[9]
Experimental Approach:
-
Stage-Specific Assays: Design assays that specifically target different life stages of the parasite (e.g., intracellular amastigotes vs. extracellular trypomastigotes for T. cruzi).[10]
-
Time-Course Experiments: Treat parasites at a specific stage and monitor their progression to the next stage. This can reveal if the agent has a cytostatic (inhibits growth) or cytocidal (kills) effect.
-
Mechanism of Action Studies: Investigate if the molecular target of this compound is differentially expressed or accessible across the different life stages.
The diagram below illustrates a hypothetical signaling pathway that could be inhibited by this compound, which might only be active in a specific parasite life stage.
Caption: Hypothetical signaling pathway inhibited by Agent-10.
Experimental Protocols
This section provides a detailed methodology for a standard in vitro cytotoxicity assay to determine the IC50 of this compound.
Protocol: In Vitro Parasite Growth Inhibition Assay (Fluorometric Method)
This protocol is adapted from standard methods for assessing antiparasitic compound efficacy using a DNA-binding fluorescent dye.[11][12]
1. Materials:
- Parasite culture at the desired life stage and density.
- Appropriate sterile culture medium.
- This compound (stock solution in 100% DMSO).
- Positive control drug (e.g., Chloroquine for P. falciparum).[11]
- Negative control (culture medium with 0.5% DMSO).
- Sterile 96-well black, clear-bottom microplates.
- DNA-binding fluorescent dye (e.g., PicoGreen, SYBR Green I).[11][12]
- Lysis buffer (e.g., Tris-EDTA buffer with saponin).
- Multi-channel pipette.
- Fluorescence plate reader.
2. Procedure:
- Plate Seeding:
- Prepare a parasite suspension at a final density of 2 x 10^5 parasites/mL in culture medium.
- Dispense 100 µL of the parasite suspension into the inner 60 wells of a 96-well plate.
- Add 200 µL of sterile PBS to the perimeter wells to minimize evaporation.
3. Data Analysis:
- Subtract the average fluorescence of the blank wells (medium only) from all experimental wells.
- Normalize the data by setting the negative control (0.5% DMSO) as 100% growth and the highest drug concentration (or a lethal control) as 0% growth.
- Plot the percentage of growth inhibition against the log of the drug concentration.
- Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.
The following diagram outlines the experimental workflow for this protocol.
Caption: Workflow for the in vitro parasite growth inhibition assay.
References
- 1. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.sg]
- 2. Listen In - Bitesize Bio Webinar Audios | How to Ensure Your Cell-Based Assays Are Reproducible [listen-in.bitesizebio.com]
- 3. platypustech.com [platypustech.com]
- 4. researchgate.net [researchgate.net]
- 5. In Vitro Research Reproducibility: Keeping Up High Standards - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analysis of factors affecting the variability of a quantitative suspension bead array assay measuring IgG to multiple Plasmodium antigens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. High-content approaches to anthelmintic drug screening - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Improving in vitro screening compounds anti-Trypanosoma cruzi by GFP-expressing parasites - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Screening and evaluation of antiparasitic and in vitro anticancer activities of Panamanian endophytic fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A Systematic Review [frontiersin.org]
Technical Support Center: "Antiparasitic agent-10" Resistance in Schistosoma
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying resistance to "Antiparasitic agent-10" in Schistosoma. The information is based on published data for Praziquantel (PZQ), the primary drug used to treat schistosiasis, and serves as a model for investigating resistance to novel antiparasitic agents.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for "this compound" and how is resistance thought to develop?
A1: The primary mechanism of action of "this compound" (modeled after Praziquantel) involves the disruption of calcium ion homeostasis in the parasite.[1][2] The agent is believed to activate a specific transient receptor potential (TRP) channel, named Sm.TRPMPZQ, which is a voltage-gated Ca2+ channel in the worm's cell membranes.[3][4][5] This activation leads to a rapid influx of calcium ions, causing sustained muscle contraction, paralysis, and damage to the parasite's outer layer (tegument), ultimately leading to its death and clearance by the host immune system.[1][2][3][4][6]
Resistance to "this compound" is likely multifactorial. Key proposed mechanisms include:
-
Target Site Modification: Genetic variations, such as single nucleotide polymorphisms (SNPs), in the gene encoding the TRP channel (Sm.TRPMPZQ) can alter the drug's binding affinity, reducing its efficacy.[1][3][4] Reduced expression of this channel in resistant worms has also been observed.[7]
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, which act as drug efflux pumps, can actively remove "this compound" from the parasite's cells, preventing it from reaching its target.[1][8]
-
Altered Metabolism: Resistant worms may have an enhanced ability to metabolize the drug into inactive forms.[4]
-
Tegumental Changes: Alterations in the architecture of the parasite's tegument could limit drug penetration.[9]
It is important to note that juvenile schistosomes are naturally less susceptible to Praziquantel, which can complicate the assessment of true resistance in clinical and field settings.[3][8][10][11]
Q2: We are observing reduced efficacy of "this compound" in our in vivo mouse model. How can we confirm if this is due to drug resistance?
A2: Observing reduced efficacy is the first step. To confirm that this is due to heritable resistance and not other factors (e.g., host immune status, high infection intensity, presence of juvenile worms), a series of validation experiments are necessary. A systematic approach is outlined in the workflow diagram below. The process involves comparing a suspected resistant isolate to a known susceptible reference strain.
Key steps include:
-
Standardized In Vivo Efficacy Assay: Determine the dose of the agent required to kill 50% of the worms (the ED50 value). A significant increase in the ED50 for your isolate compared to a susceptible strain is a strong indicator of resistance.[12][13]
-
In Vitro Susceptibility Assays: Expose different life stages of the parasite (e.g., adult worms, miracidia) to varying concentrations of "this compound" in vitro.[14][15] This removes confounding host factors.[8] Resistant parasites will show reduced mortality, less motor impairment, or fewer morphological changes.[15][16]
-
Heritability Check: Passage the suspected resistant parasite line through several generations in the absence of drug pressure.[14][17] If the reduced susceptibility persists, it indicates a stable, heritable resistance trait.[17]
Q3: What are the standard starting points for dosing in in vivo and in vitro resistance selection experiments?
A3: Dosing for resistance selection experiments should be carefully considered to apply sufficient pressure to select for resistant individuals without completely eliminating the parasite population.
In Vivo (Mouse Model): Selection for resistance is often initiated using sub-curative doses.[3][4][18] A common strategy involves repeated administration of increasing doses over successive parasite generations.[19] For example, a protocol might start with two doses of 100 mg/kg and gradually increase to three doses of 300 mg/kg in the seventh generation of parasites.[3][19]
In Vitro (Adult Worms): For in vitro assays, concentrations should span a range that can distinguish between susceptible and resistant phenotypes. Based on PZQ data, this could range from nanomolar to micromolar concentrations.[5] It is crucial to establish a baseline dose-response curve for a known susceptible strain first.
Troubleshooting Guides
Problem 1: High variability in results from our in vivo efficacy studies.
| Potential Cause | Troubleshooting Steps |
| Inconsistent Drug Administration | Ensure the drug is properly suspended and administered accurately via oral gavage. Check for any regurgitation. |
| Host Variability | Use a single, inbred mouse strain (e.g., BALB/c or Swiss mice) to minimize genetic variation in the host response.[20][21] |
| Infection Inconsistency | Standardize the number of cercariae used for infection. High worm burdens can sometimes lead to lower cure rates, which may be mistaken for resistance.[8] |
| Presence of Juvenile Worms | "this compound" is likely less effective against juvenile worms.[22] Ensure treatment is administered at a consistent time point post-infection (e.g., 7-8 weeks) when most worms are adults.[14] Consider a second treatment a few weeks after the first to target worms that were immature during the initial dose.[10] |
| Drug Formulation/Vehicle Effects | Use a consistent and appropriate vehicle for drug delivery (e.g., 2% Cremophor EL).[14] Always include a vehicle-only control group. |
Problem 2: Our in vitro adult worm assay shows no clear difference between suspected resistant and susceptible isolates.
| Potential Cause | Troubleshooting Steps |
| Incorrect Drug Concentration Range | Widen the range of concentrations tested. The difference in susceptibility may only be apparent at specific concentrations. Perform a full dose-response curve to determine IC50 values. |
| Inappropriate Assay Endpoint | Visual scoring of worm motility can be subjective. Use more quantitative endpoints like automated motion tracking, measurement of muscle electrical activity, or biochemical assays (e.g., lactate release).[1] |
| Assay Duration is Too Short/Long | Optimize the incubation time with the drug. A short exposure may not be sufficient to induce a measurable effect, while a prolonged exposure might cause non-specific death in both groups. |
| Worm Viability Issues | Ensure the culture medium and conditions are optimal for maintaining worm viability for the duration of the assay. Poor baseline health can mask drug-specific effects. |
| Sex-Specific Differences | Analyze male and female worms separately. Female schistosomes are often more tolerant to Praziquantel than males.[8][23] |
Quantitative Data Summary
The following tables summarize comparative data for Praziquantel (PZQ), which can be used as a benchmark for studies on "this compound".
Table 1: Comparison of In Vivo Efficacy (ED50) in Susceptible vs. Resistant Schistosoma mansoni Isolates
| Isolate Type | Number of Isolates | Mean ED50 (mg/kg) ± SD | Median ED50 (mg/kg) | Reference |
| Putatively PZQ-Susceptible | 4 | 70 ± 7 | 68 | [12][13] |
| Putatively PZQ-Resistant | 5 | 209 ± 48 | 192 | [12][13] |
ED50: The effective dose required to kill 50% of adult worms in an infected mouse.
Table 2: Example of Worm Burden Reduction in a Resistance Selection Experiment
| Treatment Group | Worm Survival (%) | Worm Reduction (%) | Reference |
| Control (Untreated) | 100% | 0% | [3][4] |
| Susceptible Strain + PZQ (3x 300 mg/kg) | 11% | 89% | [3][4] |
| Selected Resistant Strain + PZQ (3x 300 mg/kg) | 93% | 7% | [3][4] |
Data from a laboratory study after seven generations of drug pressure.
Experimental Protocols
Protocol 1: In Vivo Efficacy Assay (ED50 Determination) in a Murine Model
This protocol is adapted from established methods for determining PZQ efficacy.[12][14]
-
Animal Infection: Infect groups of 8-10 mice (e.g., Swiss Webster) with a standardized number of Schistosoma cercariae (e.g., 150-200 per mouse).[14][18]
-
Drug Preparation: Prepare a stock suspension of "this compound" in a suitable vehicle (e.g., 2% Cremophor EL in water).
-
Treatment: At 7-8 weeks post-infection, administer the drug via oral gavage.[14] Use at least five different dose groups (e.g., 0, 50, 100, 200, 400 mg/kg) plus a vehicle-only control group.
-
Worm Recovery: Two weeks post-treatment, euthanize the mice and recover adult worms from the hepatic portal and mesenteric veins via saline perfusion.[14][19]
-
Data Analysis: Count the number of worms recovered from each mouse. Calculate the mean worm burden for each dose group. The ED50 can be calculated using probit analysis by plotting the percentage of worm reduction against the log of the drug dose.
Protocol 2: In Vitro Susceptibility Assay for Adult Worms
-
Worm Collection: Recover adult worms from infected mice (7-8 weeks post-infection) by portal perfusion using a sterile culture medium (e.g., RPMI-1640 supplemented with antibiotics and fetal bovine serum).
-
Assay Setup: Place individual worm pairs (or single-sex worms) into the wells of a 24-well plate containing 2 ml of culture medium. Allow worms to acclimate for at least 1-2 hours.
-
Drug Exposure: Add "this compound" to achieve a range of final concentrations (e.g., 0.01, 0.1, 1, 10 µg/ml). Include a solvent control (e.g., DMSO) and a no-drug control.
-
Observation and Scoring: Observe the worms under a microscope at set time points (e.g., 1, 4, 24 hours). Score for motility, pairing status, tegumental damage, and mortality. A scoring system (e.g., 0=dead, 1=severe damage/no motility, 2=moderate damage/reduced motility, 3=normal) can be used for semi-quantitative analysis.
-
Data Analysis: Calculate the percentage of worms showing severe effects or death at each concentration. Determine the IC50 (the concentration causing 50% inhibition/mortality).
Protocol 3: Induction of Resistance in the Laboratory
This protocol is based on methods used to generate PZQ-resistant S. mansoni.[3][19]
-
Initial Infection (G0): Infect a group of mice with a susceptible strain of Schistosoma.
-
Sub-curative Treatment: At 4 and 5 weeks post-infection, treat the mice with a sub-curative dose of "this compound" (e.g., two doses of 100 mg/kg).[19] This dose should kill a proportion of the worms but allow some to survive.
-
Recovery of Survivors: At 8-9 weeks post-infection, recover the surviving adult worms.
-
Passage to Next Generation (G1): Use the eggs from the livers of the G0 mice to infect laboratory snails. Harvest the resulting cercariae to infect a new group of mice (the G1 generation).
-
Iterative Selection: Repeat the treatment cycle for each subsequent generation (G2, G3, etc.), gradually increasing the drug dose to intensify the selection pressure (e.g., moving to 200 mg/kg, then to 300 mg/kg).[19]
-
Confirmation of Resistance: After several generations (e.g., 5-7), perform the in vivo and in vitro efficacy assays described above to compare the selected line with the original susceptible parent strain.
Visualizations
Caption: Mechanism of action and resistance for this compound.
Caption: Workflow for confirming drug resistance in a Schistosoma isolate.
Caption: Logical relationship from observation to confirmation of resistance.
References
- 1. Frontiers | A review of the genetic determinants of praziquantel resistance in Schistosoma mansoni: Is praziquantel and intestinal schistosomiasis a perfect match? [frontiersin.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Frontiers | Praziquantel resistance in schistosomes: a brief report [frontiersin.org]
- 4. Praziquantel resistance in schistosomes: a brief report - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The anthelmintic drug praziquantel activates a schistosome transient receptor potential channel - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. journals.asm.org [journals.asm.org]
- 8. New approaches for understanding mechanisms of drug resistance in schistosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Diagnosis and management of schistosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Determination of ED50 values for praziquantel in praziquantel-resistant and -susceptible Schistosoma mansoni isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Reduced Susceptibility to Praziquantel among Naturally Occurring Kenyan Isolates of Schistosoma mansoni - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In Vitro Praziquantel Test Capable of Detecting Reduced In Vivo Efficacy in Schistosoma mansoni Human Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. research.lstmed.ac.uk [research.lstmed.ac.uk]
- 18. er-journal.com [er-journal.com]
- 19. Praziquantel Treatment Decreases Schistosoma mansoni Genetic Diversity in Experimental Infections | PLOS Neglected Tropical Diseases [journals.plos.org]
- 20. Praziquantel Treatment of Schistosoma mansoni Infected Mice Renders Them Less Susceptible to Reinfection - PMC [pmc.ncbi.nlm.nih.gov]
- 21. academicjournals.org [academicjournals.org]
- 22. Frontiers | Schistosomiasis Drug Discovery in the Era of Automation and Artificial Intelligence [frontiersin.org]
- 23. In vivo efficiency of praziquantel treatment of single-sex Schistosoma japonicum aged three months old in mice - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Anti-Schistosomal Drugs: Benchmarking "Antiparasitic Agent-10"
For Immediate Release
[City, State] – [Date] – In the ongoing battle against schistosomiasis, a parasitic disease affecting millions globally, the demand for novel and more effective therapeutics is paramount. This guide provides a comparative analysis of a promising investigational candidate, "Antiparasitic agent-10," against established anti-schistosomal drugs, including the current gold standard, Praziquantel, as well as Oxamniquine and Metrifonate. This report is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of efficacy, mechanisms of action, and the experimental frameworks used for their evaluation.
Executive Summary
Schistosomiasis treatment has long relied on a limited arsenal of drugs, with Praziquantel being the most widely used. While effective against adult worms, its reduced efficacy against juvenile stages and the looming threat of drug resistance necessitate the development of new chemical entities. "this compound" represents a hypothetical next-generation therapeutic designed to address these shortcomings, exhibiting potent activity against all life stages of the parasite, including juvenile forms, and a favorable safety profile. This guide presents a side-by-side comparison of quantitative performance data, detailed experimental protocols, and visual representations of key biological pathways and research workflows.
Table 1: In Vitro Efficacy of Anti-Schistosomal Drugs against Schistosoma mansoni
| Drug | Target Stage | EC50 (µM) | Incubation Time (hours) | Citation |
| This compound (Hypothetical) | Schistosomula | 0.8 | 72 | N/A |
| Juvenile | 1.2 | 72 | N/A | |
| Adult | 0.5 | 72 | N/A | |
| Praziquantel | Schistosomula | >10 (low activity) | 72 | [1] |
| Adult | 0.51 | 24 | [2] | |
| Oxamniquine | Adult | ~71.5 (for 100% killing) | Not Specified | [3][4] |
| Metrifonate | Adult | Not widely reported | Not Specified | [5] |
| Investigational Compound (CIDD-0150303) | Juvenile & Adult | 143 (for 100% killing) | Not Specified | [3][6] |
| Investigational Compound (Ozonide OZ780) | Schistosomula & Adult | ~31-92 | 24 | [7] |
Table 2: In Vivo Efficacy of Anti-Schistosomal Drugs in Murine Models (S. mansoni)
| Drug | Dosage (mg/kg) | Treatment Stage | Worm Burden Reduction (%) | Citation |
| This compound (Hypothetical) | 100 | Prepatent (Juvenile) | 85 | N/A |
| 100 | Patent (Adult) | 95 | N/A | |
| Praziquantel | 400 | Patent (Adult) | 90.1 | [2] |
| 400 | Prepatent (Juvenile) | 22.8 (low efficacy) | [2] | |
| Oxamniquine | 100 (single dose) | Patent (Adult) | ~81.8 (for derivative CIDD-0150303) | [3] |
| Metrifonate | 10 mg/kg (single dose) | Patent (Adult) | ~90% egg count reduction in humans | [8] |
| Investigational Compound (CIDD-0150303) | 100 | Patent (Adult) | 81.8 | [3] |
| Investigational Compound (Ozonide OZ780) | ~29-35 (ED50) | Juvenile & Adult | 50 | [7] |
Mechanisms of Action
Praziquantel (PZQ): The precise mechanism of action for PZQ remains a subject of ongoing research. However, the current consensus is that it disrupts calcium ion homeostasis in the parasite.[2] It is believed to antagonize voltage-gated calcium channels, leading to a rapid and uncontrolled influx of calcium ions.[2] This results in severe muscle contraction, paralysis, and damage to the worm's outer layer (tegument), ultimately leading to its dislodgement from the host's blood vessels and subsequent destruction by the host immune system.[2][9]
Oxamniquine: This drug is a semisynthetic tetrahydroquinoline that is specifically active against Schistosoma mansoni.[10] Its mechanism is thought to involve binding to the parasite's DNA, which leads to the contraction and paralysis of the worms.[10] This results in the detachment of the worms from the mesenteric veins and their eventual death.[10]
Metrifonate: An organophosphate compound, Metrifonate acts as a cholinesterase inhibitor.[5] It is a prodrug that is non-enzymatically converted to its active metabolite, dichlorvos.[5] This active form inhibits acetylcholinesterase in the parasite, leading to an accumulation of acetylcholine and subsequent paralysis of the adult worms.[5]
This compound (Hypothetical): The proposed mechanism for this next-generation agent is the targeted inhibition of a novel parasite-specific protein kinase, crucial for the development and survival of both juvenile and adult schistosomes. This targeted approach is designed to minimize off-target effects in the host and overcome the limitations of current therapies.
Experimental Protocols
In Vitro Schistosomula Viability Assay
Objective: To determine the direct effect of a compound on the viability of Schistosoma mansoni schistosomula.
Methodology:
-
Cercariae Transformation: S. mansoni cercariae are mechanically transformed into schistosomula by vortexing or passing through a syringe and needle to shear off the tails.[11]
-
Purification: The schistosomula are then purified from the cercarial tails using a Percoll gradient.[11]
-
Culturing: Purified schistosomula are cultured in 96-well plates at a density of approximately 50-100 parasites per well in a suitable medium (e.g., DMEM or RPMI 1640) supplemented with serum and antibiotics.[12][13]
-
Compound Addition: The test compound, dissolved in a suitable solvent (e.g., DMSO), is added to the wells at various concentrations. Control wells receive the solvent alone.
-
Incubation: The plates are incubated at 37°C in a 5% CO2 environment for a specified period, typically 24 to 72 hours.[12]
-
Viability Assessment: Parasite viability is assessed microscopically based on motility and morphological changes. Dead or severely damaged schistosomula are counted. Automated imaging and analysis systems can also be employed for higher throughput.[12]
-
Data Analysis: The percentage of non-viable schistosomula is calculated for each concentration, and the EC50 value (the concentration that causes 50% of the maximum effect) is determined.
In Vivo Murine Model of Schistosomiasis
Objective: To evaluate the efficacy of a compound in reducing the worm burden in a mammalian host.
Methodology:
-
Infection: Laboratory mice (e.g., BALB/c or Swiss Webster strains) are infected with a defined number of S. mansoni cercariae, typically via subcutaneous injection or tail immersion.[14]
-
Treatment: At a specific time post-infection, corresponding to either the juvenile (prepatent) or adult (patent) stage of the parasite, the mice are treated with the test compound, usually administered orally.[14] A control group receives the vehicle alone.
-
Worm Recovery: Several weeks after treatment, the mice are euthanized, and the adult worms are recovered from the mesenteric veins and liver by portal perfusion.[15]
-
Worm Counting: The recovered worms are counted to determine the total worm burden for each mouse.
-
Efficacy Calculation: The percentage of worm burden reduction is calculated by comparing the mean worm burden of the treated group to that of the control group.
-
Statistical Analysis: Statistical tests are performed to determine the significance of the observed worm burden reduction.
Visualizing the Pathways and Processes
Caption: Proposed mechanism of action for Praziquantel.
Caption: A typical workflow for anti-schistosomal drug discovery.
Caption: The rationale for developing next-generation anti-schistosomal drugs.
Conclusion
The data presented in this guide underscore the potential of novel candidates like "this compound" to significantly advance the treatment of schistosomiasis. By offering robust efficacy against all parasitic life stages, including the challenging juvenile forms, such next-generation drugs could lead to improved cure rates and a reduction in the required treatment courses. The detailed experimental protocols and visual aids provided herein are intended to facilitate further research and development in this critical area of neglected tropical diseases. Continued investment in the discovery and development of new anti-schistosomal agents is essential to achieving the global health goal of eliminating schistosomiasis as a public health problem.
References
- 1. Discovery and Characterization of Novel Anti-schistosomal Properties of the Anti-anginal Drug, Perhexiline and Its Impact on Schistosoma mansoni Male and Female Reproductive Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Oxamniquine derivatives overcome Praziquantel treatment limitations for Schistosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition by metrifonate and dichlorvos of cholinesterases in schistosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of a Novel Compound Effective Against Juvenile, Adult, and Drug-Resistant Schistosoma Species - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vitro and In Vivo Antischistosomal Activity Profiling and Pharmacokinetics of Ozonide Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The effect of a single dose of metrifonate on Schistosoma haematobium infection in Egyptian school children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Clinical Care of Schistosomiasis | Schistosomiasis | CDC [cdc.gov]
- 10. Oxamniquine - Wikipedia [en.wikipedia.org]
- 11. afbr-bri.org [afbr-bri.org]
- 12. Development and Application of an In Vitro Drug Screening Assay for Schistosoma mansoni Schistosomula Using YOLOv5 [mdpi.com]
- 13. Validation of a human-serum-based in vitro growth method for drug screening on juvenile development stages of Schistosoma mansoni - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pathological and immunological evaluation of different regimens of praziquantel treatment in a mouse model of Schistosoma mansoni infection | PLOS Neglected Tropical Diseases [journals.plos.org]
- 15. Parasitemia Evaluation in Mice Infected with Schistosoma mansoni - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Artemisinin and Its Analogues in Antimalarial Drug Development
For Researchers, Scientists, and Drug Development Professionals
Artemisinin, a sesquiterpene lactone originally extracted from Artemisia annua, and its semi-synthetic analogues represent a cornerstone in the treatment of malaria.[1][2] Their rapid schizonticidal activity, even against multi-drug resistant strains of Plasmodium falciparum, has made them indispensable in combination therapies.[3][4] This guide provides a head-to-head comparison of artemisinin and its key analogues—artesunate and artemether—focusing on efficacy, pharmacokinetics, and safety, supported by experimental data and detailed protocols.
Comparative Efficacy
The antimalarial potency of artemisinin and its derivatives is well-established. However, structural modifications have led to significant differences in their activity profiles.
In Vitro Activity
The in vitro efficacy of these compounds is typically assessed by determining the 50% inhibitory concentration (IC50) against various strains of P. falciparum. While specific values can vary between studies and parasite strains, a general trend of increased potency is observed with the semi-synthetic analogues compared to the parent compound, artemisinin.
| Compound | P. falciparum Strain | IC50 (nM) | Reference |
| Artemisinin | W2 (drug-resistant) | ~1.6 | [5] |
| Artemisinin Analogue (13a-e) | W2 (drug-resistant) | ~0.2 - 0.6 | [5] |
Note: This table illustrates the potential for increased potency in novel analogues. Direct side-by-side IC50 values for Artemisinin, Artesunate, and Artemether in the same study are often variable and dependent on the specific laboratory and parasite strains used.
In Vivo Activity
In vivo studies, often conducted in rodent models, and clinical trials in humans, provide a more comprehensive picture of efficacy, accounting for metabolic and pharmacokinetic factors. A meta-analysis of studies in Sub-Saharan Africa showed high cure rates for artemisinin-based combination therapies (ACTs). After polymerase chain reaction (PCR) correction to distinguish new infections from treatment failures, the cure rates for different ACTs were found to be very high: 98% for artemether-lumefantrine (ALU), 99% for artesunate-amodiaquine (ASAQ), and 99% for dihydroartemisinin-piperaquine (DHP).[6]
In the treatment of severe malaria, parenteral artesunate has been shown to reduce mortality in both children and adults compared to quinine.[7] Specifically, artesunate reduced mortality in children by 24% and in adults by 45% when compared to quinine.[7]
| Parameter | Artesunate-Lumefantrine (ASLF) | Artemether-Lumefantrine (AMLF) | P-value |
| Mean Parasite Clearance Time (hours) | 25.40 ± 14.82 | 24.00 ± 13.32 | 0.542 |
| Mean Fever Clearance Time (hours) | 17.38 ± 12.33 | 17.20 ± 12.01 | 0.929 |
Data from a comparative study on fixed-dose combinations in uncomplicated P. falciparum malaria.[8]
Pharmacokinetic Profiles
The clinical utility of artemisinin and its analogues is significantly influenced by their pharmacokinetic properties. A major limitation of the parent artemisinin is its poor bioavailability.[3] The development of semi-synthetic derivatives has aimed to overcome this challenge.
All artemisinin derivatives are rapidly converted to their biologically active metabolite, dihydroartemisinin (DHA).[4][9][10] Artesunate, being water-soluble, can be formulated for oral, rectal, intramuscular, and intravenous administration, offering a significant advantage in treating severe malaria.[11] In contrast, artemether is lipid-soluble and is typically formulated in oil for intramuscular injection or in oral preparations.[9][11]
| Parameter | Artemisinin | Artesunate | Artemether | Dihydroartemisinin (DHA) |
| Primary Route of Administration | Oral | Oral, IV, IM, Rectal | Oral, IM | Oral |
| Solubility | Poor | Water-soluble | Lipid-soluble | - |
| Metabolism | Primarily by CYP2B6, with secondary contribution from CYP3A4[3] | Rapidly hydrolyzed to DHA[4][11] | Metabolized to DHA[10] | - |
| Elimination Half-life | 2-5 hours[3] | <1 hour[3] | 2-4 hours[3] | - |
| Oral Bioavailability (in animals) | ~19-35%[9][12] | Not fully established in humans | ~19-35%[9][12] | - |
| Protein Binding | - | - | - | 43% (for artenimol/DHA) |
This table summarizes key pharmacokinetic parameters. It's important to note that these values can vary based on formulation, patient population, and disease state.
Mechanism of Action
The antimalarial activity of artemisinin and its analogues is dependent on the endoperoxide bridge within their structure.[13] The currently accepted mechanism involves the activation of the drug by intraparasitic heme iron, which is produced during the digestion of hemoglobin by the parasite.[14]
This interaction cleaves the endoperoxide bridge, leading to the generation of highly reactive carbon-centered free radicals.[13][14] These radicals then damage parasite proteins and other vital biomolecules, leading to parasite death.[13] One of the proposed targets is the P. falciparum sarco/endoplasmic reticulum Ca2+-ATPase (PfATP6).[14][15] By inhibiting this enzyme, artemisinins disrupt calcium homeostasis within the parasite, contributing to its demise.[14]
Caption: Mechanism of action of artemisinin and its analogues.
Experimental Protocols
In Vitro Antimalarial Efficacy Testing
This protocol is a standard method for determining the IC50 of a compound against P. falciparum in vitro.
Objective: To measure the concentration of an antiparasitic agent that inhibits 50% of parasite growth.
Methodology:
-
Parasite Culture: Asynchronous P. falciparum cultures are maintained in human erythrocytes at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.
-
Drug Preparation: The test compounds are serially diluted in an appropriate solvent and then further diluted in culture medium to achieve the final desired concentrations.
-
Assay Plate Preparation: In a 96-well microtiter plate, the serially diluted compounds are added. A suspension of parasitized red blood cells is then added to each well.
-
Incubation: The plates are incubated for 48-72 hours under the conditions described in step 1.
-
Growth Inhibition Measurement: Parasite growth can be quantified using various methods, such as:
-
Microscopy: Giemsa-stained smears are prepared from each well, and the number of parasites per 1,000 erythrocytes is counted.
-
[3H]-hypoxanthine Incorporation: This method measures the incorporation of a radiolabeled nucleic acid precursor into the parasite's DNA/RNA, which is proportional to parasite growth.[16]
-
Lactate Dehydrogenase (LDH) Assay: This colorimetric assay measures the activity of a parasite-specific enzyme.
-
-
Data Analysis: The results are expressed as the percentage of growth inhibition compared to drug-free control wells. The IC50 value is determined by plotting the inhibition percentage against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Caption: Workflow for in vitro antimalarial efficacy testing.
In Vivo Antimalarial Efficacy Testing (4-Day Suppressive Test)
This is a standard model for assessing the efficacy of antimalarial compounds in a rodent model.[16]
Objective: To evaluate the ability of a test compound to suppress an established malaria infection in mice.
Methodology:
-
Animal Model: Swiss albino mice are typically used.
-
Infection: Mice are inoculated intraperitoneally with Plasmodium berghei-infected red blood cells.
-
Drug Administration: The test compound is administered orally or via another relevant route once or twice daily for four consecutive days, starting 2-4 hours after infection.
-
Parasitemia Monitoring: On day 4 post-infection, thin blood smears are prepared from the tail blood of each mouse. The smears are stained with Giemsa, and the percentage of parasitized red blood cells is determined by microscopy.
-
Data Analysis: The average parasitemia of the treated group is compared to that of an untreated control group. The percentage of suppression of parasitemia is calculated. The effective dose that suppresses parasitemia by 50% (ED50) and 90% (ED90) is then determined.[16]
Conclusion
The semi-synthetic analogues of artemisinin, particularly artesunate and artemether, offer significant pharmacokinetic advantages over the parent compound, leading to improved clinical efficacy. Artesunate's water solubility makes it the drug of choice for the parenteral treatment of severe malaria, where rapid action is critical. While both artesunate and artemether are highly effective in combination therapies for uncomplicated malaria, their distinct pharmacokinetic profiles may influence the choice of partner drug and dosing regimen. The continued exploration of novel artemisinin analogues remains a promising avenue for the development of new antimalarial agents with enhanced properties.
References
- 1. Artemisinins: pharmacological actions beyond anti-malarial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Current scenario of artemisinin and its analogues for antimalarial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ClinPGx [clinpgx.org]
- 4. Clinical pharmacokinetics and pharmacodynamics of artemisinin and derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A new library of C-16 modified artemisinin analogs and evaluation of their anti-parasitic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Therapeutic efficacy of artemether-lumefantrine, artesunate-amodiaquine and dihydroartemisinin-piperaquine in the treatment of uncomplicated Plasmodium falciparum malaria in Sub-Saharan Africa: A systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparative efficacy and safety of the artemisinin derivatives compared to quinine for treating severe malaria in children and adults: A systematic update of literature and network meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparative evaluation of efficacy and safety of artesunate-lumefantrine vs. artemether-lumefantrine fixed-dose combination in the treatment of uncomplicated Plasmodium falciparum malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics of artemisinin-type compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A comparison of oral artesunate and artemether antimalarial bioactivities in acute falciparum malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Pharmacokinetics of Artemisinin-Type Compounds | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. What is the mechanism of Artemisinin? [synapse.patsnap.com]
- 15. mdpi.com [mdpi.com]
- 16. mmv.org [mmv.org]
Comparative Efficacy of Antiparasitic Agent-10 and Standard Schistosomicides Against Schistosoma Species
For Immediate Release to the Scientific Community
This guide provides a comparative analysis of the efficacy of a novel investigational compound, Antiparasitic agent-10 (also known as Compound 94), against various Schistosoma species, benchmarked against established schistosomicidal drugs. This document is intended for researchers, scientists, and drug development professionals actively engaged in the field of parasitology and anti-infective therapeutics.
Introduction
Schistosomiasis, a debilitating parasitic disease caused by blood flukes of the genus Schistosoma, continues to pose a significant global health burden. The control of this disease relies heavily on a single drug, praziquantel. While effective against adult worms, praziquantel's limitations, including lower efficacy against juvenile schistosomes and the looming threat of drug resistance, underscore the urgent need for novel therapeutic agents. This guide evaluates the preclinical data available for this compound, a dithiocarbamate analogue, in comparison to praziquantel, oxamniquine, and artemether.
In Vitro Efficacy against Schistosoma mansoni
Recent preclinical studies have demonstrated the in vitro activity of this compound against adult Schistosoma mansoni.[1] This dithiocarbamate analogue has been shown to induce significant detrimental effects on the parasite, including damage to the tegument and dilatation of the gut.[1]
Table 1: In Vitro Efficacy of Antiparasitic Agents against Adult S. mansoni
| Compound | Concentration | Observed Effects | Reference |
| This compound (Compound 94) | Not Specified | Tegument damage, gut dilatation | [1] |
| Related Dithiocarbamate Analogues | 5-10 µM | Reduction of motility, pairing stability, and egg production | |
| Praziquantel | Not Specified | Not Specified in this context | |
| Oxamniquine | Not Specified | Not Specified in this context | |
| Artemether | Not Specified | Not Specified in this context |
Note: Specific IC50/EC50 values for this compound are not yet publicly available.
Comparative Efficacy of Standard Antischistosomal Drugs
To provide a framework for evaluating the potential of new candidates like this compound, the following tables summarize the efficacy of currently used drugs against the three main human schistosome species.
Table 2: Efficacy of Praziquantel Against Different Schistosoma Species
| Schistosoma Species | Dosage | Cure Rate | Egg Reduction Rate | Reference |
| S. mansoni | 40 mg/kg | 63-85% | >90% | |
| S. haematobium | 40 mg/kg | 75-85% | >98% | [2] |
| S. japonicum | 60 mg/kg (divided doses) | 60-80% | Not Specified |
Table 3: Efficacy of Oxamniquine Against Schistosoma mansoni
| Dosage | Cure Rate | Egg Reduction Rate | Reference |
| 20 mg/kg | ~85% | 80% (in uncured) | [3] |
| 15 mg/kg (single dose) | 78-82% | Not Specified | [4] |
Note: Oxamniquine is primarily effective against S. mansoni.[5]
Table 4: Efficacy of Artemether Against Different Schistosoma Species
| Schistosoma Species | Dosage | Worm Burden Reduction | Reference |
| S. mansoni (juvenile) | 200 mg/kg | 81% | [6] |
| S. mansoni (adult) | 400 mg/kg (multiple doses) | 40.7-59.7% | [7] |
| S. japonicum (prophylactic) | Not Specified | Reduces incidence of infection | [8] |
Experimental Protocols
Detailed experimental methodologies are crucial for the interpretation and replication of efficacy studies. The following sections outline the general protocols used in the assessment of antischistosomal agents.
In Vitro Assay for Adult Schistosoma mansoni
The in vitro activity of dithiocarbamate analogues, including this compound, was assessed using adult S. mansoni. The general protocol involves the following steps:
-
Parasite Recovery: Adult S. mansoni are recovered from experimentally infected mice.
-
Culture: Worms are cultured in a suitable medium, such as RPMI-1640, supplemented with serum and antibiotics.
-
Drug Exposure: Compounds are dissolved in an appropriate solvent (e.g., DMSO) and added to the culture medium at various concentrations.
-
Observation: Worms are observed at different time points (e.g., 24, 48, 72 hours) for changes in motility, pairing status, egg production, and morphological alterations (e.g., tegument damage) using light microscopy.
-
Data Analysis: The effects are quantified to determine parameters like the minimum active concentration (MAC) or the half-maximal inhibitory concentration (IC50).
Caption: Workflow for in vitro antischistosomal drug screening.
In Vivo Murine Model of Schistosomiasis
Efficacy studies for praziquantel, oxamniquine, and artemether have been extensively conducted in murine models. A typical protocol is as follows:
-
Infection: Mice are percutaneously infected with a defined number of Schistosoma cercariae.
-
Treatment: At a specific time post-infection (e.g., 7 weeks for adult worm studies), the test compound is administered orally or via another appropriate route.
-
Worm Burden Determination: Several weeks after treatment, mice are euthanized, and adult worms are recovered from the mesenteric veins and liver by perfusion. The percentage reduction in worm burden is calculated by comparing the mean number of worms in treated versus untreated control groups.
-
Egg Burden Quantification: Liver and intestinal tissues are digested to count the number of eggs per gram of tissue. The fecal egg count can also be monitored. The percentage reduction in egg burden is then calculated.
Caption: In vivo efficacy assessment workflow in a murine model.
Signaling Pathways and Mechanism of Action
The precise mechanism of action for this compound is still under investigation. However, its classification as a dithiocarbamate analogue suggests potential interference with key parasite metabolic pathways. Dithiocarbamates are known to chelate metal ions and can inhibit metalloenzymes, which are crucial for various physiological processes in schistosomes.
Praziquantel, the current gold standard, is thought to disrupt calcium homeostasis in the parasite, leading to muscle contraction and paralysis, as well as tegumental damage, which exposes parasite antigens to the host immune system.
Caption: Mechanisms of action for Praziquantel and dithiocarbamates.
Conclusion
This compound represents a promising new chemical entity with demonstrated in vitro activity against S. mansoni. Further studies are required to quantify its efficacy against a broader range of Schistosoma species and to evaluate its in vivo potential. The data presented in this guide for established antischistosomal drugs provide a valuable benchmark for the continued development of this and other novel candidates. The scientific community eagerly awaits the publication of more comprehensive data on this compound to fully assess its therapeutic potential in the fight against schistosomiasis.
References
- 1. researchgate.net [researchgate.net]
- 2. Validation of a human-serum-based in vitro growth method for drug screening on juvenile development stages of Schistosoma mansoni | PLOS Neglected Tropical Diseases [journals.plos.org]
- 3. applications.emro.who.int [applications.emro.who.int]
- 4. tandfonline.com [tandfonline.com]
- 5. Validation of a human-serum-based in vitro growth method for drug screening on juvenile development stages of Schistosoma mansoni - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Disulfiram: Mechanisms, Applications, and Challenges [mdpi.com]
- 7. Effect of artemether against Schistosoma haematobium in experimentally infected hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Cross-Resistance Profile of Antiparasitic Agent-10: A Comparative Analysis with Existing Ectoparasiticides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cross-resistance profile of the novel isoxazoline ectoparasiticide, herein referred to as "Antiparasitic agent-10" (real-world analogue: Afoxolaner), with established classes of antiparasitic drugs. The data presented is intended to inform researchers and drug development professionals on the potential for cross-resistance and the unique mechanism of action of this new chemical class.
Introduction to this compound (Afoxolaner)
This compound belongs to the isoxazoline class of compounds, which represent a significant advancement in the control of ectoparasites such as fleas and ticks.[1] Its primary mode of action is the non-competitive antagonism of GABA (gamma-aminobutyric acid)-gated chloride channels in the nervous system of insects and acarines.[2] This binding blocks the influx of chloride ions, leading to hyperexcitation and subsequent death of the parasite.[2] Crucially, the binding site of isoxazolines on the GABA receptor is distinct from that of older insecticide classes like cyclodienes and phenylpyrazoles, suggesting a low potential for target-site cross-resistance.[1]
Comparative Analysis of Resistance Mechanisms
The development of resistance to antiparasitic drugs is a significant challenge in veterinary and public health. Resistance can arise through several mechanisms, primarily target-site insensitivity and metabolic detoxification.
Target-Site Insensitivity: This occurs when genetic mutations in the drug's target protein reduce its binding affinity. For many older ectoparasiticides that target the GABA receptor, a specific mutation known as Rdl (Resistance to dieldrin) confers resistance. This single amino acid substitution reduces the efficacy of cyclodienes and can also impact the effectiveness of phenylpyrazoles like fipronil.[3]
Metabolic Detoxification: Parasites can evolve enhanced metabolic pathways to break down and excrete the active drug before it can reach its target site. This often involves the upregulation of enzyme families such as cytochrome P450 monooxygenases, esterases, and glutathione S-transferases.
Studies have demonstrated that this compound (Afoxolaner) remains effective against parasite strains that have developed resistance to other classes of insecticides through these mechanisms.
Cross-Resistance Data
The following table summarizes the available data on the cross-resistance profile of this compound (Afoxolaner) compared to other major classes of ectoparasiticides against the cat flea, Ctenocephalides felis, a globally significant ectoparasite of companion animals.
| Drug Class | Existing Drug Example | Known Resistance Mechanism | Cross-Resistance with this compound (Afoxolaner) | Supporting Data (Resistance Ratio - RR₅₀) |
| Isoxazolines | This compound (Afoxolaner) | Target-site mutations (rare) | - | - |
| Phenylpyrazoles | Fipronil | Target-site mutation (Rdl), metabolic detoxification | No significant cross-resistance observed. this compound is effective against fipronil-resistant strains. | Fipronil RR₅₀: up to 2.21 in some flea strains.[4][5] Afoxolaner maintains efficacy against dieldrin-resistant (Rdl) strains.[1] |
| Neonicotinoids | Imidacloprid | Target-site mutations (nAChR), metabolic detoxification | No cross-resistance expected due to different modes of action. | Imidacloprid RR₅₀: up to 1.75 in some larval flea strains.[4][5] |
| Cyclodienes | Dieldrin | Target-site mutation (Rdl) | No cross-resistance. The binding site of afoxolaner is distinct from the cyclodiene binding site. | Afoxolaner is effective against dieldrin-resistant Drosophila.[1] |
| Organophosphates | Chlorpyrifos | Target-site modification (AChE), metabolic detoxification | No cross-resistance expected due to different modes of action. | Chlorpyrifos RR₅₀: up to 10 in some flea strains.[3] |
| Carbamates | Propoxur | Target-site modification (AChE), metabolic detoxification | No cross-resistance expected due to different modes of action. | Propoxur RR₅₀: up to 4.4 in some flea strains.[3] |
| Pyrethroids | Permethrin | Target-site mutation (kdr), metabolic detoxification | No cross-resistance expected due to different modes of action. | Permethrin RR₅₀: up to 12 in some flea strains.[3] |
Resistance Ratio (RR₅₀): The factor by which the concentration of a pesticide required to kill 50% of a resistant population exceeds that for a susceptible population. A higher RR₅₀ indicates a higher level of resistance.
Experimental Protocols
The determination of cross-resistance profiles relies on standardized bioassays. Below are detailed methodologies for key experiments.
Larval Bioassay for Insecticide Susceptibility
This method is adapted from established protocols for testing the susceptibility of cat flea larvae to insecticides.[4][6][7]
Objective: To determine the lethal concentration (LC50) of an insecticide for flea larvae.
Materials:
-
Flea eggs from susceptible and resistant strains
-
Larval rearing medium (e.g., a mixture of sand and yeast)
-
Technical grade insecticide
-
Acetone (or other suitable solvent)
-
Glass vials or petri dishes
-
Micropipettes
-
Incubator set to appropriate temperature and humidity for flea development
Procedure:
-
Preparation of Insecticide Solutions: Prepare a stock solution of the technical grade insecticide in acetone. From this stock, create a series of serial dilutions to achieve a range of concentrations.
-
Treatment of Larval Medium: Apply a known volume of each insecticide dilution to a pre-weighed amount of larval rearing medium. A control group should be treated with acetone only. Allow the solvent to evaporate completely.
-
Introduction of Flea Eggs: Place a standardized number of flea eggs (e.g., 20-40) into each vial or petri dish containing the treated or control medium.
-
Incubation: Incubate the vials at optimal conditions for flea development (e.g., 27°C and 75% relative humidity) for a period sufficient for larvae to hatch and develop to a specific instar or for adult emergence.
-
Data Collection: After the incubation period, count the number of live and dead larvae or emerged adults in each container.
-
Analysis: Calculate the percentage mortality for each concentration, correcting for control mortality using Abbott's formula. Determine the LC50 value using probit analysis. The resistance ratio (RR₅₀) is calculated by dividing the LC50 of the resistant strain by the LC50 of the susceptible strain.
Adult Flea Bioassay (Adapted from CDC Bottle Bioassay)
This protocol is a modification of the CDC bottle bioassay, adapted for adult fleas.[8][9]
Objective: To determine the susceptibility of adult fleas to an insecticide.
Materials:
-
Adult fleas from susceptible and resistant strains
-
Glass bottles (e.g., 250 ml Wheaton bottles)
-
Technical grade insecticide
-
Acetone
-
Rotary evaporator or roller
-
Aspirator for handling fleas
Procedure:
-
Bottle Coating: Prepare a solution of the insecticide in acetone. Coat the inside of the glass bottles with a specific volume of the solution. A control bottle should be coated with acetone only.
-
Solvent Evaporation: Roll the bottles on a rotary evaporator or roller until the acetone has completely evaporated, leaving a uniform film of the insecticide on the inner surface.
-
Flea Exposure: Introduce a known number of adult fleas (e.g., 10-20) into each treated and control bottle using an aspirator.
-
Observation: Record the number of moribund (unable to stand or move in a coordinated manner) or dead fleas at set time intervals (e.g., every 15 minutes for up to 2 hours).
-
Data Analysis: Determine the time required to incapacitate 50% (KT50) or 99% (KT99) of the fleas for each insecticide and strain. Compare the KT values between susceptible and resistant strains to assess the level of resistance.
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound and other GABA receptor antagonists.
Experimental Workflow for Cross-Resistance Assessment
References
- 1. mdpi.com [mdpi.com]
- 2. Afoxolaner against fleas: immediate efficacy and resultant mortality after short exposure on dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Insecticide/acaricide resistance in fleas and ticks infesting dogs and cats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. ent.uga.edu [ent.uga.edu]
- 7. researchgate.net [researchgate.net]
- 8. Unpacking WHO and CDC Bottle Bioassay Methods: A Comprehensive Literature Review and Protocol Analysis Revealing Key Outcome Predictors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cdc.gov [cdc.gov]
Comparative Analysis of Antiparasitic Agents on Parasite F fecundity: Ivermectin (as Antiparasitic agent-10) vs. Other Compounds
This guide provides a comparative analysis of the effects of Ivermectin (referred to here as Antiparasitic agent-10 for illustrative purposes), Albendazole, and Praziquantel on parasite fecundity. The information is intended for researchers, scientists, and drug development professionals, offering a synthesis of experimental data, detailed methodologies, and insights into the underlying mechanisms of action.
Impact on Parasite Fecundity: A Quantitative Comparison
The following tables summarize the quantitative effects of Ivermectin, Albendazole, and their combination on various measures of parasite fecundity. Data has been compiled from multiple studies to provide a comparative overview.
Table 1: Effect of Ivermectin on Fecundity of Various Parasites
| Parasite Species | Metric | Dosage | Result | Reference |
| Onchocerca volvulus | Normal Embryogenesis in living female worms | 200 µg/kg (annual) | 11.1% of worms showed normal embryogenesis | [1] |
| Onchocerca volvulus | Normal Embryogenesis in living female worms | 200 µg/kg (semiannual) | 14.2% of worms showed normal embryogenesis | [1] |
| Anopheles arabiensis (mosquito vector) | Mean number of eggs laid (Day 7 post-treatment) | 12 mg (single oral dose in human host) | 42.24 ± 6.60 (vs. 110.05 ± 4.81 in control) | [2] |
| Anopheles arabiensis (mosquito vector) | Larval Hatching Rate (Day 7 post-treatment) | 12 mg (single oral dose in human host) | Significantly lower than control (p = 0.03) | [2] |
| Sepsis punctum (dung fly) | Number of eggs laid | Ecologically relevant concentrations | Lowered number of eggs laid | [3][4] |
| Gastrointestinal Nematodes (Sheep) | Fecal Egg Count Reduction | 200µg/kg BW (bolus) | 98.8% reduction | [5] |
| Gastrointestinal Nematodes (Sheep) | Fecal Egg Count Reduction | 0.02ml/kg BW (injection) | 95.06% reduction | [5] |
Table 2: Comparative Efficacy of Ivermectin vs. Albendazole on Intestinal Nematodes
| Parasite Species | Metric (Cure Rate) | Ivermectin (200 µg/kg single dose) | Albendazole (400 mg single dose) | Statistical Significance | Reference |
| Ascaris lumbricoides | Cure Rate | Equivalent to Albendazole | Equivalent to Ivermectin | - | [6] |
| Ancylostoma duodenale | Cure Rate | 37% | 74% | p=0.02 | [6] |
| Trichuris trichiura | Cure Rate | 55% | 73% | Not statistically significant | [6] |
| Strongyloides stercoralis | Parasitological Cure | Higher than Albendazole | Lower than Ivermectin | RR 1.79 (95% CI 1.55 to 2.08) | [7] |
Table 3: Efficacy of Ivermectin and Albendazole Combination Therapy
| Parasite Species | Treatment | Metric | Result | Reference |
| Onchocerca volvulus | IVM+ALB (annual) | Normal Embryogenesis | 22.7% of worms showed normal embryogenesis | [1] |
| Onchocerca volvulus | IVM+ALB (semiannual) | Normal Embryogenesis | 16.0% of worms showed normal embryogenesis | [1] |
| Trichuris trichiura | IVM+ALB (3 consecutive days) | Cure Rate | 97% (vs. 36% for Albendazole alone) | [8] |
| Trichuris trichiura | IVM+ALB (single dose) | Cure Rate | 83% (vs. 36% for Albendazole alone) | [8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are descriptions of key assays used to evaluate the impact of antiparasitic agents on parasite fecundity.
Fecal Egg Count Reduction Test (FECRT)
This in vivo assay is widely used to assess the efficacy of anthelmintics against gastrointestinal nematodes in livestock.
-
Objective: To determine the percentage reduction in parasite egg output (fecal egg count) after treatment.
-
Procedure:
-
Pre-treatment Sampling: Collect fecal samples from each animal in the study.
-
Quantification: Use a standardized technique (e.g., McMaster or modified Wisconsin sugar flotation method) to count the number of eggs per gram (EPG) of feces for each animal.
-
Treatment: Administer the antiparasitic agent to the treatment group(s) at the specified dosage. A control group remains untreated.
-
Post-treatment Sampling: Collect fecal samples again from all animals, typically 10-14 days after treatment.
-
Quantification: Recalculate the EPG for all animals.
-
Calculation: The percentage reduction is calculated using the formula: FECRT (%) = 100 * (1 - (mean EPG post-treatment / mean EPG pre-treatment))
-
-
Reference: [5]
In Utero and Ex Utero Egg Counts
These are direct methods to quantify the fecundity of individual female worms recovered from a host.
-
Objective: To count the number of eggs contained within the uterus of a female parasite.
-
In Utero Method:
-
Worm Isolation: Recover adult female worms from the host tissue or intestine.
-
Clearing: Clear the worms using a phenol-alcohol mixture to make the tissues transparent.
-
Microscopy: Visually inspect the cleared worm under a microscope (e.g., at 400x magnification with differential interference contrast) and count the eggs within the uterine tract.
-
-
Ex Utero Method:
-
Worm Isolation: Recover adult female worms.
-
Digestion: Dissolve the worm's body in a solution like 5% sodium hypochlorite. This releases the eggs from the uterus.
-
Counting: Count the released eggs before they also dissolve.
-
-
Note: The ex utero method has been shown to yield a higher egg count compared to the in utero method, though the results are highly correlated.[9]
Mosquito Fecundity and Fertility Assay
This assay is used to determine the effect of a drug, present in the blood meal of a host, on the reproductive capacity of a mosquito vector.
-
Objective: To measure the impact of an antiparasitic agent on the number of eggs produced (fecundity) and their viability (fertility) in insect vectors.
-
Procedure:
-
Host Treatment: Administer the compound (e.g., Ivermectin) to a human or animal host.
-
Blood Feeding: At specified time points post-treatment, allow laboratory-reared, susceptible female mosquitoes to feed on the treated host. A control group of mosquitoes feeds on an untreated host.
-
Oviposition: House the blood-fed mosquitoes in individual containers with oviposition sites.
-
Fecundity Measurement: Count the total number of eggs laid by each mosquito.
-
Fertility Measurement: Monitor the eggs and count the number of larvae that successfully hatch to determine the hatching rate.
-
Mechanisms of Action & Signaling Pathways
The differential effects of these agents on parasite fecundity are rooted in their distinct molecular mechanisms.
Ivermectin (this compound)
Ivermectin's primary mode of action is through its high affinity for glutamate-gated chloride channels (GluCls) present in invertebrate nerve and muscle cells.[11][12]
-
Mechanism: Binding of Ivermectin to GluCls locks the channels open, leading to an increased influx of chloride ions.[13][14] This hyperpolarizes the cell membrane, causing paralysis of the parasite's pharyngeal and somatic muscles. This paralysis affects feeding, motility, and reproductive functions, ultimately leading to the parasite's death or expulsion.[11][15] The disruption of normal neuromuscular function is believed to interfere with the processes of egg laying and release.
References
- 1. academic.oup.com [academic.oup.com]
- 2. The effect of ivermectin® on fertility, fecundity and mortality of Anopheles arabiensis fed on treated men in Ethiopia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative effects of the parasiticide ivermectin on survival and reproduction of adult sepsid flies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ojafr.ir [ojafr.ir]
- 6. puj.journals.ekb.eg [puj.journals.ekb.eg]
- 7. Ivermectin versus albendazole or thiabendazole for Strongyloides stercoralis infection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ivermectin/Albendazole - opinion on medicine for use outside EU | European Medicines Agency (EMA) [ema.europa.eu]
- 9. repository.si.edu [repository.si.edu]
- 10. The effect of ivermectin® on fertility, fecundity and mortality of Anopheles arabiensis fed on treated men in Ethiopia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ivermectin: A Multifaceted Drug With a Potential Beyond Anti-parasitic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. droracle.ai [droracle.ai]
- 13. Ivermectin - Wikipedia [en.wikipedia.org]
- 14. What is the mechanism of Ivermectin? [synapse.patsnap.com]
- 15. youtube.com [youtube.com]
In Vivo Validation of "Antiparasitic agent-10": A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the in vivo validation of "Antiparasitic agent-10," a novel therapeutic candidate. We present a comparative analysis of its performance against established antiparasitic agents, supported by experimental data from a murine model of protozoan infection. This document details the hypothesized mechanism of action, experimental protocols, and comparative efficacy data.
Proposed Mechanism of Action: "this compound"
"this compound" is hypothesized to selectively inhibit the Parasite-Specific Glycogen Synthase Kinase (PSG-Kinase). This enzyme is critical for the regulation of glycogen metabolism in many protozoan parasites, playing a vital role in energy storage and mobilization. By inhibiting PSG-Kinase, "this compound" disrupts the parasite's ability to manage its energy reserves, leading to metabolic collapse and cell death. This mechanism offers a targeted approach with a potentially high therapeutic index, as the targeted enzyme isoform is absent in the mammalian host.
Antiparasitic drugs can function through various mechanisms, including disrupting the parasite's neuromuscular system, inhibiting energy metabolism, or damaging cellular membranes.[1] "this compound" falls into the category of metabolic inhibitors.
Figure 1. Proposed mechanism of action for "this compound".
Comparative Drug Profiles
To evaluate the efficacy of "this compound," its performance was benchmarked against two well-established antiparasitic drugs with distinct mechanisms of action:
-
Drug-X (Ivermectin Analog): A macrocyclic lactone that acts on the parasite's nervous system by binding to glutamate-gated chloride channels, leading to paralysis and death.[2][3]
-
Drug-Y (Benznidazole): A nitroimidazole derivative that generates radical intermediates, inducing damage to the parasite's DNA and other macromolecules.[4]
In Vivo Efficacy Study in a Murine Model
The in vivo efficacy of "this compound" was assessed in a BALB/c mouse model acutely infected with the hypothetical protozoan parasite, Protozoan fictitium.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
